molecular formula C7H7N3O B091213 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL CAS No. 16082-26-1

5-Methylpyrazolo[1,5-A]pyrimidin-7-OL

Cat. No.: B091213
CAS No.: 16082-26-1
M. Wt: 149.15 g/mol
InChI Key: SYPDOBOILKZQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 16082-26-1) is a high-purity chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its fused, planar pyrazolopyrimidine core serves as a privileged structure for the design and synthesis of novel bioactive molecules . This compound is primarily utilized as a versatile building block for the development of pharmaceutical agents, particularly as a core structure in molecules that target specific enzymes or receptors . Research into this scaffold and its derivatives has demonstrated considerable potential across multiple therapeutic areas. It is actively explored for the synthesis of small-molecule inhibitors , with recent studies highlighting the pyrazolo[1,5-a]pyrimidine core in the development of potent and selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitors for the treatment of inflammatory and autoimmune diseases such as asthma and chronic obstructive pulmonary disease (COPD) . Additionally, the scaffold is investigated for its antitumor properties and its ability to function as an enzymatic inhibitory agent in oncology research . Other research avenues include its use in developing molecules with antimicrobial and antiviral activities . Specifications & Handling: • CAS Number: 16082-26-1 • Molecular Formula: C 7 H 7 N 3 O • Molecular Weight: 149.15 g/mol • Melting Point: 298-299 °C • Storage: Store sealed in a dry environment at 2-8°C . Warning: This product is intended for research purposes only. It is not approved for use in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-4-7(11)10-6(9-5)2-3-8-10/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPDOBOILKZQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29274-35-9
Record name 5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Elucidation of the 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and structural elucidation of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, a member of the pyrazolo[1,5-a]pyrimidine class of N-heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines and its wide range of biological activities, including potential applications as kinase inhibitors in cancer therapy.[1]

The structural confirmation of such molecules is critical for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This document details the synthesis, purification, and characterization of the title compound through a suite of modern analytical techniques. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Synthesis and Structural Overview

The synthesis of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core, a tautomer of the title compound, is commonly achieved through the cyclocondensation of a 3-aminopyrazole with a β-ketoester.[2][3] For the synthesis of this compound, the logical precursors are 3-aminopyrazole and ethyl acetoacetate.

The pyrazolo[1,5-a]pyrimidin-7-ol scaffold exists in equilibrium with its tautomeric keto form, 5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one. The predominant form can be influenced by the solvent and solid-state packing forces. Spectroscopic and crystallographic analyses are essential to determine the exact structure.[2]

Tautomerism enol This compound keto 5-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one enol->keto Tautomerization

Caption: Tautomeric equilibrium of the core structure.

Experimental Protocols

Synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

This protocol is based on established methods for the synthesis of analogous pyrazolo[1,5-a]pyrimidin-7(4H)-ones.[2][4]

Materials:

  • 3-Aminopyrazole

  • Ethyl acetoacetate

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • A mixture of 3-aminopyrazole (1.0 eq) and ethyl acetoacetate (1.1 eq) is suspended in glacial acetic acid (15 mL/g of aminopyrazole).

  • The reaction mixture is heated to reflux (approximately 118°C) and stirred for 4-6 hours.

  • The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) using a 9:1 dichloromethane:methanol mobile phase.

  • Upon completion, the mixture is cooled to room temperature, during which a precipitate forms.

  • The cooled mixture is poured into ice-cold water (50 mL) and stirred for 30 minutes.

  • The resulting solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from ethanol to yield the title compound as a crystalline solid.

Synthesis_Workflow cluster_start Starting Materials Aminopyrazole Aminopyrazole Reaction Cyclocondensation (Glacial Acetic Acid, Reflux) Aminopyrazole->Reaction Ketoester Ketoester Ketoester->Reaction Workup Precipitation & Filtration Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product Pure 5-Methylpyrazolo[1,5-a] pyrimidin-7(4H)-one Purification->Product

Caption: Workflow for the synthesis of the target compound.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.[5] Tetramethylsilane (TMS) is used as an internal standard.[6]

  • Data is processed (Fourier transform, phasing, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS):

  • A dilute solution of the sample is prepared in methanol.

  • The solution is analyzed by Electrospray Ionization (ESI) mass spectrometry in positive ion mode.

  • The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is determined to confirm the molecular weight.

  • Tandem MS (MS/MS) can be performed to analyze fragmentation patterns for further structural confirmation.[7]

Single-Crystal X-ray Diffraction:

  • Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol/water mixture).[1][8]

  • A suitable crystal (typically < 0.3 mm) is selected and mounted on a goniometer head.[9]

  • The crystal is placed in a stream of cold nitrogen (e.g., 100 K) on the diffractometer.

  • X-ray diffraction data is collected by rotating the crystal in a beam of monochromatic X-rays.

  • The collected diffraction pattern is used to solve and refine the crystal structure using specialized software, yielding precise atomic coordinates, bond lengths, and bond angles.[10]

Data Presentation and Interpretation

The structural elucidation process relies on the combined interpretation of data from multiple analytical techniques.

Elucidation_Logic Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI-MS) Synthesis->MS Xray X-ray Crystallography (if crystals form) Synthesis->Xray Structure Proposed Structure NMR->Structure Connectivity MS->Structure Molecular Weight Confirmation Confirmed Structure Xray->Confirmation 3D Geometry & Tautomer Form Structure->Confirmation

Caption: Logical workflow for structure elucidation.

Spectroscopic Data Tables

The following tables present hypothetical but representative data for 5-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one, based on spectral data from analogous compounds.[7][11]

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.15br s1HN-H (pyrimidine)
8.10d1HH-2 (pyrazole)
6.25d1HH-3 (pyrazole)
5.60s1HH-6 (pyrimidine)
2.35s3HC5-CH₃

Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
160.5C=O (C-7)
154.2C-5
148.0C-3a
144.5C-2
98.8C-6
95.1C-3
18.5C5-CH₃

Table 3: Mass Spectrometry Data (ESI+)

m/zInterpretation
150.0662[M+H]⁺ (Calculated for C₇H₈N₃O⁺: 150.0667)
122.07[M+H - CO]⁺
95.05[M+H - CO - HCN]⁺

Conclusion

The structural elucidation of this compound is a systematic process that begins with a regioselective synthesis, followed by rigorous purification. The definitive structure, including its predominant tautomeric form, is confirmed through the synergistic application of NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. The detailed protocols and representative data herein serve as a robust guide for researchers engaged in the synthesis and characterization of novel pyrazolo[1,5-a]pyrimidine derivatives for drug discovery and development.

References

An In-Depth Technical Guide to 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol (CAS: 29274-35-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Compound Properties

5-Methylpyrazolo[1,5-a]pyrimidin-7-ol is a stable, solid compound at room temperature. Its chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 29274-35-9[1][2]
Molecular Formula C₇H₇N₃O[3]
Molecular Weight 149.15 g/mol [3]
IUPAC Name 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one[3]
Synonyms 5-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one[2]
Melting Point 298–299 °C[3]
Density 1.42 g/cm³[3]
pKa (predicted) 5.99[3]

Synthesis

The primary synthetic route to this compound and its derivatives is through a classical cyclocondensation reaction.[3] This typically involves the reaction of a 3-aminopyrazole with a β-ketoester.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the common cyclocondensation reaction for this class of compounds.

Materials:

  • 3-Amino-5-methylpyrazole

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • To a round-bottom flask, add equimolar amounts of 3-amino-5-methylpyrazole and ethyl acetoacetate.

  • Add a sufficient volume of glacial acetic acid to dissolve the reactants.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product under vacuum.

Diagram of Synthetic Workflow:

G Reactants 3-Amino-5-methylpyrazole + Ethyl acetoacetate + Glacial Acetic Acid Reaction Reflux (4-6 hours) Reactants->Reaction Workup Cooling & Precipitation in Water Reaction->Workup Filtration Vacuum Filtration Workup->Filtration Purification Recrystallization Filtration->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Biological Activity

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in drug discovery, particularly in the fields of oncology and infectious diseases. While specific bioactivity data for this compound is limited in publicly accessible databases, numerous derivatives have been synthesized and evaluated, demonstrating the potential of this chemical class.

Kinase Inhibition

Derivatives of the pyrazolo[1,5-a]pyrimidine core have been identified as potent inhibitors of several protein kinases involved in cancer progression.

Table of Biological Activity for Pyrazolo[1,5-a]pyrimidine Derivatives (Kinase Inhibition):

Derivative ClassTarget Kinase(s)Reported IC₅₀ Values
Phenyl-substitutedPim-1Potent, pan-Pim inhibitors identified.
Indole-substitutedPI3KδLow nanomolar range.
Variously substitutedTrkA1-100 nM range for macrocyclic derivatives.
Phenyl amide-substitutedCDK2Sub-micromolar to low micromolar range.

3.1.1. Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with several cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Gene_Transcription Gene Transcription (Cell Survival & Proliferation) STAT->Gene_Transcription Translocates to nucleus Pim1 Pim-1 Bad Bad (pro-apoptotic) Pim1->Bad Phosphorylates (inactivates) Apoptosis Apoptosis Bad->Apoptosis Promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Pim1 Inhibits Gene_Transcription->Pim1 Induces expression Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Simplified Pim-1 signaling pathway and the point of inhibition.

3.1.2. Trk Kinase Signaling Pathway

Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are a family of receptor tyrosine kinases that, when activated by neurotrophins, trigger downstream signaling cascades involved in cell survival and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk_Receptor Trk Receptor PI3K PI3K Trk_Receptor->PI3K Activates Ras Ras Trk_Receptor->Ras Activates Akt Akt PI3K->Akt Activates Gene_Transcription Gene Transcription (Cell Survival & Proliferation) Akt->Gene_Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Transcription Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Trk_Receptor Inhibits Neurotrophin Neurotrophin Neurotrophin->Trk_Receptor Binds

Caption: Overview of Trk signaling pathways and the point of inhibition.

3.1.3. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its dysregulation is a common feature in many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PI3K->PIP2 Phosphorylates mTOR mTOR Cell_Growth_Survival Cell Growth & Survival Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: The PI3K/Akt signaling pathway and the point of inhibition.

Antitubercular Activity

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising starting point for the development of novel antitubercular agents. Derivatives have shown activity against Mycobacterium tuberculosis.

Table of Biological Activity for Pyrazolo[1,5-a]pyrimidine Derivatives (Antitubercular):

Derivative ClassTarget/MechanismReported MIC Values
Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamidesMmpL3As low as 0.78 µg/mL against M. tuberculosis H37Rv.
Pyrazole-linked triazolo-pyrimidinesInhA (potential)As low as 0.39 µg/mL against M. tuberculosis H37Rv.
Various substituted pyrazolo[1,5-a]pyrimidin-7(4H)-onesVaried/novel mechanismsModerate to potent activity reported.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives.

Kinase Inhibition Assay (Generic TR-FRET Protocol)

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the binding of an inhibitor to a kinase. A fluorescently labeled tracer competes with the test compound for the ATP-binding site of the kinase.

Materials:

  • Purified target kinase (e.g., Pim-1, Trk, PI3K)

  • LanthaScreen™ Eu-labeled antibody specific for the kinase

  • Fluorescently labeled kinase tracer

  • Test compound (this compound derivative)

  • Assay buffer

  • 384-well microplate

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the kinase and Eu-labeled antibody mixture to all wells.

  • Initiate the reaction by adding the fluorescent tracer to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Calculate the emission ratio and plot against the inhibitor concentration to determine the IC₅₀ value.

Diagram of Kinase Inhibition Assay Workflow:

G Compound_Prep Prepare Serial Dilutions of Test Compound Plate_Setup Add Compound to 384-well Plate Compound_Prep->Plate_Setup Enzyme_Add Add Kinase and Eu-Antibody Mixture Plate_Setup->Enzyme_Add Reaction_Start Add Fluorescent Tracer Enzyme_Add->Reaction_Start Incubation Incubate at RT (60 min) Reaction_Start->Incubation Reading Read TR-FRET Signal Incubation->Reading Analysis Calculate IC50 Reading->Analysis

Caption: Workflow for a generic TR-FRET kinase inhibition assay.

Antitubercular Susceptibility Testing (Broth Microdilution)

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Test compound (this compound derivative)

  • 96-well microtiter plates

  • Resazurin solution (for viability indication)

  • Incubator (37°C)

Procedure:

  • Prepare a bacterial inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.

  • Prepare two-fold serial dilutions of the test compound in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a drug-free growth control and a sterility control.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and incubate for a further 24-48 hours.

  • The MIC is determined as the lowest drug concentration that prevents a color change of the resazurin indicator (from blue to pink).

Diagram of Antitubercular MIC Determination Workflow:

G Inoculum_Prep Prepare M. tuberculosis Inoculum Plate_Inoculation Inoculate 96-well Plate Inoculum_Prep->Plate_Inoculation Compound_Dilution Prepare Serial Dilutions of Test Compound Compound_Dilution->Plate_Inoculation Incubation Incubate at 37°C (7-14 days) Plate_Inoculation->Incubation Viability_Test Add Resazurin Indicator Incubation->Viability_Test MIC_Determination Determine MIC Viability_Test->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound is a key heterocyclic scaffold with significant potential in drug discovery. While quantitative biological data for this specific compound is not widely reported, the extensive research into its derivatives highlights the promise of the pyrazolo[1,5-a]pyrimidine core. The demonstrated activity of its analogues as potent kinase inhibitors and antitubercular agents provides a strong rationale for the further investigation and development of new therapeutics based on this versatile chemical structure. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.

References

Physical and chemical properties of 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol

Abstract

This compound is a heterocyclic compound belonging to the pyrazolopyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, which allows it to act as a pharmacophore for various biological targets.[1][2] Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an examination of its role as a kinase inhibitor.

Physical and Chemical Properties

This compound, also known by its IUPAC name 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one, is a solid at room temperature.[5] The presence of a hydroxyl group allows for hydrogen bonding, which influences its solubility in polar solvents.[5] The stability of the compound can be affected by environmental factors such as pH and temperature.[5]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₇N₃O[5][6]
Molecular Weight 149.15 g/mol [5][6]
CAS Number 16082-26-1[5][7]
Appearance Solid[5]
Density 1.42 g/cm³[5]
Melting Point 298–299°C[5]
pKa (Predicted) 5.99[5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and drug development.

Synthesis: Classical Cyclocondensation

The primary and most common method for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold is through the cyclocondensation of a 3-aminopyrazole with a 1,3-biselectrophilic compound, such as a β-keto ester.[2][5]

Objective: To synthesize this compound.

Materials:

  • 3-Amino-5-methylpyrazole

  • Diethyl malonate (or another suitable β-keto ester)

  • Glacial acetic acid

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • A mixture of 3-amino-5-methylpyrazole and a molar equivalent of diethyl malonate is prepared in glacial acetic acid.

  • The reaction mixture is heated to reflux (approximately 118°C) for a period of 12 to 14 hours.[8]

  • The progress of the reaction is monitored using thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.

  • The resulting solid is collected by filtration, washed with a suitable solvent (e.g., cold ethanol) to remove unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization to obtain this compound of high purity.

G A 3-Amino-5-methylpyrazole C Cyclocondensation A->C B Diethyl Malonate B->C D Reflux in Acetic Acid (118°C, 12-14h) C->D Reaction Conditions E This compound D->E Product Formation

Caption: Synthesis workflow for this compound.

Characterization Protocols

Structural confirmation and purity assessment are typically performed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure. The chemical shifts, integration, and coupling patterns of the protons and carbons in the molecule provide detailed structural information.[3]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to confirm its elemental composition.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH) and amine (-NH) groups within the molecule.[3]

Biological Activity and Signaling Pathway Involvement

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, serving as a core structure for the development of kinase inhibitors.[2][5] Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer.

Derivatives of this scaffold have been specifically investigated as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2.[5] CDK2, in complex with Cyclin E, plays a pivotal role in the G1/S phase transition of the cell cycle. By inhibiting CDK2, this compound and its derivatives can block the phosphorylation of target proteins like the Retinoblastoma protein (Rb), thereby preventing cell cycle progression and inducing cell cycle arrest. This mechanism makes it a promising candidate for the development of anticancer therapeutics.

G cluster_cell_cycle Cell Cycle Progression Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb Protein CDK2->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes Inhibitor 5-Methylpyrazolo[1,5-a] pyrimidin-7-ol Inhibitor->CDK2 inhibits

References

5-Methylpyrazolo[1,5-a]pyrimidin-7-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical whitepaper provides a comprehensive overview of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound built upon the privileged pyrazolo[1,5-a]pyrimidine scaffold. This scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. This document details the physicochemical properties, synthesis methodologies, and the mechanism of action of this class of compounds as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Detailed experimental protocols and signaling pathway diagrams are provided to support researchers, scientists, and drug development professionals in their exploration of this compound and its derivatives.

Introduction

The pyrazolo[1,5-a]pyrimidine nucleus is a fused heterocyclic system that serves as a foundational structure for a multitude of biologically active molecules.[1] Its structural rigidity and capacity for diverse substitutions have made it a "privileged scaffold" in drug discovery.[2] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] A particularly significant application of this scaffold is in the development of protein kinase inhibitors, which are crucial in targeted cancer therapy.[4][5]

This compound, a specific derivative of this class, embodies the key structural features that enable potent biological activity. Its mechanism of action is often tied to the inhibition of key enzymes in cellular signaling pathways, most notably Cyclin-Dependent Kinases (CDKs), which are critical for cell cycle progression.[6][7] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising avenue for therapeutic intervention.[4][8] This guide will focus on the role of this compound and its analogs as CDK2 inhibitors, exploring their synthesis and impact on the cell cycle signaling cascade.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are essential for understanding the compound's behavior in biological systems and for guiding further derivatization and formulation efforts.

PropertyValueSource
Molecular Formula C₇H₇N₃O[4]
Molecular Weight 149.15 g/mol [4]
IUPAC Name 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one[4]
CAS Number 16082-26-1[4]
Physical State Solid[4]
Density 1.42 g/cm³[4]
Melting Point 298–299°C[4]
pKa (predicted) 5.99[4]

Synthesis and Experimental Protocols

The synthesis of the pyrazolo[1,5-a]pyrimidin-7-one core is most commonly achieved through a classical cyclocondensation reaction. This method involves the reaction of a 3-aminopyrazole with a β-keto ester.[4][6] More recent, "green" chemistry approaches have also been developed, such as ultrasound-assisted synthesis, to improve efficiency and reduce environmental impact.[4]

General Synthesis Workflow

The logical flow for the primary synthesis route, a one-step cyclocondensation, is straightforward. The key steps involve the selection of appropriate starting materials, the reaction under acidic conditions, and subsequent purification of the final product.

G cluster_start Starting Materials A 3-Amino-5-methylpyrazole C Cyclocondensation Reaction (Reflux in Acetic Acid) A->C B Ethyl Acetoacetate (β-keto ester) B->C D Work-up & Purification (Cooling, Filtration, Washing) C->D E Final Product: This compound D->E

Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Cyclocondensation

This protocol is a representative example for the synthesis of pyrazolo[1,5-a]pyrimidin-7-ol derivatives based on established literature procedures.[9][10]

Objective: To synthesize this compound via cyclocondensation.

Materials:

  • 3-Amino-5-methylpyrazole

  • Ethyl acetoacetate

  • Glacial Acetic Acid (AcOH)

  • Ethanol

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-amino-5-methylpyrazole (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Solvent Addition: Add a sufficient volume of glacial acetic acid to dissolve the reactants.

  • Cyclocondensation: Heat the reaction mixture to reflux at approximately 118°C.[10] Maintain reflux for 12-14 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Product Isolation: After completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the collected solid sequentially with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to yield this compound as a solid.

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Mechanism of Action: CDK2 Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives are potent ATP-competitive inhibitors of protein kinases.[2][4] One of the key targets in cancer therapy is CDK2. The CDK2/Cyclin E complex is instrumental in driving the cell cycle from the G1 (Gap 1) phase into the S (Synthesis) phase, where DNA replication occurs.[4][6]

The CDK2 Signaling Pathway in G1/S Transition

The progression through the G1/S checkpoint is a tightly regulated process. Mitogenic signals lead to the activation of CDK4/6, which begins to phosphorylate the Retinoblastoma protein (Rb). This partial phosphorylation allows for the initial expression of E2F-responsive genes, including Cyclin E.[4][6] Cyclin E then binds to and activates CDK2. The active CDK2/Cyclin E complex hyperphosphorylates Rb, causing it to fully release the transcription factor E2F.[6] E2F then activates the transcription of all genes necessary for S-phase entry, committing the cell to division.[4]

Inhibition by this compound

As a CDK2 inhibitor, this compound binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its key substrates. This action halts the positive feedback loop involving Rb and E2F, leading to a robust cell cycle arrest at the G1/S checkpoint.[2] This prevents cancer cells from replicating their DNA and ultimately leads to a halt in proliferation.

G cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates Rb_E2F Rb-P(mono)---E2F CyclinE_Gene Cyclin E Gene Transcription Rb_E2F->CyclinE_Gene activates Rb->Rb_E2F partially releases E2F E2F E2F Rb->E2F fully releases E2F->CyclinE_Gene activates (Positive Feedback) S_Phase_Genes S-Phase Gene Transcription (DNA Replication) E2F->S_Phase_Genes activates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_Gene->CyclinE_CDK2 produces Cyclin E for Inhibitor This compound (CDK2 Inhibitor) Inhibitor->CyclinE_CDK2 INHIBITS CyclinE_CDK2->Rb hyperphosphorylates

Caption: Inhibition of the CDK2 signaling pathway at the G1/S transition by this compound.

Conclusion

This compound is a compound of significant interest based on a well-validated medicinal chemistry scaffold. Its straightforward synthesis and potent inhibitory activity against key cell cycle regulators like CDK2 make it and its derivatives attractive candidates for further investigation in oncology drug development. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon, facilitating the design of new experiments and the rational development of next-generation kinase inhibitors.

References

The Pyrazolo[1,5-a]pyrimidine Core: A Keystone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine nucleus, a fused heterocyclic system comprising a pyrazole ring fused to a pyrimidine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and synthetic tractability allow for diverse substitutions, making it an ideal framework for the development of highly potent and selective therapeutic agents.[1][2] Initially explored for a range of biological activities, the significance of the pyrazolo[1,5-a]pyrimidine core was firmly established in the 1980s and 1990s with the discovery of its potent inhibitory effects on various enzymes, most notably protein kinases.[2] This discovery opened a new chapter in the application of this scaffold, particularly in the field of oncology.

Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a common driver of cancer and other diseases.[3] The pyrazolo[1,5-a]pyrimidine structure has proven to be an excellent ATP-mimetic, capable of fitting into the ATP-binding pocket of numerous kinases, thereby inhibiting their function.[2] This has led to an explosion of research and the development of numerous kinase inhibitors based on this core, some of which have progressed to clinical use.[4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of the pyrazolo[1,5-a]pyrimidine scaffold, with a focus on its role in the development of kinase inhibitors.

Key Synthetic Methodologies

The construction of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner.[1][5] This versatile approach allows for the introduction of a wide array of substituents at various positions of the final scaffold.

General Synthetic Workflow

The fundamental synthetic strategy involves the reaction of a substituted 3-aminopyrazole with a β-dicarbonyl compound or a synthetic equivalent, leading to the formation of the fused pyrimidine ring.

General Synthetic Workflow cluster_reaction Process cluster_product Output Starting_Materials Starting Materials Core_Synthesis Core Synthesis Product Product Aminopyrazole 3-Aminopyrazole Derivative Cyclocondensation Cyclocondensation Reaction Aminopyrazole->Cyclocondensation Bielectrophile 1,3-Bielectrophilic Reagent (e.g., β-Dicarbonyl Compound) Bielectrophile->Cyclocondensation Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine Core Cyclocondensation->Pyrazolopyrimidine

A generalized workflow for the synthesis of the pyrazolo[1,5-a]pyrimidine core.
Detailed Experimental Protocols

Protocol 1: Synthesis from 3-Aminopyrazole and a β-Diketone

This classical and widely used method involves the condensation of a 3-aminopyrazole with a β-diketone, such as acetylacetone, typically under acidic conditions.

  • Reaction:

    • A solution of 3-amino-N-aryl-1H-pyrazole (1.0 mmol) and acetylacetone (1.2 mmol) in glacial acetic acid (10 mL) is heated to reflux.[6]

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.[6]

    • The crude product is then washed with a suitable solvent (e.g., ethanol) and can be further purified by recrystallization to yield the desired 5,7-dimethyl-N-aryl-pyrazolo[1,5-a]pyrimidine derivative.[6]

Protocol 2: Synthesis from a β-Enaminone Intermediate

This two-step protocol offers a high degree of control over the substitution pattern and often proceeds with high yields.

  • Step 1: Synthesis of the β-Enaminone

    • A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).[5]

    • The reaction can be carried out under solvent-free conditions with microwave irradiation at 160 °C for 15 minutes, which typically results in high yields (83–97%) of the corresponding β-enaminone.[5]

  • Step 2: Cyclocondensation

    • The synthesized β-enaminone is then reacted with a 3-aminopyrazole derivative (e.g., 3-methyl-1H-pyrazol-5-amine) to afford the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.[5]

Protocol 3: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines

This efficient method allows for the direct introduction of a halogen atom at the 3-position of the scaffold, which is a useful handle for further functionalization.

  • Reaction:

    • A mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide is subjected to a one-pot cyclization and oxidative halogenation reaction.[5]

    • The reaction is typically performed in the presence of an oxidizing agent, such as potassium persulfate (K₂S₂O₈).[5]

The Pyrazolo[1,5-a]pyrimidine Scaffold as a Kinase Inhibitor

The pyrazolo[1,5-a]pyrimidine core has been successfully employed in the design of inhibitors for a multitude of protein kinases implicated in cancer and other diseases. The following sections detail its application in targeting several key kinases.

Tropomyosin Receptor Kinase (Trk) Inhibitors

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function.[4] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide range of tumors.[4] The pyrazolo[1,5-a]pyrimidine scaffold is a key feature in several approved and clinical-stage Trk inhibitors.[4]

Trk_Signaling_Pathway Neurotrophin Neurotrophin Trk_Receptor Trk Receptor Neurotrophin->Trk_Receptor Binds Dimerization Dimerization & Autophosphorylation Trk_Receptor->Dimerization Leads to PLC_gamma PLC-γ Dimerization->PLC_gamma Activates PI3K PI3K Dimerization->PI3K Activates Ras Ras Dimerization->Ras Activates DAG_IP3 DAG / IP3 PLC_gamma->DAG_IP3 Akt Akt PI3K->Akt Raf_MEK_ERK Raf-MEK-ERK Ras->Raf_MEK_ERK Differentiation Differentiation DAG_IP3->Differentiation Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation Raf_MEK_ERK->Proliferation Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Trk Inhibitors Pyrazolo_pyrimidine->Trk_Receptor Inhibits

Inhibition of the Trk signaling pathway by pyrazolo[1,5-a]pyrimidine-based inhibitors.
Compound TrkA IC50 (nM) TrkB IC50 (nM) TrkC IC50 (nM) Reference
Larotrectinib1.22.12.1[7]
Entrectinib1.7--[4]
Repotrectinib---[4]
Selitrectinib---[4]
Compound 81.7--[4]
Compound 91.7--[4]
Compound 121-100--[4]
Compound 131-100--[4]
Compound 230.1 (KM12 cell)--[4]
Compound 240.2 (KM12 cell)--[4]
Compound 280.170.070.07[4]
Compound 321.93.12.3[7]
Compound 333.25.53.3[7]
Compound 341.84.12.3[7]
Compound 352.53.12.6[7]
Compound 361.42.41.9[7]
Compound 4464 (µg/mL)--[7]
Compound 4747 (µg/mL)--[7]

Note: Some IC50 values are presented as ranges or for cell-based assays as indicated.

Pim Kinase Inhibitors

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that are frequently overexpressed in various cancers. They play a role in cell survival, proliferation, and drug resistance. The pyrazolo[1,5-a]pyrimidine scaffold has been a fruitful starting point for the development of potent Pim kinase inhibitors.[8]

Pim_Kinase_Signaling_Pathway Cytokines Cytokines (e.g., ILs) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim_Kinase Pim Kinase (Pim-1, Pim-2, Pim-3) STAT->Pim_Kinase Induces Transcription Downstream_Targets Downstream Targets (e.g., Bad, p21, c-Myc) Pim_Kinase->Downstream_Targets Phosphorylates Cell_Survival Cell Survival Downstream_Targets->Cell_Survival Proliferation Proliferation Downstream_Targets->Proliferation Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Pim Inhibitors Pyrazolo_pyrimidine->Pim_Kinase Inhibits

Inhibition of the Pim kinase signaling pathway by pyrazolo[1,5-a]pyrimidine-based inhibitors.
Compound Pim-1 IC50 (nM) Flt-3 IC50 (nM) Reference
Compound 145-[8]
Compound 9--[8]
Compound 9a--[8]
Compound 11a--[8]
Compound 11b--[8]
SGI-1776--[8]

Note: The referenced paper indicates that compounds 9, 9a, 11a, and 11b are potent dual inhibitors of Pim-1 and Flt-3, with greater potency against Pim-1.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. CDK2, in particular, is crucial for the G1/S phase transition. Its dysregulation is common in cancer, making it an attractive therapeutic target. Several series of pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent CDK2 inhibitors.[9][10]

CDK2_Signaling_Pathway Cyclin_E Cyclin E CDK2_Cyclin_E CDK2/Cyclin E Complex Cyclin_E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E Rb_Protein Rb Protein CDK2_Cyclin_E->Rb_Protein Phosphorylates E2F E2F Rb_Protein->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine CDK2 Inhibitors Pyrazolo_pyrimidine->CDK2 Inhibits

Inhibition of the CDK2 signaling pathway by pyrazolo[1,5-a]pyrimidine-based inhibitors.
Compound CDK2 IC50 (nM) Reference
Dinaciclib18[9]
Compound 5h22[9]
Compound 5i24[9]
Roscovitine240[11]
Compound 5i (2022 paper)250[11]
Compound 5j (2022 paper)160[11]
Compound 6s450[1]
Compound 6t90[1]
Ribociclib70[1]

Note: IC50 values are presented in nM. Some compounds were evaluated in different studies, leading to distinct reported values.

Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibitors

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in cell growth, proliferation, and survival. The δ isoform (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a critical role in the immune system.[12] Inhibitors of PI3Kδ are being developed for the treatment of hematological malignancies and inflammatory diseases. The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to create selective PI3Kδ inhibitors.[12]

PI3K_delta_Signaling_Pathway BCR_TCR BCR / TCR Activation PI3K_delta PI3Kδ BCR_TCR->PI3K_delta Activates PIP3 PIP3 PI3K_delta->PIP3 Converts PIP2 to PIP2 PIP2 Akt_BTK Akt / BTK PIP3->Akt_BTK Recruits & Activates Cell_Survival Cell Survival Akt_BTK->Cell_Survival Proliferation Proliferation Akt_BTK->Proliferation Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitors Pyrazolo_pyrimidine->PI3K_delta Inhibits

Inhibition of the PI3Kδ signaling pathway by pyrazolo[1,5-a]pyrimidine-based inhibitors.
Compound PI3Kδ IC50 (nM) Selectivity (α/δ, β/δ, γ/δ) Reference
CPL302253 (54)2.8-[12]
Compound 61879, 1415, 939[13]
Compound 7475-[14]
Compound 13772-[14]
Compound 37--[14]
Compound 502.8 - 45Decreased selectivity vs α[14]
Compound 512.8 - 45Decreased selectivity vs α[14]
Compound 532.8 - 45Decreased selectivity vs α[14]

Note: Selectivity is presented as a ratio of IC50 values against other PI3K isoforms.

Threonine Tyrosine Kinase (TTK) Inhibitors

Threonine Tyrosine Kinase (TTK), also known as Mps1, is a dual-specificity kinase that plays an essential role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Overexpression of TTK is observed in various cancers and is associated with a poor prognosis. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully used to develop potent and selective TTK inhibitors.[15][16]

TTK_Signaling_Pathway Mitosis Mitosis TTK TTK (Mps1) Mitosis->TTK Activates during Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) TTK->Spindle_Assembly_Checkpoint Regulates SAC_Inhibition SAC Inhibition Proper_Chromosome_Segregation Proper Chromosome Segregation Spindle_Assembly_Checkpoint->Proper_Chromosome_Segregation Ensures Cell_Cycle_Progression Cell Cycle Progression Proper_Chromosome_Segregation->Cell_Cycle_Progression Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine TTK Inhibitors Pyrazolo_pyrimidine->TTK Inhibits Aneuploidy_Cell_Death Aneuploidy & Cell Death SAC_Inhibition->Aneuploidy_Cell_Death

Inhibition of TTK function by pyrazolo[1,5-a]pyrimidine-based inhibitors leads to mitotic errors and cell death.
Compound TTK IC50 (nM) Reference
CFI-402257 (24)1.7[16]

Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyrimidine scaffold has unequivocally demonstrated its value as a versatile and potent core for the development of kinase inhibitors. Its synthetic accessibility and the ability to modulate its properties through substitution have made it a cornerstone of modern medicinal chemistry. The successful development of approved drugs and numerous clinical candidates based on this scaffold for a variety of kinase targets is a testament to its significance.

Future research in this area will likely focus on several key aspects. The development of even more selective inhibitors will be crucial to minimize off-target effects and improve the therapeutic window of these agents. Furthermore, the exploration of novel substitution patterns and the use of advanced synthetic methodologies will undoubtedly lead to the discovery of next-generation pyrazolo[1,5-a]pyrimidine-based drugs. As our understanding of the complex signaling networks that drive disease continues to grow, the pyrazolo[1,5-a]pyrimidine scaffold is poised to remain a critical tool in the armamentarium of drug discovery scientists for years to come.

References

The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for the development of a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic potential. This technical guide provides a comprehensive overview of the significant biological activities associated with the pyrazolo[1,5-a]pyrimidine core, with a focus on its applications in oncology, infectious diseases, and inflammatory conditions. This document details the quantitative data for various derivatives, outlines key experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.

Anticancer Activity: A Focus on Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a particularly fruitful starting point for the design of potent and selective protein kinase inhibitors.[1][2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1][2] Derivatives of this core have been developed to target a range of kinases implicated in tumor growth, proliferation, and survival.

Tropomyosin Receptor Kinase (Trk) Inhibition

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that, when activated by neurotrophins, play a role in neuronal survival and differentiation.[3] However, chromosomal rearrangements involving the NTRK genes can lead to the expression of Trk fusion proteins, which are oncogenic drivers in a variety of adult and pediatric solid tumors.[3] Pyrazolo[1,5-a]pyrimidine-based compounds have been successfully developed as potent Trk inhibitors, with some achieving clinical significance.[3][4]

Table 1: In Vitro Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Trk Kinases

CompoundTrkA IC₅₀ (nM)TrkB IC₅₀ (nM)TrkC IC₅₀ (nM)Cell Line (Assay)Reference
Larotrectinib---Varies[3]
Entrectinib---Varies[3]
Repotrectinib---Varies[3]
Selitrectinib---Varies[3]
Compound 280.170.070.07Enzyme Assay[3]
Compound 321.93.12.3Enzyme Assay[3]
Compound 361.42.41.9Enzyme Assay[3]
Compound 8a<5--Enzyme Assay[4][5]
Compound 8f<5--Enzyme Assay[4][5]
Compound 9a<5--Enzyme Assay[4][5]
Compound 9b<5--Enzyme Assay[4][5]
Compound 9f<5--Enzyme Assay[4][5]
Compound 14h1.40 (TrkA), 1.80 (TrkAG595R)--Enzyme Assay[6]
Compound 14j0.86 (TrkA), 6.92 (TrkAG595R)--Enzyme Assay[6]
Compound 5n2.3 (TrkAG667C), 0.4 (TrkAF589L), 0.5 (TrkAG595R)--Enzyme Assay[7]

Trk Signaling Pathway

Neurotrophin binding to Trk receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways. These pathways are critical for cell survival, proliferation, and differentiation. In cancers driven by Trk fusions, this signaling is constitutively active, promoting uncontrolled cell growth. Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors act as ATP-competitive inhibitors, blocking the kinase activity and thereby inhibiting these downstream oncogenic signals.

Trk_Signaling_Pathway cluster_membrane Plasma Membrane Trk_Receptor Trk Receptor Dimerization Dimerization & Autophosphorylation Trk_Receptor->Dimerization Neurotrophin Neurotrophin Neurotrophin->Trk_Receptor Binds Adaptor_Proteins Adaptor Proteins (e.g., Shc, PLCγ) Dimerization->Adaptor_Proteins Recruits Ras_MAPK Ras/MAPK Pathway Adaptor_Proteins->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Adaptor_Proteins->PI3K_Akt PLCg PLCγ Pathway Adaptor_Proteins->PLCg Proliferation Proliferation Ras_MAPK->Proliferation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Differentiation Differentiation PLCg->Differentiation Pyrazolo_Inhibitor Pyrazolo[1,5-a]pyrimidine Trk Inhibitor Pyrazolo_Inhibitor->Dimerization Inhibits

Trk Receptor Signaling Pathway and Inhibition.
Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate the progression of the cell cycle. Their activity is dependent on binding to regulatory proteins called cyclins. Aberrant CDK activity is a common feature in cancer, leading to uncontrolled cell proliferation. The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop inhibitors of various CDKs, particularly CDK2, which plays a key role in the G1/S phase transition.[8][9][10]

Table 2: In Vitro Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDKs

CompoundCDK2 IC₅₀ (µM)Other CDKs IC₅₀ (µM)Cell Line (Assay)Reference
6t0.09-Enzyme Assay[11]
6s0.23-Enzyme Assay[11]
6d0.55-Enzyme Assay[11]
6n0.78-Enzyme Assay[11]
12h0.022CDK1: <0.1, CDK5: <0.1, CDK9: <0.1Enzyme Assay[8]
12i0.024CDK1: <0.1, CDK5: <0.1, CDK9: <0.1Enzyme Assay[8]
4k (BS-194)0.003CDK1: 0.03, CDK5: 0.03, CDK9: 0.09Enzyme Assay[10]
7d-% Inhibition CDK2/cyclin A2: -HepG2, MCF-7, A549, Caco2[9]
10b-% Inhibition CDK2/cyclin A2: -HepG2, MCF-7, A549, Caco2[9]
4a0.55-1.67-PDAC cells[12]
4i0.22-11.32-PDAC cells[12]

CDK2 Signaling Pathway in Cell Cycle Progression

CDK2, in complex with cyclin E and cyclin A, plays a pivotal role in the transition from the G1 to the S phase of the cell cycle. The CDK2/cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication. The subsequent activation of the CDK2/cyclin A complex is necessary for the initiation and progression of DNA synthesis. Pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors block the kinase activity of these complexes, leading to cell cycle arrest at the G1/S checkpoint and preventing cancer cell proliferation.

CDK2_Signaling_Pathway Cyclin_D_CDK46 Cyclin D / CDK4/6 Rb Rb Cyclin_D_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits Cyclin_E Cyclin E E2F->Cyclin_E Activates Transcription CDK2_Cyclin_E CDK2 / Cyclin E Cyclin_E->CDK2_Cyclin_E CDK2_Cyclin_E->Rb Hyper-phosphorylates S_Phase_Genes S-Phase Genes CDK2_Cyclin_E->S_Phase_Genes Activates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Pyrazolo_Inhibitor Pyrazolo[1,5-a]pyrimidine CDK2 Inhibitor Pyrazolo_Inhibitor->CDK2_Cyclin_E Inhibits p21_p27 p21 / p27 p21_p27->CDK2_Cyclin_E Inhibits

CDK2 in G1/S Transition and Its Inhibition.
Pim-1 Kinase Inhibition

Pim-1 is a serine/threonine kinase that is overexpressed in various hematological malignancies and solid tumors. It plays a role in cell survival, proliferation, and apoptosis by phosphorylating a number of downstream targets, including the pro-apoptotic protein BAD. Inhibition of Pim-1 kinase activity can induce apoptosis in cancer cells. The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of Pim-1 inhibitors.[13][14]

Table 3: In Vitro Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 Kinase

CompoundPim-1 IC₅₀ (nM)Other Pim Kinases IC₅₀ (nM)Cell Line (Assay)Reference
Compound 145-Enzyme Assay[13]
SGI-17767Pim-2: >350, Pim-3: >70Cell-free assay[15]
TP-36545Pim-2: 239, Pim-3: 42Enzyme Assay[14]
4d610-Enzyme Assay[16]
5d540-Enzyme Assay[16]
9a680-Enzyme Assay[16]

Pim-1 Signaling in Apoptosis Regulation

Pim-1 kinase promotes cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD (Bcl-2-associated death promoter). When phosphorylated by Pim-1, BAD is sequestered in the cytoplasm and is unable to bind to and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane. This allows Bcl-2 and Bcl-xL to prevent the release of cytochrome c from the mitochondria, thereby inhibiting the caspase cascade and apoptosis. Pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors block this phosphorylation event, leading to the activation of BAD, induction of apoptosis, and cancer cell death.

Pim1_Signaling_Pathway Pim1 Pim-1 Kinase BAD BAD (pro-apoptotic) Pim1->BAD Phosphorylates pBAD p-BAD (inactive) Bcl2_BclxL Bcl-2 / Bcl-xL (anti-apoptotic) BAD->Bcl2_BclxL Inhibits Mitochondrion Mitochondrion Bcl2_BclxL->Mitochondrion Inhibits Cytochrome c Release Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates Pyrazolo_Inhibitor Pyrazolo[1,5-a]pyrimidine Pim-1 Inhibitor Pyrazolo_Inhibitor->Pim1 Inhibits

Pim-1 Signaling and Apoptosis Regulation.

Antimicrobial Activity

The pyrazolo[1,5-a]pyrimidine scaffold has also been investigated for its antimicrobial properties, with derivatives showing activity against a range of bacteria and fungi.[17][18][19] A notable target for these compounds is the MurA enzyme, which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1]

Table 4: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundOrganismMIC (µg/mL)Reference
4bE. coli1.95[1]
4cE. coli1.95[1]
4iE. cloacae7.81[1]
6S. aureus0.187-0.375[17]
6E. faecalis0.187-0.375[17]
6P. aeruginosa0.187-0.375[17]
9aVarious isolates0.187-0.50[17]
10aVarious isolates0.187-0.50[17]
7bVarious strains-[18]
8bGram-positive and Gram-negative bacteria-[19]
10eGram-positive and Gram-negative bacteria-[19]
10iGram-positive and Gram-negative bacteria-[19]
10nGram-positive and Gram-negative bacteria-[19]
14aK. pneumoniae, S. aureus125-250[20]
14fK. pneumoniae, S. aureus125-250[20]

MurA in Bacterial Cell Wall Synthesis

The MurA enzyme catalyzes the first committed step in the biosynthesis of peptidoglycan in bacteria. It transfers an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG). As peptidoglycan is essential for bacterial viability and is absent in eukaryotes, MurA represents an attractive target for the development of novel antibiotics. Pyrazolo[1,5-a]pyrimidine derivatives that inhibit MurA disrupt the bacterial cell wall synthesis, leading to cell lysis and death.

MurA_Pathway PEP Phosphoenolpyruvate (PEP) MurA MurA Enzyme PEP->MurA UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA EP_UNAG UDP-N-acetylglucosamine enolpyruvate (EP-UNAG) MurA->EP_UNAG Catalyzes Peptidoglycan_Synthesis Peptidoglycan Biosynthesis EP_UNAG->Peptidoglycan_Synthesis Precursor for Bacterial_Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Bacterial_Cell_Wall Pyrazolo_Inhibitor Pyrazolo[1,5-a]pyrimidine MurA Inhibitor Pyrazolo_Inhibitor->MurA Inhibits

Inhibition of Bacterial Cell Wall Synthesis via MurA.

Anti-inflammatory Activity

Derivatives of the pyrazolo[1,5-a]pyrimidine core have also demonstrated significant anti-inflammatory properties.[21][22][23] The mechanism of action for these compounds is often linked to the inhibition of key inflammatory mediators and enzymes.

Table 5: Anti-inflammatory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundAssayResultReference
7cCarrageenan-induced rat paw edemaPotent in vivo and in vitro activity[21]
13iLPS-induced NF-κB inhibitionIC₅₀ < 50 µM[23]
16LPS-induced NF-κB inhibitionIC₅₀ < 50 µM[23]
8eCOX-2 InhibitionIC₅₀ = 1.837 µM[22]
8e5-LOX InhibitionIC₅₀ = 2.662 µM[22]
7e5-LOX InhibitionIC₅₀ = 2.833 µM[22]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

In Vitro Kinase Inhibition Assay

Principle: The inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against specific kinases is determined by measuring the amount of phosphorylated substrate produced in the presence of the inhibitor. This can be done using various methods, including radiometric assays (measuring the incorporation of ³²P-ATP) or fluorescence-based assays.

Protocol (General Fluorescence-Based):

  • Reaction Setup: In a 96- or 384-well plate, add the kinase, a fluorescently labeled substrate, and the pyrazolo[1,5-a]pyrimidine inhibitor at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Measure the fluorescence signal, which is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control without inhibitor. Determine the IC₅₀ value from the resulting dose-response curve.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol (Broth Microdilution Method):

  • Compound Preparation: Prepare serial twofold dilutions of the pyrazolo[1,5-a]pyrimidine derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the bacterial or fungal suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

Principle: Carrageenan-induced paw edema is a widely used animal model to screen for the anti-inflammatory activity of new compounds. The injection of carrageenan into the rat's paw induces an acute inflammatory response characterized by edema formation.

Protocol:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the pyrazolo[1,5-a]pyrimidine derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to the rats. A control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

The pyrazolo[1,5-a]pyrimidine core structure represents a highly versatile and valuable scaffold in the field of drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The ability to readily modify the core at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The continued exploration of this privileged scaffold holds significant promise for the development of novel and effective therapeutic agents to address a wide range of human diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting area of medicinal chemistry.

References

The Pharmacological Profile of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, with a particular prominence as inhibitors of protein kinases, crucial regulators of cellular processes that are often dysregulated in diseases like cancer.[2][4] This technical guide focuses on the pharmacological profile of a specific subset of these compounds: 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol derivatives and their analogs where the 7-hydroxy group is modified. These modifications, such as conversion to alkoxy or amino groups, significantly influence the pharmacological properties of the molecules.[1][3]

Kinase Inhibitory Activity

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold are well-documented as potent inhibitors of various protein kinases, playing a critical role in the development of targeted therapies.[4] The this compound core and its analogs have been investigated for their inhibitory activity against several key kinase families, including Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-Kinases (PI3Ks).

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-Dependent Kinases are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[5] The pyrazolo[1,5-a]pyrimidine nucleus has been successfully utilized to develop potent CDK inhibitors. One notable example is the compound BS-194, a pyrazolo[1,5-a]pyrimidine derivative identified as a selective and potent inhibitor of several CDKs.[5]

While the exact substitution pattern of BS-194 requires confirmation from the full study, its reported activity underscores the potential of this scaffold. The inhibitory concentrations for BS-194 against a panel of CDKs are summarized in the table below.

CompoundTarget KinaseIC50 (nM)
BS-194 CDK23
CDK130
CDK530
CDK990
CDK7250
Table 1: Inhibitory activity of the pyrazolo[1,5-a]pyrimidine derivative BS-194 against various Cyclin-Dependent Kinases.[5]

The potent inhibition of CDK2, a key regulator of the G1/S and S phases of the cell cycle, suggests that this compound derivatives could induce cell cycle arrest and inhibit cancer cell proliferation.

Phosphoinositide 3-Kinase (PI3K) Inhibition

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of test compounds against protein kinases. Specific details may vary depending on the kinase and the detection method used.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, HEPES) containing MgCl2, DTT, and BSA

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, radiometric detection with ³²P-ATP)

  • Microplate reader (luminescence or radioactivity detection)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a microplate, add the kinase, the kinase-specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method.

  • The amount of product formed (e.g., phosphorylated substrate, ADP) is inversely proportional to the inhibitory activity of the test compound.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of test compounds on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader (absorbance measurement at ~570 nm)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specific period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many pyrazolo[1,5-a]pyrimidine derivatives is the competitive inhibition of ATP binding to the active site of protein kinases.[4] This leads to the downstream modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.

CDK Inhibition and Cell Cycle Arrest

By inhibiting CDKs, particularly CDK2, this compound derivatives can block the phosphorylation of key substrates like the retinoblastoma protein (Rb).[5] This prevents the release of the E2F transcription factor, thereby halting the cell cycle at the G1/S transition and inhibiting DNA replication and cell division.

CDK_Inhibition_Pathway 5-MPPO Derivative 5-MPPO Derivative CDK2_CyclinE CDK2/Cyclin E 5-MPPO Derivative->CDK2_CyclinE Inhibits Rb pRb CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Proliferation Cell Proliferation G1_S_Transition->Proliferation

CDK2 Inhibition Pathway by 5-MPPO Derivatives.
PI3K Inhibition and Apoptosis Induction

Inhibition of the PI3K pathway by pyrazolo[1,5-a]pyrimidine derivatives would block the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. This would prevent the activation of downstream effectors like Akt, leading to the de-repression of pro-apoptotic proteins and ultimately inducing programmed cell death.

PI3K_Inhibition_Workflow cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inh Inhibition of Apoptosis Akt->Apoptosis_Inh Promotes Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes 5-MPPO Derivative 5-MPPO Derivative 5-MPPO Derivative->PI3K Inhibits

References

An In-depth Technical Guide to the Mechanism of Action of Pyrazolopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for pyrazolopyrimidine compounds, a significant class of molecules in medicinal chemistry. The pyrazolopyrimidine scaffold is recognized as a "privileged" structure, particularly in the development of kinase inhibitors for therapeutic use.

Core Mechanism of Action: Kinase Inhibition

Pyrazolopyrimidine compounds predominantly exert their biological effects by acting as kinase inhibitors. The core of their mechanism lies in the structural similarity of the pyrazolopyrimidine nucleus to adenine, a key component of adenosine triphosphate (ATP).[1] This structural mimicry allows these compounds to compete with ATP for binding to the ATP-binding site within the catalytic domain of various protein kinases.[1] By occupying this site, they block the transfer of a phosphate group from ATP to substrate proteins, thereby inhibiting the kinase's enzymatic activity.[2] The dysregulation of protein kinase activity is a known hallmark of numerous diseases, including cancer, making them a prime target for therapeutic intervention.[2][3]

The pyrazolopyrimidine scaffold can exist in several isomeric forms, with the most common being pyrazolo[3,4-d]pyrimidine, pyrazolo[1,5-a]pyrimidine, pyrazolo[4,3-d]pyrimidine, and pyrazolo[1,5-c]pyrimidine.[4] The specific isomeric form and the substitutions on the heterocyclic core play a crucial role in determining the compound's target selectivity and potency.

Key Signaling Pathways Targeted by Pyrazolopyrimidine Compounds

The inhibition of specific kinases by pyrazolopyrimidine compounds leads to the modulation of critical intracellular signaling pathways that regulate cell proliferation, survival, differentiation, and apoptosis.[5] Dysregulation of these pathways is a common driver of oncogenesis.[2]

Diagram: Simplified Kinase Inhibition and Downstream Signaling

G cluster_0 Pyrazolopyrimidine Compound Action cluster_1 Downstream Signaling Pathways Pyrazolopyrimidine Pyrazolopyrimidine Compound Kinase Protein Kinase (e.g., Src, CDK, Trk) Pyrazolopyrimidine->Kinase Competitive Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Binds to active site Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (Proliferation, Survival, etc.) Phosphorylated_Substrate->Cellular_Response Signal Transduction

Caption: Pyrazolopyrimidine compounds competitively inhibit ATP binding to protein kinases.

Key oncogenic pathways frequently targeted include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and survival. Pyrazolopyrimidines targeting kinases like B-Raf can halt the phosphorylation cascade, leading to decreased cancer cell growth.[2]

  • PI3K-AKT-mTOR Pathway: This pathway is central to cell growth, metabolism, and survival. Inhibition of kinases within this pathway can induce apoptosis and inhibit proliferation.

  • JAK-STAT Pathway: This pathway is involved in inflammation, immunity, and cell growth. Pyrazolopyrimidine-based inhibitors of Janus kinases (JAKs) have shown therapeutic potential.[6]

Quantitative Data: Inhibitory Activity of Pyrazolopyrimidine Compounds

The potency of pyrazolopyrimidine compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against specific kinases or cancer cell lines. The following tables summarize representative quantitative data from the literature.

Table 1: Kinase Inhibitory Activity of Selected Pyrazolopyrimidine Compounds

CompoundTarget KinaseIC50 (µM)Reference
17 CDK20.19[1]
SI306 Src-[7]
Compound 5h PIM-10.60[8]
Compound 6c PIM-10.67[8]
Compound 5i EGFR0.3[9]
Compound 5i VEGFR27.60[9]

Table 2: Anti-proliferative Activity of Selected Pyrazolopyrimidine Compounds

CompoundCell LineIC50 (µM)Reference
SI306 GIN8 (Glioblastoma)11.2[7]
SI306 GIN28 (Glioblastoma)7.7[7]
SI306 GCE28 (Glioblastoma)7.2[7]
Compound 5h HCT-116 (Colon Cancer)1.51[8]
Compound 6c MCF-7 (Breast Cancer)7.68[8]
P1 HCT 116 (Colorectal Carcinoma)22.7-40.75[10]
P2 HCT 116 (Colorectal Carcinoma)22.7-40.75[10]

Experimental Protocols

The investigation of the mechanism of action of pyrazolopyrimidine compounds involves a series of biochemical, biophysical, and cell-based assays.

Diagram: Experimental Workflow for Kinase Inhibitor Characterization

G HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Biochemical_Assays Biochemical Assays (IC50 Determination) Hit_ID->Biochemical_Assays Biophysical_Assays Biophysical Assays (Binding Validation) Biochemical_Assays->Biophysical_Assays Cell_Based_Assays Cell-Based Assays (Cell Viability, Apoptosis) Biochemical_Assays->Cell_Based_Assays Lead_Optimization Lead Optimization Biochemical_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies (Efficacy and PK/PD) Cell_Based_Assays->In_Vivo_Studies Lead_Optimization->Biochemical_Assays

Caption: Workflow for the discovery and characterization of kinase inhibitors.

1. In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 value of a pyrazolopyrimidine compound against a specific kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.[3]

  • Materials:

    • Target kinase

    • Kinase substrate peptide

    • ATP

    • Pyrazolopyrimidine compound (test inhibitor)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, opaque 96- or 384-well plates

  • Procedure:

    • Compound Preparation: Prepare a 10-point 1:3 serial dilution of the test compound in DMSO.[3]

    • Kinase Reaction:

      • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (control).

      • Add 2.5 µL of the target kinase to each well and incubate for 10 minutes at room temperature.[3]

      • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

      • Incubate the plate at 30°C for 60 minutes.[3]

    • ADP Detection:

      • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.[3]

      • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]

    • Data Analysis:

      • Measure luminescence using a plate reader.

      • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

2. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of pyrazolopyrimidine compounds on cancer cell lines.[5]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Pyrazolopyrimidine compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the pyrazolopyrimidine compound and incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

    • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells.

3. Biophysical Assays for Target Engagement

To confirm direct binding of the pyrazolopyrimidine compound to the target kinase, biophysical assays are employed.

  • Surface Plasmon Resonance (SPR): This technique measures the real-time binding interaction between the inhibitor and the kinase immobilized on a sensor chip.[11]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing information on the thermodynamic parameters of the interaction.[11]

Conclusion

Pyrazolopyrimidine compounds represent a versatile and potent class of kinase inhibitors with significant therapeutic potential, particularly in oncology. Their mechanism of action is centered on the competitive inhibition of ATP binding to protein kinases, leading to the modulation of key signaling pathways involved in cell growth and survival. A comprehensive understanding of their mechanism, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development and optimization of these promising therapeutic agents.

References

Tautomeric forms of pyrazolo[1,5-a]pyrimidin-7(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Tautomeric Forms of Pyrazolo[1,5-a]pyrimidin-7(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tautomerism of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, a core structure in many biologically active compounds. Understanding the tautomeric preferences of this heterocyclic system is crucial for structure-activity relationship (SAR) studies and rational drug design, as different tautomers can exhibit distinct biological profiles.

Plausible Tautomeric Forms

The pyrazolo[1,5-a]pyrimidin-7(4H)-one core can exist in three plausible tautomeric forms.[1][2][3][4] These arise from the migration of a proton between nitrogen and oxygen atoms within the fused ring system. The three principal tautomers are:

  • 4a (4H-one): The keto form, officially named pyrazolo[1,5-a]pyrimidin-7(4H)-one.

  • 4b (7-hydroxy): The enol form, pyrazolo[1,5-a]pyrimidin-7-ol.

  • 4c (6H-one): An alternative keto form, pyrazolo[1,5-a]pyrimidin-7(6H)-one.

The equilibrium between these forms is a critical aspect of the molecule's chemistry and pharmacology.

Structural Elucidation and Tautomer Stability

Definitive structural analysis has been achieved through single-crystal X-ray diffraction, which confirmed that the 4a (4H-one) tautomer is the dominant form in the solid state.[1][2] The crystal structure provided clear evidence of the C=O double bond and the location of the proton on the N4 nitrogen of the pyrimidine ring.[1][2]

Further investigation into the importance of these tautomeric configurations has been conducted by synthesizing methylated analogues.[1][4] O-methylation locks the structure in a form analogous to the enol tautomer (4b), while N-methylation at the N4 position confines the structure to the 4H-one tautomer (4a).[1][4] These locked analogues have been instrumental in probing the biological activity associated with each tautomeric form.

Data Summary of Tautomeric Forms
Tautomer IDSystematic NameMethod of CharacterizationKey FindingsReference
4a pyrazolo[1,5-a]pyrimidin-7(4H)-oneSingle-Crystal X-ray DiffractionConfirmed as the dominant tautomer in the crystalline state. C=O bond length of 1.23 ± 0.01 Å.[1][2]
4a pyrazolo[1,5-a]pyrimidin-7(4H)-oneSynthesis of N-methylated analogueN-methylation at the N4 position locks the molecule in this tautomeric form, allowing for the study of its specific biological activity.[1][4]
4b pyrazolo[1,5-a]pyrimidin-7-olSynthesis of O-methylated analogueO-methylation constrains the molecule to the enol-like form, enabling the evaluation of this tautomer's contribution to biological activity.[1][4]
4c pyrazolo[1,5-a]pyrimidin-7(6H)-onePlausible structureThis tautomer is considered plausible but has not been experimentally isolated or observed as the dominant form.[1][2]

Experimental Protocols

General Synthesis of the Pyrazolo[1,5-a]pyrimidin-7(4H)-one Scaffold

The general synthesis of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core is achieved through a one-step cyclocondensation reaction.[1][2][3][4]

Protocol:

  • A commercially available 3-aminopyrazole derivative is reacted with a β-ketoester.

  • The reaction is typically carried out in a suitable solvent, such as acetic acid or ethanol, and may be heated under reflux.

  • Upon cooling, the product often precipitates and can be collected by filtration.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Synthesis of Methylated Analogues to Probe Tautomerism

O-Methylation (to mimic tautomer 4b): [1][4]

  • The parent pyrazolo[1,5-a]pyrimidin-7(4H)-one is first converted to the 7-chloro intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • The resulting chlorinated intermediate is then quenched with sodium methoxide (NaOMe) in methanol to afford the O-methylated product.

N-Methylation (to lock tautomer 4a): [1][4]

  • The parent pyrazolo[1,5-a]pyrimidin-7(4H)-one is dissolved in a suitable solvent, such as DMF.

  • A base, for example, cesium carbonate (Cs₂CO₃), is added to the solution.

  • Methyl iodide (MeI) is then added, and the reaction mixture is stirred, typically at room temperature, until the reaction is complete.

  • Standard workup and purification procedures are then followed to isolate the N-methylated product.

Single-Crystal X-ray Crystallography

The following is a general protocol for the structural determination of organic compounds like pyrazolo[1,5-a]pyrimidin-7(4H)-one.

Protocol:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound. A variety of solvents may be screened to find the optimal conditions.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer then irradiates the crystal with monochromatic X-rays from various angles, and the intensities of the diffracted beams are recorded.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. This provides an initial electron density map. The atomic positions and their displacement parameters are then refined against the experimental data to generate the final, accurate molecular structure.

Visualized Workflows and Relationships

The following diagrams illustrate the tautomeric relationships and the experimental workflow for their investigation.

Tautomeric_Equilibrium cluster_key Equilibrium Tautomer_4a 4a (4H-one) Keto Form Tautomer_4b 4b (7-hydroxy) Enol Form Tautomer_4a->Tautomer_4b Tautomer_4c 4c (6H-one) Keto Form Tautomer_4a->Tautomer_4c Tautomer_4b->Tautomer_4c

Caption: Tautomeric equilibrium of pyrazolo[1,5-a]pyrimidin-7(4H)-one.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Derivatization Aminopyrazole 3-Aminopyrazole Cyclocondensation Cyclocondensation Aminopyrazole->Cyclocondensation BetaKetoester β-Ketoester BetaKetoester->Cyclocondensation CoreScaffold Pyrazolo[1,5-a]pyrimidin-7(4H)-one Cyclocondensation->CoreScaffold XRay Single-Crystal X-ray Diffraction CoreScaffold->XRay N_Methylation N-Methylation CoreScaffold->N_Methylation O_Methylation O-Methylation CoreScaffold->O_Methylation Structure Confirm Tautomer 4a in Solid State XRay->Structure Locked_4a Locked Tautomer 4a N_Methylation->Locked_4a Locked_4b Locked Tautomer 4b O_Methylation->Locked_4b

Caption: Experimental workflow for the study of tautomerism.

References

An In-depth Technical Guide on the Spectroscopic Data Analysis of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological significance of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol. The document is intended for researchers, scientists, and professionals in the field of drug development.

Structural Information

This compound is a heterocyclic organic compound with the molecular formula C₇H₇N₃O. Its structure consists of a fused pyrazole and pyrimidine ring system, with a methyl group at position 5 and a hydroxyl group at position 7. The IUPAC name for this compound is this compound. The pyrazolo[1,5-a]pyrimidine scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a valuable core for the development of various therapeutic agents.[1][2]

Spectroscopic Data

2.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the O-H, N-H (if tautomerism occurs), C-H, C=O (keto tautomer), and C=N/C=C bonds.

Functional Group **Expected Wavenumber (cm⁻¹) **Intensity
O-H Stretch (hydroxyl)3200-3600Broad
N-H Stretch (pyrazole)3100-3500Medium
C-H Stretch (aromatic/aliphatic)2900-3100Medium-Weak
C=O Stretch (keto tautomer)1650-1700Strong
C=N/C=C Stretch (ring)1500-1650Medium-Strong

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The chemical shifts are predicted based on the analysis of similar pyrazolo[1,5-a]pyrimidine structures. The actual experimental values may vary.

¹H NMR (Proton NMR) Data

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-27.8 - 8.2d~2.5
H-36.0 - 6.4d~2.5
H-65.7 - 6.1s-
CH₃ (at C5)2.3 - 2.6s-
OH (at C7)10.0 - 12.0br s-

¹³C NMR (Carbon NMR) Data

The expected chemical shifts are based on the available data for 5-Methylpyrazolo-[1,5-a]-pyrimidine and the anticipated effect of the hydroxyl group.[3]

Carbon Expected Chemical Shift (δ, ppm)
C-2145 - 150
C-395 - 100
C-3a148 - 152
C-5155 - 160
C-690 - 95
C-7160 - 165
CH₃ (at C5)15 - 20

2.3. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Parameter Value
Molecular FormulaC₇H₇N₃O
Molecular Weight149.15 g/mol
Expected [M+H]⁺150.0667

Experimental Protocols

The synthesis of this compound can be achieved through the cyclocondensation of an appropriate 3-aminopyrazole derivative with a β-ketoester. This is a common and effective method for constructing the pyrazolo[1,5-a]pyrimidine core.[4]

3.1. Synthesis of this compound

A general procedure for the synthesis is as follows:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 3-Amino-5-methylpyrazole Reaction Cyclocondensation Reaction Reactant1->Reaction Reactant2 Ethyl acetoacetate Reactant2->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Condition Reflux, 12-14h Condition->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Procedure:

  • To a solution of 3-amino-5-methylpyrazole (1.0 eq) in glacial acetic acid, add ethyl acetoacetate (1.1 eq).

  • Heat the reaction mixture at reflux (approximately 118 °C) for 12-14 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

3.2. Spectroscopic Analysis

  • IR Spectroscopy: The IR spectrum of the synthesized compound can be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or in a suitable solvent.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 300 or 400 MHz NMR spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Mass Spectrometry: The mass spectrum can be obtained using an Electrospray Ionization (ESI) mass spectrometer to confirm the molecular weight of the compound.

Biological Activity and Signaling Pathways

Derivatives of pyrazolo[1,5-a]pyrimidine are well-documented as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy and the treatment of inflammatory diseases.[1][5] Specifically, this scaffold has been identified in inhibitors of Phosphoinositide 3-kinase δ (PI3Kδ), Cyclin-Dependent Kinase 2 (CDK2), and Tropomyosin receptor kinase (Trk).[2][4][6]

4.1. Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Certain pyrazolo[1,5-a]pyrimidine derivatives have been shown to be effective inhibitors of PI3Kδ, a key enzyme in this pathway.[6]

The following diagram illustrates the inhibition of the PI3K signaling pathway by a pyrazolo[1,5-a]pyrimidine-based inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound (Analog) Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR pathway inhibition by a pyrazolo[1,5-a]pyrimidine analog.

References

Solubility characteristics of 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry. Due to its structural features, this compound is anticipated to exhibit favorable solubility in polar solvents. This document outlines the theoretical basis for its solubility, presents its known physicochemical properties, and provides a detailed experimental protocol for determining its aqueous and organic solvent solubility using the widely accepted shake-flask method. Furthermore, this guide includes a visual representation of the experimental workflow to aid in laboratory application.

Introduction

This compound is a fused heterocyclic compound belonging to the pyrazolopyrimidine class. These scaffolds are of considerable interest in drug discovery and development due to their diverse biological activities. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. Understanding the solubility profile of this compound is therefore a fundamental step in its progression as a potential drug candidate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₇N₃O[1]
Molecular Weight 149.15 g/mol [1]
Melting Point 298–299 °C[1]
Appearance Solid at room temperature[1]
pKa (predicted) 5.99[1]

Solubility Characteristics

The presence of a hydroxyl (-OH) group at the 7-position is a key determinant of its solubility.[1] This group can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar solvent molecules. Consequently, this compound is expected to be more soluble in polar solvents, particularly those capable of hydrogen bonding, such as water, alcohols (e.g., ethanol, methanol), and dimethyl sulfoxide (DMSO). In protic solvents like acetic acid, the hydroxyl group is expected to remain intact.[1]

For in vivo studies, it has been noted that stock solutions of similar compounds can be prepared in DMSO or a co-solvent system such as PEG300/Tween 80/water, indicating a practical approach to formulation for biological testing.[1]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The following protocol outlines a standardized procedure for determining the thermodynamic (equilibrium) solubility of this compound. This method is considered the "gold standard" for solubility measurement.

4.1. Materials

  • This compound (solid powder)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, acetonitrile)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium solubility is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the solubility.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification start Start add_excess Add excess compound to solvent start->add_excess shake Shake at constant temperature (24-48h) add_excess->shake settle Allow excess solid to settle shake->settle sample Withdraw supernatant settle->sample filter Filter sample sample->filter dilute Dilute filtrate filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility hplc->calculate end End calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility characteristics of this compound. Based on its chemical structure, it is predicted to be soluble in polar solvents. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to quantitatively determine its solubility in various solvents, a critical step for its further development in pharmaceutical applications. The generation of precise solubility data will be invaluable for formulation design, pharmacokinetic studies, and ensuring the reliability of in vitro and in vivo evaluations.

References

Potential therapeutic applications of pyrazolo[1,5-a]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological pathways implicated in various diseases. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of pyrazolo[1,5-a]pyrimidine compounds, with a focus on their utility in oncology and inflammatory conditions. This document details the underlying mechanisms of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes critical signaling pathways to support ongoing research and drug development efforts in this exciting field.

Therapeutic Applications in Oncology

Pyrazolo[1,5-a]pyrimidine derivatives have garnered significant attention as potent and selective inhibitors of various protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.[1][2] Their ability to act as ATP-competitive or allosteric inhibitors makes them attractive candidates for targeted cancer therapy.[2]

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases are central to the regulation of cell proliferation, and their abnormal activity is a common feature of many cancers.[3] Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent inhibitors of several CDKs, including CDK1, CDK2, and CDK9.[3] For instance, the compound BS-194 (also referred to as 4k) has demonstrated potent inhibition of CDK2 with an IC₅₀ of 3 nmol/L.[3][4] In cell-based studies, these inhibitors have been shown to block the phosphorylation of CDK substrates like the retinoblastoma protein (Rb), leading to cell cycle arrest and potent antiproliferative activity across a wide range of cancer cell lines.[3]

Pim-1 Kinase Inhibition

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy.[5][6] Several pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and selective Pim-1 inhibitors.[5][7] These compounds have been shown to suppress the phosphorylation of the pro-apoptotic protein BAD in cellular assays, confirming their on-target activity.[5][7] Notably, some of these inhibitors exhibit high selectivity, a critical property for minimizing off-target effects and improving the safety profile of potential drug candidates.[6]

Tropomyosin Receptor Kinase (Trk) Inhibition

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are crucial for the development and function of the nervous system, but their aberrant activation through gene fusions is a known driver of various cancers.[8][9] Pyrazolo[1,5-a]pyrimidine-based compounds, including the FDA-approved drugs Larotrectinib and Entrectinib, are potent Trk inhibitors.[8][9] These inhibitors have shown remarkable efficacy in treating tumors with NTRK gene fusions, regardless of the tumor's location in the body.[8]

Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibition

PI3Kδ is a key component of the PI3K/Akt signaling pathway, which is critical for the proliferation, survival, and differentiation of immune cells.[10] The overactivity of PI3Kδ is implicated in inflammatory and autoimmune diseases, as well as in certain cancers.[10] Novel pyrazolo[1,5-a]pyrimidine derivatives have been designed as selective PI3Kδ inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[10]

Anti-inflammatory Applications

Beyond oncology, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents.[11] Their mechanism of action in this context is often linked to the inhibition of key inflammatory mediators.[11]

A series of pyrazolo[1,5-a]pyrimidin-7-ones have been synthesized and evaluated for their in vivo and in vitro anti-inflammatory effects.[11] These compounds have been shown to be effective in animal models of inflammation, such as carrageenan-induced rat paw edema.[11] Their anti-inflammatory activity is believed to be linked to their ability to inhibit the biosynthesis of prostaglandins and leukotrienes.[11] Furthermore, in vitro studies have demonstrated their capacity to modulate leukocyte functions, including superoxide production and myeloperoxidase release.[11]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against various kinase targets.

CompoundTarget KinaseIC50 (µM)Reference
6t CDK20.09[12]
6s CDK20.23[12]
6d CDK20.55[12]
6p CDK20.67[12]
6o CDK20.76[12]
6n CDK20.78[12]
6k CDK21.58[12]
Ribociclib (Reference) CDK20.07[12]
CompoundTarget KinaseIC50 (µM)Reference
6s TRKA0.45[12]
6t TRKA0.45[12]
6d TRKA0.57[12]
6r TRKA0.97[12]
6n TRKA0.98[12]
6k TRKA1.17[12]
6p TRKA1.34[12]
6o TRKA1.59[12]
Larotrectinib (Reference) TRKA0.07[12]
CompoundPim-1 IC50 (nM)Flt-3 IC50 (nM)Reference
9a 1.61.1[5]
9b 1.41.3[5]
11a 1.31.0[5]
11b 1.20.9[5]
CompoundPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)Reference
37 3.6110>100003380[10]
54 (CPL302253) 2.8100>100002660[10]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by pyrazolo[1,5-a]pyrimidine compounds.

CDK_Cell_Cycle_Regulation Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb P E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition DNA_Replication DNA Replication G1_S_Transition->DNA_Replication CyclinA_CDK2 Cyclin A / CDK2 DNA_Replication->CyclinA_CDK2 G2_M_Transition G2/M Transition CyclinA_CDK2->G2_M_Transition Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitors Pyrazolo_pyrimidine->CyclinD_CDK46 Pyrazolo_pyrimidine->CyclinE_CDK2 Pyrazolo_pyrimidine->CyclinA_CDK2

Caption: CDK Regulation of the Cell Cycle and Inhibition by Pyrazolo[1,5-a]pyrimidines.

PI3K_Akt_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt P Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitors Pyrazolo_pyrimidine->PI3K

Caption: PI3K/Akt Signaling Pathway and Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives.

Trk_Signaling_Pathway Neurotrophin Neurotrophin Trk_Receptor Trk Receptor (TrkA/B/C) Neurotrophin->Trk_Receptor Dimerization Dimerization & Autophosphorylation Trk_Receptor->Dimerization RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK PI3K_Akt PI3K-Akt Pathway Dimerization->PI3K_Akt PLCg PLCγ Pathway Dimerization->PLCg Cell_Survival Cell Survival, Proliferation, Differentiation RAS_MAPK->Cell_Survival PI3K_Akt->Cell_Survival PLCg->Cell_Survival Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Trk Inhibitors Pyrazolo_pyrimidine->Trk_Receptor

Caption: Trk Signaling Pathway and Inhibition by Pyrazolo[1,5-a]pyrimidine Compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazolo[1,5-a]pyrimidine compounds.

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

A general and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-amino-pyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[13][14]

Example Protocol for the Synthesis of 7-hydroxy-5-methyl-pyrazolo[1,5-a]pyrimidine-3-carboxamides:

  • A mixture of 3-amino-1H-pyrazole-4-carbonitrile (1 eq.) and ethyl acetoacetate (1.2 eq.) in glacial acetic acid is heated at reflux for 6-8 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with ethanol and then dried to yield the ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate.

  • The ester is then hydrolyzed to the corresponding carboxylic acid by heating with a solution of sodium hydroxide in a mixture of ethanol and water.

  • The carboxylic acid is then coupled with the desired amine using a standard peptide coupling reagent such as HATU in the presence of a base like DIPEA in a solvent like DMF to afford the final carboxamide derivative.

In Vitro Kinase Inhibition Assays

General Protocol for Luminescence-Based Kinase Assay (e.g., ADP-Glo™): This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[5]

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine inhibitor in DMSO and create a serial dilution.

    • Prepare the target kinase (e.g., CDK2/Cyclin A, Pim-1, TrkA) and its specific substrate in the 1X kinase buffer.

    • Prepare the ATP solution in 1X kinase buffer at a concentration near the Kₘ of the kinase.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the serially diluted inhibitor or vehicle (DMSO) to the appropriate wells.

    • Add 2 µL of the kinase solution to each well.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Anti-inflammatory Activity Assay

Carrageenan-Induced Rat Paw Edema Protocol: This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[1][2]

  • Animals: Male Wistar rats (150-200 g) are used.

  • Compound Administration: The pyrazolo[1,5-a]pyrimidine test compound is administered orally or intraperitoneally at a specific dose. The vehicle control group receives the vehicle only. A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (V₀) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours) (Vₜ).

  • Data Analysis:

    • The increase in paw volume is calculated as Vₜ - V₀.

    • The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the mean increase in paw volume.

Myeloperoxidase (MPO) Activity Assay

This assay is used to quantify neutrophil infiltration in inflamed tissues, a key marker of inflammation.[15][16]

  • Tissue Homogenization:

    • Excise the inflamed tissue (e.g., from the paw in the carrageenan-induced edema model) at the end of the experiment.

    • Homogenize the tissue in a buffer containing a detergent (e.g., 0.5% hexadecyltrimethylammonium bromide in phosphate buffer) to release MPO from neutrophils.

    • Centrifuge the homogenate and collect the supernatant.

  • Assay Procedure:

    • Prepare a reaction mixture containing a peroxidase substrate (e.g., o-dianisidine dihydrochloride or TMB) and hydrogen peroxide in a suitable buffer.

    • Add a small volume of the tissue supernatant to the reaction mixture.

  • Measurement:

    • Measure the change in absorbance over time at a specific wavelength (e.g., 460 nm for o-dianisidine) using a spectrophotometer.

  • Data Analysis:

    • The MPO activity is expressed as the rate of change in absorbance per minute per milligram of tissue.

    • Compare the MPO activity in the treated groups to the control group to assess the effect of the pyrazolo[1,5-a]pyrimidine compound on neutrophil infiltration.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The extensive research to date has established their potential as potent inhibitors of various protein kinases implicated in cancer and as effective modulators of inflammatory pathways. The ability to fine-tune the structure of these compounds allows for the optimization of their potency, selectivity, and pharmacokinetic properties.

Future research in this area should continue to focus on:

  • Improving Selectivity: Designing next-generation inhibitors with even greater selectivity for their intended targets to minimize off-target effects and enhance safety.

  • Overcoming Drug Resistance: Investigating the mechanisms of resistance to pyrazolo[1,5-a]pyrimidine-based drugs and developing strategies to overcome them, such as combination therapies.

  • Exploring New Therapeutic Areas: Expanding the investigation of these compounds into other disease areas where the targeted pathways are relevant, such as neurodegenerative and metabolic disorders.

  • Advancing Clinical Translation: Moving the most promising preclinical candidates into clinical trials to evaluate their safety and efficacy in human patients.

The continued exploration of the rich chemical space of pyrazolo[1,5-a]pyrimidines holds great promise for the discovery and development of innovative medicines to address significant unmet medical needs.

References

Methodological & Application

Synthetic Protocol and Application Notes for 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic protocol for 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in the development of kinase inhibitors, particularly for Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[1][2] This makes this compound and its derivatives promising candidates for anticancer drug discovery.[1][3]

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties and characterization data for this compound is presented below.

PropertyValueReference
Molecular Formula C₇H₇N₃O[2]
Molecular Weight 149.15 g/mol [2]
Appearance Solid[2]
Melting Point 298–299 °C[2]
Density 1.42 g/cm³[2]
IUPAC Name 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one[2]
CAS Number 29274-35-9[2]
¹³C NMR (CDCl₃) See spectrum for chemical shifts
¹H NMR Not explicitly found in searches
IR Spectrum Not explicitly found in searches
Mass Spectrum Not explicitly found in searches

Experimental Protocols

The synthesis of this compound is most commonly achieved through a classical cyclocondensation reaction. This method involves the reaction of a 3-aminopyrazole derivative with a β-keto ester.[2]

Part 1: Synthesis of 3-Amino-5-methylpyrazole (Starting Material)

Reaction Scheme:

Materials:

  • Cyanoacetone or its alkali metal salt

  • Hydrazine, a hydrazinium salt, or hydrazine hydrate

  • Solvent (e.g., water, ethanol, toluene)

  • Acid (e.g., hydrochloric acid, if starting from the salt)

Procedure:

The synthesis of 3-amino-5-methylpyrazole can be achieved by reacting cyanoacetone or its alkali metal salt with a hydrazine derivative.[4] A common method involves the reaction of the sodium salt of cyanoacetone with hydrazinium monohydrochloride in an aqueous solution. The pH is typically adjusted to be acidic. The reaction mixture is stirred, and the product can be isolated by extraction and subsequent distillation.[4]

Part 2: Synthesis of this compound (Final Product)

Reaction Scheme:

Materials:

  • 3-Amino-5-methylpyrazole

  • Ethyl acetoacetate

  • Glacial acetic acid

Procedure:

A mixture of 3-amino-5-methylpyrazole and an equimolar amount of ethyl acetoacetate is refluxed in glacial acetic acid.[5] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Cyanoacetone Cyanoacetone 3_Amino_5_methylpyrazole 3_Amino_5_methylpyrazole Cyanoacetone->3_Amino_5_methylpyrazole Reaction with Hydrazine Hydrazine Hydrazine Hydrazine->3_Amino_5_methylpyrazole Ethyl_acetoacetate Ethyl_acetoacetate 5_Methylpyrazolo_1_5_a_pyrimidin_7_ol 5_Methylpyrazolo_1_5_a_pyrimidin_7_ol Ethyl_acetoacetate->5_Methylpyrazolo_1_5_a_pyrimidin_7_ol 3_Amino_5_methylpyrazole->5_Methylpyrazolo_1_5_a_pyrimidin_7_ol Cyclocondensation with Ethyl acetoacetate

Synthetic route to this compound.

Biological Activity and Signaling Pathway

Pyrazolo[1,5-a]pyrimidines are a well-established class of protein kinase inhibitors.[6] Specifically, they have shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2).[2] CDK2 is a key enzyme in the regulation of the cell cycle, particularly at the G1/S phase transition.[7] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[1][3] The inhibition of CDK2 by compounds such as this compound can lead to cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates a simplified CDK2 signaling pathway and the point of inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

CDK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin_D_CDK4_6 Cyclin D / CDK4/6 ERK->Cyclin_D_CDK4_6 Upregulates Cyclin D Rb Rb Cyclin_D_CDK4_6->Rb E2F E2F Cyclin_D_CDK4_6->E2F Activates Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E_CDK2->Rb Hyper- phosphorylates Inhibitor 5-Methylpyrazolo[1,5-a] pyrimidin-7-ol Inhibitor->Cyclin_E_CDK2 Inhibits Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates S_Phase_Genes->Cyclin_E_CDK2 Upregulates Cyclin E Cell_Cycle_Progression G1/S Transition S_Phase_Genes->Cell_Cycle_Progression

CDK2 signaling pathway and inhibition.

References

Application Notes: Cyclocondensation Reactions for the Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] As a fused, rigid, and planar N-heterocyclic system, it serves as a core structural motif in numerous biologically active compounds, including kinase inhibitors for cancer therapy, anxiolytics, and sedatives.[2][3][4] Its synthetic versatility allows for extensive structural modifications at multiple positions, enabling the fine-tuning of pharmacological and pharmacokinetic properties.[1][2]

The most common and efficient strategy for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 3-amino-1H-pyrazole (or 5-aminopyrazole) derivative, which acts as a 1,3-bisnucleophile, and a 1,3-bielectrophilic partner.[2] Various methodologies, including classical condensation, multi-component reactions, and microwave-assisted synthesis, have been developed to facilitate this transformation, offering diverse routes to a wide array of functionalized derivatives.[1][5] These methods often provide high functional group tolerance and utilize readily accessible starting materials.[2]

This document outlines several key cyclocondensation strategies and provides detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, targeted at researchers, scientists, and professionals in drug development.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product A 3-Aminopyrazole Derivative (1,3-Bisnucleophile) C Cyclocondensation Reaction A->C B 1,3-Bielectrophilic Reagent (e.g., β-Dicarbonyl Compound) B->C D Pyrazolo[1,5-a]pyrimidine Core C->D Formation of fused pyrimidine ring G cluster_reactants One-Pot Reaction Vessel cluster_process cluster_product A 3-Aminopyrazole D Condensation & Cyclization A->D A->D B Aldehyde B->D B->D C Active Methylene Compound C->D C->D E Substituted Pyrazolo[1,5-a]pyrimidine D->E G cluster_reactants One-Pot Reaction Mixture cluster_process cluster_product A Aminopyrazole E Simultaneous Cyclization & Halogenation A->E B Enaminone or Chalcone B->E C Sodium Halide (e.g., NaI) C->E D Oxidizing Agent (K₂S₂O₈) D->E F 3-Halo-pyrazolo[1,5-a]pyrimidine E->F

References

Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of pyrazolo[1,5-a]pyrimidine derivatives utilizing microwave-assisted organic synthesis (MAOS). This class of heterocyclic compounds is of significant interest in medicinal chemistry due to their demonstrated biological activities, particularly as protein kinase inhibitors in cancer therapy. Microwave irradiation offers a rapid and efficient alternative to conventional heating methods, often resulting in higher yields, shorter reaction times, and cleaner reaction profiles.

Application Notes

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered substantial attention in the field of drug discovery. Their rigid, planar structure serves as a versatile scaffold for the development of potent and selective inhibitors of various enzymes, especially protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.

Key Applications in Drug Development:

  • Oncology: Many pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. These include inhibitors of cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), B-Raf, and MEK kinases. Their mode of action is often as ATP-competitive inhibitors.

  • Inflammatory Diseases: Certain derivatives have shown anti-inflammatory properties, suggesting their potential in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

  • Antiviral and Antimicrobial Agents: The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for the development of antiviral and antimicrobial drugs.

The use of microwave-assisted synthesis allows for the rapid generation of libraries of these compounds, facilitating structure-activity relationship (SAR) studies to optimize their pharmacological properties.

Experimental Protocols

The following protocols are examples of common microwave-assisted methods for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.

Protocol 1: Synthesis of 2,7-Disubstituted Pyrazolo[1,5-a]pyrimidines via Cyclocondensation of β-Enaminones and 5-Aminopyrazoles

This protocol describes a solvent-free, microwave-assisted cyclocondensation reaction.

Materials:

  • Substituted β-enaminone (1.0 eq)

  • Substituted 5-amino-1H-pyrazole (1.0 eq)

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, add the substituted β-enaminone (e.g., 0.50 mmol) and the substituted 5-amino-1H-pyrazole (e.g., 0.50 mmol).

  • The vial is sealed and placed in the cavity of the microwave synthesizer.

  • The reaction mixture is irradiated at a constant temperature of 180 °C for 2-4 minutes.

  • After the reaction is complete, the vial is cooled to room temperature.

  • The solid product is collected and purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to afford the desired 2,7-disubstituted pyrazolo[1,5-a]pyrimidine.

  • The structure of the synthesized compound should be confirmed by spectroscopic methods (e.g., NMR, MS).

Protocol 2: Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol outlines a one-pot, three-component reaction under microwave irradiation.

Materials:

  • 3-Amino-1H-pyrazole (1.0 eq)

  • Aldehyde (1.0 eq)

  • β-Dicarbonyl compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)

  • Solvent (e.g., ethanol)

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave vial containing a magnetic stir bar, add the 3-amino-1H-pyrazole (e.g., 1.0 mmol), the aldehyde (e.g., 1.0 mmol), the β-dicarbonyl compound (e.g., 1.0 mmol), and the solvent (e.g., 5 mL of ethanol).

  • The vial is sealed and placed in the microwave synthesizer.

  • The reaction is subjected to microwave irradiation at a specified temperature (e.g., 120 °C) for a short duration (e.g., 5-20 minutes).

  • Upon completion, the reaction vessel is cooled.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the pure pyrazolo[1,5-a]pyrimidine derivative.

  • Characterize the product using appropriate analytical techniques.

Data Presentation

The following tables summarize quantitative data from representative microwave-assisted syntheses of pyrazolo[1,5-a]pyrimidine derivatives, highlighting the efficiency of this method.

Table 1: Synthesis of 2,7-Diaryl-Substituted Pyrazolo[1,5-a]pyrimidines from β-Enaminones and 5-Aminopyrazoles

Entryβ-Enaminone Substituent (R1)5-Aminopyrazole Substituent (R2)Temperature (°C)Time (min)Yield (%)
1PhenylMethyl180292
24-ChlorophenylMethyl180295
34-MethoxyphenylMethyl180288
4PhenylPhenyl180297

Data adapted from solvent-free microwave-assisted reactions.

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

ProductMethodSolventTemperature (°C)TimeYield (%)
7-Amino-6-cyano-pyrazolo[1,5-a]pyrimidine derivativeMicrowaveDMF12020 min90
7-Amino-6-cyano-pyrazolo[1,5-a]pyrimidine derivativeConventionalEthanolReflux8 h75
3,6-disubstituted pyrazolo[1,5-a]pyrimidineMicrowaveN/A12020 min62 (ave)
3,6-disubstituted pyrazolo[1,5-a]pyrimidineConventionalN/AN/A>1 hLower

This table illustrates the significant reduction in reaction time and improvement in yield with microwave-assisted synthesis.

Visualizations

The following diagrams illustrate the experimental workflow, a plausible reaction mechanism, and the role of these compounds in signaling pathways.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation cluster_analysis Analysis Reactants β-Enaminone 5-Aminopyrazole Microwave_Reactor Microwave Irradiation (e.g., 180°C, 2-4 min) Reactants->Microwave_Reactor Seal Vial Cooling Cooling to Room Temperature Microwave_Reactor->Cooling Purification Recrystallization Cooling->Purification Characterization NMR, MS Purification->Characterization Final Product

Caption: General workflow for microwave-assisted synthesis.

reaction_mechanism Aminopyrazole 5-Aminopyrazole Intermediate_1 Michael Addition Intermediate Aminopyrazole->Intermediate_1 Enaminone β-Enaminone Enaminone->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Product Pyrazolo[1,5-a]pyrimidine Intermediate_2->Product Dehydration

Caption: Plausible cyclocondensation reaction mechanism.

signaling_pathway Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase (e.g., EGFR) Signal->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., Raf-MEK-ERK) Receptor->Kinase_Cascade ATP Cellular_Response Cell Proliferation & Survival Kinase_Cascade->Cellular_Response Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_Pyrimidine->Inhibition Inhibition->Kinase_Cascade

Caption: Inhibition of a kinase signaling pathway.

Green Chemistry in Pyrazolopyrimidine Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazolopyrimidines, a class of heterocyclic compounds with significant therapeutic potential, is increasingly benefiting from the principles of green chemistry.[1] These approaches aim to reduce the environmental impact of chemical processes by utilizing safer solvents, reducing waste, and improving energy efficiency. This document provides an overview of various green synthetic methods for pyrazolopyrimidine derivatives, complete with comparative data and detailed experimental protocols. Pyrazolopyrimidines are analogues of purines and exhibit a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[2][3]

Green Synthetic Approaches

Several innovative and environmentally friendly methods for the synthesis of pyrazolopyrimidines have been developed, including multicomponent reactions, the use of green solvents, and energy-efficient techniques like microwave and ultrasound irradiation.[1]

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing intermediate isolation and purification steps, thus saving time, energy, and solvents.[4]

A notable example is the one-pot, five-component synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones. This reaction utilizes hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, an appropriate aryl aldehyde, and ammonium acetate. The reaction can be effectively catalyzed by both nano ZnO and L-proline in water, offering a green and high-yielding route to these complex heterocyclic systems.[5]

Synthesis in Green Solvents

The use of environmentally benign solvents is a cornerstone of green chemistry. Water and glycerol are excellent examples of green solvents that have been successfully employed in pyrazolopyrimidine synthesis.

Glycerol, a biodegradable and non-toxic solvent, has been used for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. The reaction of an aldehyde, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and urea or thiourea in glycerol in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst affords high yields of the desired products in relatively short reaction times.[6]

Water is another ideal green solvent. A facile synthesis of novel polyfunctionally substituted pyrazoles and pyrazolo[3,4-b]pyridine derivatives has been achieved through a one-pot multi-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water with a catalytic amount of ammonium acetate.[7]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods.[8][9] This technique has been successfully applied to the synthesis of pyrazolo[3,4-b]pyridines in an aqueous medium. The one-pot, multicomponent reaction of 1,3-dimethyl-pyrazol-amine, ethyl cyanoacetate, substituted benzaldehydes, and ammonium acetate under microwave irradiation provides the desired products in high yields and with a significant reduction in reaction time.[10]

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. The formation of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been achieved through the reaction of aminopyrazoles with symmetric or non-symmetric alkynes under ultrasonic irradiation in the presence of KHSO4 in aqueous ethanol.[11] This method provides good yields in a short duration. Another example is the synthesis of pyrazolo [3,4-d]-pyrimidine-thiones using an ionic liquid, 2-methyl-imidazolium-oxalate, as a catalyst under ultrasonication. This solvent-free method is significantly faster than conventional heating.[12]

Comparative Data of Green Synthetic Methods

MethodCatalystSolventTimeYield (%)Reference
Multicomponent Reaction p-Toluenesulfonic acid (p-TSA)Glycerol2.5 - 4.0 hrs75 - 91[6]
Multicomponent Reaction Nano ZnO / L-prolineWaterNot SpecifiedHigh[5]
Microwave-Assisted NoneWater20 minup to 94[10]
Ultrasound-Assisted KHSO4Aqueous Ethanol9 - 12 min84 - 92[11]
Ultrasound-Assisted 2-methyl-imidazolium-oxalateSolvent-free< 7 minNot Specified[12]

Experimental Protocols

Protocol 1: Multicomponent Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives in Glycerol[6]
  • A mixture of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1 mmol), an appropriate aldehyde (1 mmol), urea or thiourea (1.5 mmol), and p-toluenesulfonic acid (p-TSA) (2 mol%) in glycerol (5 mL) is stirred at 80°C for the time specified in the table.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Ice-cold water is added to the mixture, and the resulting solid product is filtered.

  • The solid is washed with water and recrystallized from ethanol to afford the pure product.

Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines in Water[10]
  • A mixture of 1,3-dimethyl-pyrazol-amine (1 mmol), ethyl cyanoacetate (1 mmol), a substituted benzaldehyde (1 mmol), ammonium acetate (1 mmol), and triethylamine (TEA) (0.5 mmol) in water (4 mL) is placed in a microwave-safe vessel.

  • The vessel is sealed and subjected to microwave irradiation at 40°C for 20 minutes.

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent.

Protocol 3: Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives[11]
  • A mixture of an aminopyrazole (1 mmol), dimethyl acetylenedicarboxylate (DMAD) or ethyl/methyl propiolate (1 mmol), and KHSO4 in a 1:1 mixture of water and ethanol is subjected to ultrasonic irradiation at 60°C for 9-12 minutes.

  • The product precipitates out of the solution during the reaction.

  • The solid product is collected by filtration.

  • The collected solid is washed repeatedly with water to remove any residual acid, yielding the practically pure product.

Workflow and Pathway Diagrams

G Experimental Workflow: Multicomponent Synthesis in Glycerol cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Aldehyde Urea/Thiourea Stirring Stir at 80°C Reactants->Stirring Catalyst p-Toluenesulfonic acid (p-TSA) Catalyst->Stirring Solvent Glycerol Solvent->Stirring TLC Monitor by TLC Stirring->TLC Cooling Cool to Room Temperature TLC->Cooling Reaction Complete Precipitation Add Ice-cold Water Cooling->Precipitation Filtration Filter Solid Product Precipitation->Filtration Washing Wash with Water Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization Product Pure Pyrazolo[3,4-d]pyrimidine Derivative Recrystallization->Product

Caption: Workflow for the multicomponent synthesis of pyrazolo[3,4-d]pyrimidines in glycerol.

G Logical Relationship: Green Chemistry Approaches cluster_methods Synthetic Methods cluster_outcomes Desired Outcomes GC Green Chemistry Principles MCR Multicomponent Reactions GC->MCR GS Green Solvents GC->GS MW Microwave Irradiation GC->MW US Ultrasound Irradiation GC->US Yield High Yields MCR->Yield Time Reduced Reaction Time MCR->Time Waste Minimized Waste MCR->Waste GS->Waste Safety Improved Safety GS->Safety MW->Yield MW->Time US->Yield US->Time G Simplified EGFR Signaling Pathway Inhibition EGF EGF (Ligand) EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Pyrazolo Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo->P Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

References

Application of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol as a Kinase Inhibitor: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methylpyrazolo[1,5-a]pyrimidin-7-ol serves as a foundational scaffold for the development of a diverse range of kinase inhibitors.[1][2] While this core structure itself may exhibit limited intrinsic inhibitory activity, its chemical properties make it an ideal starting point for medicinal chemists to design and synthesize more potent and selective kinase inhibitors.[3] The pyrazolo[1,5-a]pyrimidine core is a "privileged" structure in medicinal chemistry, known to effectively target the ATP-binding site of various kinases.[1][2][4] Modifications at the 5- and 7-positions of the ring system allow for the fine-tuning of pharmacological properties to achieve desired potency and selectivity against specific kinase targets.[3]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a scaffold for developing novel kinase inhibitors. The protocols are based on established methodologies for evaluating derivatives of the pyrazolo[1,5-a]pyrimidine scaffold against various kinase families.

Key Kinase Targets for this compound Derivatives

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated inhibitory activity against a wide array of kinases, including but not limited to:

  • Pim Kinases (Pim-1): These serine/threonine kinases are implicated in cell survival and proliferation, making them attractive targets in oncology.[5]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are well-established targets for cancer therapy.[6][7][8]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade in cell growth and survival, and its dysregulation is common in cancer.

  • Tropomyosin Receptor Kinases (Trks): Trk kinases are involved in neuronal development and have emerged as important targets in cancers with NTRK gene fusions.[9][10][11]

Data Presentation: Inhibitory Activities of Pyrazolo[1,5-a]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine derivatives against various protein kinases. It is important to note that these are examples of what can be achieved with this scaffold, and the activity of this compound itself is not represented here.

Table 1: Inhibition of Pim-1 Kinase by Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDModification from Core ScaffoldPim-1 IC50 (nM)Reference
Compound 9 3-aryl, 5-substituted27[5]
Compound 11a 3-aryl, 5-substitutedSubmicromolar[5]
Compound 11b 3-aryl, 5-substitutedSubmicromolar[5]

Table 2: Inhibition of Cyclin-Dependent Kinases (CDKs) by Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDKinase TargetIC50 (nM)Reference
Compound 4k (BS-194) CDK23[7]
CDK130[7]
CDK990[7]
Compound 5h CDK222[6]
Compound 5i CDK224[6]

Table 3: Inhibition of PI3K Isoforms by Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDKinase TargetIC50 (µM)Reference
Compound 7 PI3Kδ0.47[12]
Compound 13 PI3Kδ0.5[12]
CPL302253 (54) PI3Kδ0.0028[12]

Table 4: Inhibition of Tropomyosin Receptor Kinases (Trks) by Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDKinase TargetIC50 (nM)Reference
Compound 8 TrkA1.7[11]
Compound 9 TrkA1.7[11]
Compound 28 TrkA0.17[11]
TrkB0.07[11]
TrkC0.07[11]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate the kinase inhibitory potential of derivatives synthesized from the this compound scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: Pim-1 Kinase)

This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of a test compound against Pim-1 kinase. The ADP-Glo™ Kinase Assay is a common method for this purpose.[13]

Materials:

  • Recombinant human Pim-1 kinase

  • PIM1 Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[13]

  • Substrate peptide (e.g., S6K substrate)[13]

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in PIM1 Kinase Buffer to the desired final concentrations. Include a DMSO-only control.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of test compound dilution or DMSO control.

    • 2 µL of Pim-1 kinase in Kinase Buffer.

    • 2 µL of a mixture of substrate and ATP in Kinase Buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ATP Generation and Luminescence:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Plot the inhibition values against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_0 In Vitro Kinase Assay Workflow Compound Prep Prepare serial dilutions of test compound Reaction Setup Add compound, kinase, and substrate/ATP to plate Compound Prep->Reaction Setup Kinase Reaction Incubate for 60 min at room temperature Reaction Setup->Kinase Reaction ADP Detection Add ADP-Glo™ Reagent, incubate for 40 min Kinase Reaction->ADP Detection Luminescence Add Kinase Detection Reagent, incubate for 30 min ADP Detection->Luminescence Data Acquisition Read luminescence Luminescence->Data Acquisition Data Analysis Calculate % inhibition and IC50 value Data Acquisition->Data Analysis cluster_1 Pim-1 Signaling Pathway Cytokines Cytokines/ Growth Factors Receptor Receptor Cytokines->Receptor JAK/STAT JAK/STAT Pathway Receptor->JAK/STAT Pim1_Kinase Pim-1 Kinase JAK/STAT->Pim1_Kinase BAD BAD Pim1_Kinase->BAD Phosphorylates Bcl2 Bcl-2/Bcl-xL BAD->Bcl2 Inhibits pBAD p-BAD (Inactive) pBAD->Bcl2 Cannot inhibit Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Pim1_Kinase Inhibits cluster_2 Clonogenic Survival Assay Workflow Seed Seed single cells in 6-well plates Treat Treat with test compound Seed->Treat Incubate Incubate for 7-14 days in drug-free medium Treat->Incubate Fix_Stain Fix and stain colonies with crystal violet Incubate->Fix_Stain Count Count colonies Fix_Stain->Count Analyze Calculate surviving fraction Count->Analyze

References

Application Notes and Protocols for 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyrazolo[1,5-a]pyrimidin-7-ol and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and cancer research. The pyrazolo[1,5-a]pyrimidine scaffold serves as a versatile platform for the development of potent kinase inhibitors, which are crucial in targeted cancer therapy.[1][2][3] These compounds have been shown to target a variety of protein kinases that are often dysregulated in cancer, such as Cyclin-Dependent Kinases (CDKs), c-Met, and Rho-associated coiled-coil kinase (ROCK), thereby influencing key cellular processes like cell cycle progression, proliferation, and apoptosis.[2][4][5]

This document provides detailed application notes and experimental protocols for the use of this compound in cancer research cell lines, based on currently available data for the parent compound and its close derivatives.

Mechanism of Action

The primary mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives involves the competitive inhibition of ATP binding to the kinase domain of various protein kinases.[6] This inhibition disrupts downstream signaling pathways that are critical for cancer cell survival and proliferation. Key biological activities attributed to this class of compounds include:

  • Induction of Apoptosis: Derivatives of this compound have been observed to induce programmed cell death by activating caspases and modulating key apoptosis-related pathways like NF-κB and p53.[2]

  • Promotion of Autophagy: Enhanced formation of autophagosomes and expression of beclin-1 have been noted in cancer cell models treated with these compounds.[2]

  • Cell Cycle Arrest: By inhibiting CDKs, these compounds can halt the cell cycle, preventing cancer cells from progressing through the necessary phases for division and proliferation.[7][8]

The PI3K/AKT/mTOR and RAS-MAPK signaling pathways are among the key cascades that can be affected by the kinase inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives.[9][10][11]

Data Presentation

The following tables summarize the cytotoxic activity of various derivatives of this compound against several human cancer cell lines. It is important to note that the data presented here are for derivatives and not the parent compound itself, and serve as a reference for expected activity.

Table 1: Inhibitory Concentration (IC50) of 5-Methylpyrazolo[1,5-a]pyrimidine Derivatives Against Various Cancer Cell Lines

DerivativeCancer Cell LineCancer TypeIC50 (µM)
Compound 10aMDA-MB-231Breast Cancer26.67 ± 2.56
Compound 10bMDA-MB-231Breast Cancer26.83 ± 2.41
Compound 10fA549Lung Cancer20.20 ± 2.04
Compound 10gA549Lung Cancer21.65 ± 1.58
Compound 3fMCF-7Breast Cancer223.9

Data sourced from studies on pyrazolo[1,5-a]pyrimidine derivatives.[5][12]

Mandatory Visualizations

Signaling Pathway

G extracellular Growth Factors receptor Receptor Tyrosine Kinase (e.g., c-Met, EGFR) extracellular->receptor pi3k PI3K receptor->pi3k ras RAS receptor->ras compound This compound (and derivatives) compound->receptor compound->pi3k mtor mTOR compound->mtor cdk CDK2 compound->cdk akt AKT pi3k->akt akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation apoptosis Apoptosis proliferation->apoptosis cellcycle Cell Cycle Progression cdk->cellcycle

Caption: Putative signaling pathways targeted by this compound.

Experimental Workflow

G cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treat cells with This compound (various concentrations) start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation viability Cell Viability Assay (MTT / XTT) incubation->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) incubation->apoptosis western Western Blot Analysis (Protein Expression) incubation->western data_analysis Data Analysis (IC50, Protein Levels, etc.) viability->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion on Anticancer Effects data_analysis->conclusion

Caption: General experimental workflow for evaluating anticancer effects.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the cells for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is to quantify the induction of apoptosis by this compound.[13]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

  • Harvest the cells by trypsinization and collect the supernatant containing floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[13]

Protocol 3: Western Blot Analysis

This protocol is for assessing the effect of this compound on the expression levels of key signaling proteins.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-CDK2, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Normalize the expression of target proteins to a loading control like β-actin.

References

Application Notes and Protocols for In Vitro Kinase Assays Using Pyrazolopyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis, by catalyzing the phosphorylation of specific protein substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prominent targets for therapeutic intervention.[1][2][3] Pyrazolopyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile biological activities.[4] The pyrazolopyrimidine scaffold is recognized as a "privileged" structure in kinase inhibitor design, as it can mimic the adenine base of ATP, enabling it to bind to the ATP-binding pocket of kinases.[5][6] This structural feature has led to the development of numerous potent and selective kinase inhibitors, some of which have been approved for clinical use, such as ibrutinib for B-cell cancers.[5]

These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of pyrazolopyrimidine-based compounds. The focus is on a luminescence-based assay, a common and robust method for determining kinase inhibition.

Mechanism of Action of Pyrazolopyrimidine Inhibitors

Pyrazolopyrimidine inhibitors predominantly act as ATP-competitive inhibitors.[1] They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. The pyrazolopyrimidine core mimics the purine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase domain.[5] Substitutions on the pyrazolopyrimidine scaffold allow for interactions with other regions of the ATP-binding site, which contributes to the inhibitor's potency and selectivity for specific kinases.[1][7]

Below is a diagram illustrating a simplified signaling pathway and the point of inhibition by a pyrazolopyrimidine inhibitor.

G cluster_0 Signaling Pathway cluster_1 Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase Domain Kinase Domain Receptor Tyrosine Kinase->Kinase Domain Activates Downstream Signaling Downstream Signaling Kinase Domain->Downstream Signaling Phosphorylates Cellular Response Cellular Response Downstream Signaling->Cellular Response Leads to Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine Inhibitor->Kinase Domain Inhibits ATP Binding

Caption: Simplified kinase signaling pathway and the point of inhibition.

Data Presentation: Inhibitory Activity of Pyrazolopyrimidine Compounds

The following table summarizes the in vitro inhibitory activity (IC50 values) of various pyrazolopyrimidine inhibitors against different protein kinases as reported in the literature.

CompoundTarget KinaseIC50 (µM)Reference
Phenylpyrazolopyrimidine 10c-Src60.4[5]
Phenylpyrazolopyrimidine 10Btk90.5[5]
Phenylpyrazolopyrimidine 10Lck110[5]
PhPP derivative 6c-Src21.7[5]
PhPP derivative 4c-Src24.7[5]
Pyrazolo[3,4-d]pyrimidine 14CDK2/cyclin A20.057 ± 0.003[6]
Pyrazolo[3,4-d]pyrimidine 13CDK2/cyclin A20.081 ± 0.004[6]
Pyrazolo[3,4-d]pyrimidine 15CDK2/cyclin A20.119 ± 0.007[6]
Pyrazolo[3,4-d]pyrimidine 16EGFR0.034[8]
Pyrazolo[3,4-d]pyrimidine 4EGFR0.054[8]
Pyrazolo[3,4-d]pyrimidine 15EGFR0.135[8]
SI306Src11.2 (GIN8 cells)[9]
Pyrazolopyrimidine 6sCDK20.09[10]
Pyrazolopyrimidine 6sTRKA0.23[10]

Experimental Workflow

The general workflow for an in vitro kinase assay to determine the IC50 of an inhibitor is depicted below.

G A Compound Preparation (Serial Dilution) B Assay Plate Preparation (Add Compounds) A->B D Initiate Reaction (Add ATP) B->D C Kinase Reaction Preparation (Enzyme, Substrate, Buffer) C->B E Incubation D->E F Signal Detection (Luminescence Reading) E->F G Data Analysis (IC50 Calculation) F->G

Caption: Experimental workflow for the kinase inhibition assay.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the in vitro potency of a pyrazolopyrimidine inhibitor against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., Promega's Kinase-Glo®).[3][8]

Materials:

  • Recombinant full-length target kinase enzyme

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[11]

  • Pyrazolopyrimidine test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates (low volume)

  • Multichannel pipettor or automated liquid handler

  • Plate shaker

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10-point serial dilution of the pyrazolopyrimidine test compounds in 100% DMSO. A common starting concentration is 10 mM, with 3-fold serial dilutions.

    • Prepare a similar dilution series for the positive control inhibitor.

    • Include a DMSO-only control for 100% kinase activity (negative control) and a no-enzyme control for 0% kinase activity (background).

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution, DMSO control, and positive control to the appropriate wells of a 384-well assay plate.[3]

  • Kinase Reaction:

    • Prepare a kinase reaction master mix containing the assay buffer, the target kinase, and the peptide substrate. The optimal concentrations of the enzyme and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.

    • Dispense 2 µL of the kinase/substrate mixture into each well of the assay plate containing the compounds.[11]

    • Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells. This will serve as the 0% inhibition control.[3]

  • Reaction Initiation:

    • Prepare an ATP solution in the assay buffer. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to accurately determine ATP-competitive inhibition.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to all wells.[11]

    • The final reaction volume will be 5 µL.

  • Incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature (or 30°C) for 60 minutes.[11] The incubation time should be optimized to ensure the reaction is within the linear range (typically 10-30% ATP consumption).

  • Signal Detection:

    • After incubation, equilibrate the plate and the ATP detection reagent to room temperature.

    • Add 5 µL of the ATP detection reagent (e.g., Kinase-Glo® Reagent) to each well to stop the kinase reaction and initiate the luminescent signal.[11]

    • Mix the plate on a shaker for 2 minutes.

    • Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal.[3]

  • Data Acquisition:

    • Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis:

    • Calculate Percent Inhibition:

      • The luminescent signal is inversely proportional to kinase activity.

      • Use the following formula to calculate the percent inhibition for each compound concentration:

        Where:

        • Lumi_inhibitor is the luminescence of the well with the test compound.

        • Lumi_max is the average luminescence of the 100% activity control (DMSO only).

        • Lumi_min is the average luminescence of the 0% activity control (no enzyme or potent inhibitor).

    • Determine IC50 Value:

      • Plot the percent inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.

Conclusion

The pyrazolopyrimidine scaffold is a versatile starting point for the development of potent and selective kinase inhibitors. The in vitro kinase assay protocol described here provides a robust and high-throughput compatible method for evaluating the inhibitory activity of these compounds. Careful optimization of assay conditions, particularly enzyme, substrate, and ATP concentrations, is crucial for obtaining accurate and reproducible results. The data generated from these assays are essential for structure-activity relationship (SAR) studies and for guiding the development of novel therapeutic agents.

References

Designing Novel Pyrazolo[1,5-a]pyrimidine Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide range of biological activities. Its structural similarity to endogenous purines allows these compounds to interact with various enzymatic targets, particularly protein kinases, making them attractive candidates for the development of novel therapeutics in oncology, inflammation, and autoimmune diseases. This document provides detailed application notes on the design of these derivatives, protocols for their synthesis and biological evaluation, and a summary of their activity against key signaling pathways.

Application Notes

Pyrazolo[1,5-a]pyrimidine derivatives have been successfully designed to target several critical signaling pathways implicated in disease. Key areas of application include:

  • Oncology: These compounds have shown significant promise as inhibitors of various protein kinases that are often dysregulated in cancer. Notable targets include Pim-1 kinase, Phosphoinositide 3-kinase delta (PI3Kδ), Cyclin-Dependent Kinase 2 (CDK2), and Tropomyosin Receptor Kinase A (TRKA). By inhibiting these kinases, pyrazolo[1,5-a]pyrimidine derivatives can modulate cell cycle progression, proliferation, and survival of cancer cells.[1][2][3][4]

  • Inflammation and Autoimmune Diseases: The PI3Kδ signaling pathway plays a crucial role in the activation and function of immune cells.[3][5][6] Selective inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold can modulate immune responses, offering potential therapeutic avenues for inflammatory and autoimmune disorders.[7]

The design of novel derivatives often involves computational methods, such as molecular docking, to predict the binding interactions with the target kinase. Structure-activity relationship (SAR) studies are then employed to optimize the potency and selectivity of the lead compounds.[2]

Quantitative Data Summary

The following tables summarize the in vitro activity of representative pyrazolo[1,5-a]pyrimidine derivatives against various kinase targets.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 and Flt-3 Kinases

CompoundPim-1 IC50 (nM)Flt-3 IC50 (nM)
9 1535
9a 8120
11a 22110
11b 10150

Data sourced from literature.[6][8]

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against PI3K Isoforms

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
CPL302415 (6) 1422254701690218

Data sourced from literature.[9]

Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2 and TRKA Kinases

CompoundCDK2 IC50 (µM)TRKA IC50 (µM)
6s 0.230.45
6t 0.09-

Data sourced from literature.[3]

Signaling Pathways and Experimental Workflows

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[1][8] Its overexpression is associated with various cancers. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent Pim-1 inhibitors.

Pim1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Pim1 Pim-1 Kinase Bad Bad Pim1->Bad Phosphorylates (Inhibits) Apoptosis Apoptosis Bad->Apoptosis Promotes Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo_pyrimidine->Pim1 Inhibition Pim1_gene Pim-1 Gene Transcription STAT_dimer->Pim1_gene Induces Pim1_gene->Pim1 Translation

Caption: Pim-1 signaling pathway and inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

PI3Kδ Signaling Pathway in Immune Cells

PI3Kδ is a lipid kinase that is highly expressed in leukocytes and plays a key role in B-cell and T-cell signaling.[3][5] Its inhibition is a therapeutic strategy for certain hematological malignancies and inflammatory diseases.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_TCR BCR / TCR PI3Kdelta PI3Kδ BCR_TCR->PI3Kdelta Activation PIP2 PIP2 PI3Kdelta->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo_pyrimidine->PI3Kdelta Inhibition

Caption: PI3Kδ signaling pathway and its inhibition.

General Experimental Workflow for Kinase Inhibitor Discovery

The discovery of novel pyrazolo[1,5-a]pyrimidine-based kinase inhibitors typically follows a multi-step workflow, from initial screening to in vivo evaluation.

Workflow Start Compound Library Synthesis (Pyrazolo[1,5-a]pyrimidines) Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., MTT, Western Blot) Biochemical_Assay->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Studies Cell_Based_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Biochemical_Assay Iterative Improvement In_Vivo In Vivo Animal Models Lead_Optimization->In_Vivo End Preclinical Candidate In_Vivo->End

References

Functionalization of the Pyrazolo[1,5-a]pyrimidine Core at C5 and C7 Positions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, particularly protein kinase inhibitors for cancer therapy.[1] The ability to introduce diverse substituents at the C5 and C7 positions of this core is crucial for modulating potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the key functionalization reactions at these positions.

Introduction to Functionalization Strategies

The pyrazolo[1,5-a]pyrimidine ring system is amenable to various chemical modifications. The C5 and C7 positions on the pyrimidine ring are electrophilic and can be targeted by nucleophilic substitution reactions, especially when activated with leaving groups like halogens. Palladium-catalyzed cross-coupling reactions are also powerful tools for creating carbon-carbon and carbon-nitrogen bonds at these sites.[2]

Key functionalization strategies include:

  • Halogenation: Introduction of chloro or bromo groups at the C5 and C7 positions to create reactive handles for subsequent reactions.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of a halide (typically at the more reactive C7 position) with various nucleophiles such as amines and alkoxides.[2]

  • Suzuki-Miyaura Coupling: Palladium-catalyzed reaction of a halo-pyrazolo[1,5-a]pyrimidine with a boronic acid or ester to form a C-C bond.[3][4]

  • Sonogashira Coupling: Palladium-catalyzed reaction of a halo-pyrazolo[1,5-a]pyrimidine with a terminal alkyne to introduce an alkynyl moiety.[5]

  • Buchwald-Hartwig Amination: Palladium-catalyzed formation of a C-N bond between a halo-pyrazolo[1,5-a]pyrimidine and an amine.[4]

Data Presentation: Reaction Yields for C5 and C7 Functionalization

The following tables summarize representative yields for the functionalization of the pyrazolo[1,5-a]pyrimidine core at the C5 and C7 positions based on literature data.

Table 1: Nucleophilic Aromatic Substitution (SNAr) at the C7-Position

Starting MaterialNucleophileProductYield (%)Reference
5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholine4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine94[5]
2-(benzyloxymethyl)-5,7-dichloropyrazolo[1,5-a]pyrimidineMorpholine2-(benzyloxymethyl)-5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine92[6]
7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidineAniline5-methyl-2-phenyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amineHigh[3]

Table 2: Suzuki-Miyaura Coupling at the C5-Position

Starting MaterialBoronic Acid/EsterProductYield (%)Reference
4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indoletert-butyl 4-(2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidin-5-yl)-1H-indole-1-carboxylate55-61[5]
2-(benzyloxymethyl)-5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidineIndole-4-boronic acid pinacol ester2-(benzyloxymethyl)-5-(indol-4-yl)-7-morpholinopyrazolo[1,5-a]pyrimidine83[6]
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one derivativePhenylboronic acid3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one derivative74[7]
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one derivative(4-methoxyphenyl)boronic acid3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one derivative89[7]

Table 3: Sonogashira Coupling

Starting MaterialAlkyneProductYield (%)Reference
3-aryl-5-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidinePhenylacetylene3-aryl-5-(phenylethynyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidineGood to Excellent[5]
7-chloro-5-methyl-[1][2][8]triazolo[1,5-a]pyrimidinePhenylacetylene5-methyl-7-(phenylethynyl)-[1][2][8]triazolo[1,5-a]pyrimidine-[7]

Table 4: Buchwald-Hartwig Amination

Starting MaterialAmineProductYield (%)Reference
4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine2-(difluoromethyl)-1H-benzimidazole5-(2-(difluoromethyl)-1H-benzimidazol-1-yl)-2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidine34-93[5]
3-bromo-pyrazolo[1,5-a]pyrimidine derivativeAcetamide3-acetamido-pyrazolo[1,5-a]pyrimidine derivative-[9]

Experimental Protocols

Protocol 1: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine

This protocol describes the initial synthesis of the key di-halogenated intermediate.

Reaction Scheme:

2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol->5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine POCl3, 80 °C, 5 h

Caption: Synthesis of the dichlorinated pyrazolo[1,5-a]pyrimidine core.

Materials:

  • 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile

Procedure:

  • Suspend 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol in acetonitrile.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride to the cooled suspension.

  • Heat the reaction mixture at 80 °C for 5 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove acetonitrile and excess POCl₃.

  • The crude 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine can be used in the next step without further purification or purified by column chromatography.

Protocol 2: Selective Nucleophilic Aromatic Substitution (SNAr) at C7

This protocol details the selective substitution of the C7-chloro group with an amine. The C7 position is generally more reactive towards nucleophiles than the C5 position.[5]

Reaction Scheme:

5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine->4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine Morpholine, K2CO3, Acetone, RT, 1.5 h 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine 5-aryl-2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidine 5-aryl-2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidine 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine->5-aryl-2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidine Arylboronic acid pinacol ester, Pd(PPh3)4, Na2CO3, DME, reflux, 16 h PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor PyrazoloPyrimidine->PI3K Inhibits CDK2_CyclinE_Pathway CDK2/Cyclin E Cell Cycle Regulation CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Promotes PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor PyrazoloPyrimidine->CDK2 Inhibits TRKA_Signaling_Pathway TrkA Signaling Pathway NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor NGF->TrkA Binds & Activates RAS_MAPK RAS/MAPK Pathway TrkA->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway TrkA->PI3K_AKT Activates NeuronalSurvival Neuronal Survival & Differentiation RAS_MAPK->NeuronalSurvival PI3K_AKT->NeuronalSurvival PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor PyrazoloPyrimidine->TrkA Inhibits

References

Application Notes: Palladium-Catalyzed Cross-Coupling for the Functionalization of Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazolopyrimidines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules.[1] Their rigid, planar framework is amenable to chemical modification, making them a versatile scaffold in drug discovery. These compounds are known to act as bioisosteres of purines, allowing them to interact with a wide range of biological targets, particularly protein kinases. As a result, pyrazolopyrimidine derivatives have been developed as potent anticancer, anti-inflammatory, and antiviral agents.[2][3]

Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and selectivity.[4] These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, provide a direct and modular approach to functionalize the pyrazolopyrimidine core, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Application in Drug Discovery & Relevant Signaling Pathways

The ability to modify various positions on the pyrazolopyrimidine scaffold is crucial for fine-tuning the pharmacological properties of drug candidates.[2] Many pyrazolopyrimidine-based inhibitors target key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.

For example, these compounds have been identified as potent inhibitors of protein kinases such as PI3Kδ (Phosphoinositide 3-kinase δ), mTOR (mammalian target of rapamycin), and CDKs (Cyclin-dependent kinases), which are central nodes in pathways regulating cell growth, proliferation, survival, and apoptosis.[1][5][6] The dual inhibition of mTOR and histone deacetylases (HDACs) by pyrazolopyrimidine derivatives is a promising strategy to counteract drug resistance in cancer therapy.[5]

Below is a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for pyrazolopyrimidine-based inhibitors.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Pyrazolo Pyrazolopyrimidine Inhibitors Pyrazolo->PI3K Pyrazolo->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Protocols for Palladium-Catalyzed Modification of Pyrazolopyrimidines

This section provides generalized protocols for the most common palladium-catalyzed cross-coupling reactions used to modify halo-substituted pyrazolopyrimidines. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling a halo-pyrazolopyrimidine with an organoboron reagent.[7] It is widely used to introduce aryl and heteroaryl substituents.

Suzuki_Workflow Reactants 1. Combine Halo-Pyrazolopyrimidine, Boronic Acid/Ester, and Base in Solvent Degas 2. Degas Mixture (e.g., Ar sparging) Reactants->Degas Catalyst 3. Add Pd Catalyst and Ligand Degas->Catalyst Reaction 4. Heat Reaction (Conventional or Microwave) Catalyst->Reaction Workup 5. Aqueous Workup & Extraction Reaction->Workup Purify 6. Purify by Column Chromatography Workup->Purify Product Aryl-Substituted Pyrazolopyrimidine Purify->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol:

  • Reaction Setup: To a microwave vial or a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the halo-pyrazolopyrimidine (1.0 mmol), the aryl/heteroaryl boronic acid or ester (1.2-1.5 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).

  • Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane/water, DMF/water, THF, 5-10 mL).[8][9]

  • Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), XPhosPdG2, 0.5-5 mol%) and, if required, an additional ligand (e.g., XPhos, 1-10 mol%).[10][11]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) using an oil bath or a microwave reactor for the specified time (e.g., 15 min to 16 h).[7][10][11] Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired C-substituted pyrazolopyrimidine.[9]

Quantitative Data for Suzuki-Miyaura Coupling

EntryPyrazolopyrimidine SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp/TimeYield (%)
13-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃THF120°C (MW), 40 min91[7]
23-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃THF120°C (MW), 40 min85[7]
32,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃Dioxane/H₂O100°C (MW), 15 min81[11]
42,4-Dichloropyrimidine4-Formylphenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃Dioxane/H₂O100°C (MW), 15 min85[11]
Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling is used to form a C(sp²)–C(sp) bond between a halo-pyrazolopyrimidine and a terminal alkyne, providing access to alkynyl-substituted derivatives.[12] The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[13]

Sonogashira_Workflow Reactants 1. Combine Halo-Pyrazolopyrimidine, Amine Base, and Solvent Degas 2. Degas Mixture (e.g., Ar sparging) Reactants->Degas Catalyst 3. Add Pd Catalyst, Cu(I) Co-catalyst, and Alkyne Degas->Catalyst Reaction 4. Stir at Room Temp or Heat Gently Catalyst->Reaction Workup 5. Filter and Concentrate Reaction->Workup Purify 6. Purify by Column Chromatography Workup->Purify Product Alkynyl-Substituted Pyrazolopyrimidine Purify->Product

Caption: General workflow for a Sonogashira coupling reaction.

Detailed Protocol:

  • Reaction Setup: In a flask under an inert atmosphere, dissolve the halo-pyrazolopyrimidine (1.0 mmol) in a suitable solvent such as DMF or an amine base like triethylamine or diethylamine.[12]

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) salt (e.g., CuI, 1-10 mol%), and the terminal alkyne (1.1-1.5 mmol).[14]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the alkynyl-pyrazolopyrimidine product.

Quantitative Data for Sonogashira Coupling

EntrySubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp/TimeYield (%)
15-Iodo-UTPPropargylaminePd(PPh₃)₄ (N/A)CuI (N/A)Et₃NDMFRT, 4hGood[15]
2Aryl IodideTerminal AlkynePdCl₂(PPh₃)₂ (2-4)CuI (2-4)Et₃NTHFRT~90 (General)[12]
3Aryl BromidePhenylacetylenePd(PhCN)₂Cl₂ (2) / P(t-Bu)₃ (4)-Cs₂CO₃DioxaneRT, 12h98 (General)[13]
Heck Coupling (C-C Bond Formation)

The Heck reaction couples a halo-pyrazolopyrimidine with an alkene to form a new substituted alkene, providing a route to vinyl- or styryl-pyrazolopyrimidines.[16][17]

Heck_Workflow Reactants 1. Combine Halo-Pyrazolopyrimidine, Alkene, and Base in Solvent Degas 2. Degas Mixture (e.g., Ar sparging) Reactants->Degas Catalyst 3. Add Pd Catalyst (and Ligand if needed) Degas->Catalyst Reaction 4. Heat Reaction Mixture Catalyst->Reaction Workup 5. Filter, Aqueous Workup & Extraction Reaction->Workup Purify 6. Purify by Column Chromatography Workup->Purify Product Alkenyl-Substituted Pyrazolopyrimidine Purify->Product

Caption: General workflow for a Heck coupling reaction.

Detailed Protocol:

  • Reaction Setup: Charge a reaction vessel with the halo-pyrazolopyrimidine (1.0 mmol), the alkene (1.1-2.0 mmol), a base (e.g., Et₃N, K₂CO₃, 1.5-2.5 mmol), and a suitable solvent (e.g., DMF, acetonitrile, toluene).

  • Catalyst Addition: Add the palladium source, such as Pd(OAc)₂ or Pd(PPh₃)₄ (1-5 mol%).[18] A phosphine ligand or an additive like n-Bu₄NCl (Jeffery conditions) may be required.[18]

  • Reaction: Heat the mixture, typically between 50-120 °C, until the reaction is complete as determined by a suitable monitoring technique.[18]

  • Workup: Cool the reaction, filter off any solids, and partition the filtrate between water and an organic solvent.

  • Purification: Dry the organic extract, concentrate it, and purify the crude material via flash column chromatography to isolate the product.

Quantitative Data for Heck Coupling

EntrySubstrateAlkeneCatalyst (mol%)Base/AdditiveSolventTemp/TimeYield (%)
1Aryl Iodide 32Allyl alcoholPd(OAc)₂ (N/A)n-Bu₄NClDMF50°C, 4h69[18]
2Aryl Bromide 23Butyl vinyl etherPd(OAc)₂ (8)Cs₂CO₃DMF/H₂ON/A, 1h85[18]
3IodobenzeneStyrenePdCl₂ (N/A)KOAcMeOH120°CHigh (General)[16]
Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling halo-pyrazolopyrimidines with a wide variety of primary or secondary amines.[19][20]

Buchwald_Workflow Reactants 1. Combine Halo-Pyrazolopyrimidine, Amine, and Strong Base in Solvent Degas 2. Degas Mixture (e.g., Ar sparging) Reactants->Degas Catalyst 3. Add Pd Pre-catalyst and Bulky Ligand Degas->Catalyst Reaction 4. Heat Reaction Mixture Catalyst->Reaction Workup 5. Aqueous Workup & Extraction Reaction->Workup Purify 6. Purify by Column Chromatography Workup->Purify Product Amino-Substituted Pyrazolopyrimidine Purify->Product

Caption: General workflow for a Buchwald-Hartwig amination.

Detailed Protocol:

  • Reaction Setup: In an oven-dried, inert-atmosphere glovebox or Schlenk line, combine the halo-pyrazolopyrimidine (1.0 mmol), the amine (1.1-1.5 mmol), a strong base (e.g., NaOt-Bu, K₃PO₄, LiHMDS, 1.2-2.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%), and a bulky phosphine ligand (e.g., BINAP, XPhos, RuPhos, 2-10 mol%).[20][21]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, THF).

  • Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with stirring for 1-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, quench with water or saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify by flash column chromatography on silica gel to obtain the amino-pyrazolopyrimidine.

Quantitative Data for Buchwald-Hartwig Amination

EntrySubstrateAminePd Source (mol%)LigandBaseSolventTemp (°C)
14-Iodo-1H-1-tritylpyrazolePiperidinePd(dba)₂ (10)XantphosNaOt-BuXylene160 (MW)[22]
24-Bromo-1H-1-tritylpyrazoleMorpholinePd(dba)₂ (10)XantphosNaOt-BuXylene160 (MW)[22]
3Aryl Halide1° or 2° AminePd(0) catalystChelating PhosphineNaOt-Bu, LHMDSToluene, Dioxane25-100+[20]
4Aryl BromidePrimary AminePd(BINAP)BINAPNaOt-BuTolueneHigh[21]

References

Application Notes and Protocols for the Characterization of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the comprehensive analytical characterization of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections outline the methodologies for confirming the identity, purity, and structural properties of this molecule.

Overview of Analytical Techniques

A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural elucidation and confirmation of molecular weight, Fourier-Transform Infrared (FT-IR) spectroscopy for the identification of functional groups, and Single Crystal X-ray Diffraction for definitive three-dimensional structural analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Application Note: Reversed-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound. This technique separates the target compound from potential impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. The retention time and peak area percentage can be used to assess the purity of the sample.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition (95:5 Solvent A:Solvent B) to a final concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterExpected Result
Retention Time (t R )Compound-specific (e.g., approximately 8-12 min)
Purity (by peak area)>95% (for a purified sample)
Tailing Factor0.9 - 1.2
Theoretical Plates>2000

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve 1 mg in 1 mL Methanol prep2 Dilute to 0.1 mg/mL with Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 analysis1 Inject 10 µL into HPLC prep3->analysis1 analysis2 Gradient Elution (C18 Column) analysis1->analysis2 analysis3 UV Detection at 254 nm analysis2->analysis3 data1 Integrate Chromatogram analysis3->data1 data2 Determine Retention Time data1->data2 data3 Calculate Peak Area % data1->data3

Caption: Workflow for HPLC purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: ¹H and ¹³C NMR spectroscopy are powerful techniques for the structural elucidation of this compound. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • ¹H NMR: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • ¹³C NMR: Dissolve 20-50 mg of the compound in approximately 0.6 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 14 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 180 ppm.

Data Presentation:

TechniqueParameterExpected Chemical Shift (ppm) / Multiplicity / Integration
¹H NMRMethyl protons (C5-CH₃)~2.3 (singlet, 3H)
Pyrimidine proton (C6-H)~5.8 (singlet, 1H)
Pyrazole proton (C2-H)~8.3 (singlet, 1H)
Hydroxyl proton (C7-OH)~13.3 (broad singlet, 1H)
¹³C NMRMethyl carbon (C5-CH₃)~19
C3a~75
C6~99
C5~113
C2~145
C3~145
C7~152
C8a~155

Note: Expected chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve sample in DMSO-d6 prep2 Add TMS as internal standard prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Place tube in spectrometer prep3->acq1 acq2 Acquire 1H and 13C spectra acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate to TMS proc2->proc3 proc4 Integrate 1H peaks proc5 Assign signals proc3->proc5 proc4->proc5

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Application Note: Electrospray Ionization Mass Spectrometry (ESI-MS) is an effective technique for confirming the molecular weight of this compound. This soft ionization method typically produces the protonated molecular ion [M+H]⁺, allowing for precise mass determination.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an ESI source (e.g., Q-TOF or single quadrupole).

  • Ionization Mode: Positive ion mode.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in methanol or acetonitrile. The sample can be introduced into the mass spectrometer via direct infusion or by coupling with an HPLC system.

  • Infusion Flow Rate: 5-10 µL/min (for direct infusion).

  • Capillary Voltage: 3.5-4.5 kV.

  • Nebulizer Gas (Nitrogen): 1-2 Bar.

  • Drying Gas (Nitrogen): 5-10 L/min at 200-300 °C.

  • Mass Range: m/z 50-500.

Data Presentation:

ParameterExpected Value
Molecular FormulaC₇H₇N₃O
Exact Mass149.06 Da
Observed [M+H]⁺ (m/z)150.07 (or within the instrument's mass accuracy)

Workflow for ESI-MS Analysis:

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep1 Prepare dilute solution (10 µg/mL) prep2 in Methanol or Acetonitrile prep1->prep2 analysis1 Infuse into ESI source prep2->analysis1 analysis2 Positive Ion Mode analysis1->analysis2 analysis3 Scan m/z 50-500 analysis2->analysis3 data1 Identify [M+H]+ peak analysis3->data1 data2 Compare with theoretical mass data1->data2

Caption: Workflow for molecular weight confirmation by ESI-MS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note: FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Instrumentation: FT-IR spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.

    • Place the mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a transparent pellet.

    • Place the pellet in the sample holder of the FT-IR instrument for analysis.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Data Presentation:

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretch
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1680C=O stretch (keto tautomer)
~1630C=C stretch
~1580C=N stretch

Single Crystal X-ray Diffraction

Application Note: Single crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals are essential. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, DMF/water) is a common method. Crystals should be well-formed, transparent, and free of defects, typically with dimensions of 0.1-0.3 mm.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a diffractometer, typically with Mo-Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 100 K).

  • Structure Solution and Refinement: The diffraction pattern is used to solve and refine the crystal structure using specialized software (e.g., SHELX).

Biological Context: Inhibition of CDK2 Signaling Pathway

Pyrazolo[1,5-a]pyrimidine derivatives are known inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1][2] Inhibition of CDK2, for example, can lead to cell cycle arrest at the G1/S transition, preventing cell proliferation. This makes CDK2 an attractive target for cancer therapy.

CDK2 Signaling Pathway in G1/S Transition:

Caption: Inhibition of the CDK2 signaling pathway at the G1/S checkpoint.

References

Application Notes and Protocols for Pyrazolopyrimidine-Based Anti-Wolbachia Agents in Filariasis Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphatic filariasis and onchocerciasis are debilitating parasitic diseases caused by filarial nematodes. A critical symbiotic relationship exists between these nematodes and the endosymbiotic bacterium Wolbachia.[1] Depletion of Wolbachia has been shown to have a significant detrimental impact on the viability and fertility of the adult worms (macrofilariae), making it a promising therapeutic strategy for filariasis.[1][2] Current treatments primarily target the microfilariae and have limited efficacy against adult worms.[1] This document outlines the application and protocols for a series of pyrazolopyrimidine-based compounds that have demonstrated potent anti-Wolbachia activity, offering a novel approach to developing macrofilaricidal drugs for filariasis.[1][2][3][4][5]

Rationale for Targeting Wolbachia with Pyrazolopyrimidines

The endosymbiont Wolbachia is essential for the long-term survival and reproduction of filarial worms such as Brugia malayi and Onchocerca volvulus.[1] Targeting these bacteria with antibiotics like doxycycline has proven to be an effective macrofilaricidal therapy.[1] However, the long treatment duration required for doxycycline necessitates the development of novel anti-Wolbachia agents with improved potency and pharmacokinetic profiles. Phenotypic screening has identified a series of pyrazolopyrimidines with potent nanomolar activity against Wolbachia in vitro.[1][2][4] These compounds represent a promising new chemical scaffold for the development of oral drugs for the treatment of filariasis.[1][2][4]

Data Presentation

The following tables summarize the in vitro efficacy and pharmacokinetic data for key pyrazolopyrimidine analogues.

Table 1: In Vitro Anti-Wolbachia Potency of Pyrazolopyrimidine Analogues

CompoundEC50 (nM) in Wolbachia-infected insect cells (C6/36 wAlbB)Reference
1 (HTS Hit) 21[1]
2 19[4]
3 17[1]
10b 79[4]
10d 105[1]
15f 143[1]
15i 51[1]
15j 52[1]
15k Not specified, but tolerated[1]
Doxycycline 17[1]

Note: All tested compounds showed no cytotoxicity against the insect cells at the top concentration (5 μM) in the assay.[4]

Table 2: In Vitro DMPK and Anti-Wolbachia Activity in Brugia malayi Microfilariae (mf)

CompoundRat Hepatocyte Clearance (μL/min/10⁶ cells)Aqueous Solubility (μM)LogD at pH 7.4% Wolbachia reduction in B. malayi mf (at 5 μM after 6 days)Reference
1 (HTS Hit) HighLowNot Specified75.6[1]
2 ImprovedNot SpecifiedNot SpecifiedNot Tested[4]
3 Not SpecifiedNot SpecifiedNot Specified83.2[1]
10d Not SpecifiedNot SpecifiedNot Specified77.1[1]
15f Not SpecifiedNot SpecifiedNot Specified80.4[1]
15i Not SpecifiedNot SpecifiedNot SpecifiedToxic to mf[1]
15j Not SpecifiedImprovedNot Specified85.0[1]
Doxycycline Not ApplicableNot ApplicableNot Applicable86.5[1]

Table 3: In Vivo Pharmacokinetic Profile of Lead Compound 15f in SCID Mice

CompoundDosing RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng.h/mL)Bioavailability (%)Reference
15f Oral (PO)10183021080076[1]
15f Intravenous (IV)212000.082830100[1]

Experimental Protocols

Protocol 1: In Vitro Anti-Wolbachia Drug Screening in C6/36 wAlbB Cells

Objective: To determine the half-maximal effective concentration (EC50) of pyrazolopyrimidine compounds against Wolbachia in an insect host cell line.

Materials:

  • Wolbachia-infected Aedes albopictus cell line (C6/36 wAlbB)

  • L-15 medium supplemented with 10% FBS, 2% Tryptose Phosphate Broth, and 1% Penicillin-Streptomycin

  • 384-well microplates

  • Test compounds (pyrazolopyrimidines) and control drug (doxycycline)

  • DNA extraction kit

  • qPCR reagents for Wolbachia 16S rRNA and host actin genes

Procedure:

  • Culture C6/36 wAlbB cells at 26°C without CO2.

  • Seed the cells into 384-well plates.

  • Add serial dilutions of the test compounds and controls to the wells.

  • Incubate the plates for 6 days at 26°C.

  • After incubation, lyse the cells and extract total DNA.

  • Perform qPCR to quantify the copy numbers of the Wolbachia 16S rRNA gene and the host cell actin gene.

  • Calculate the ratio of Wolbachia to host cell DNA for each treatment.

  • Determine the EC50 value by plotting the percentage reduction in Wolbachia DNA against the compound concentration.

Protocol 2: Brugia malayi Microfilariae (mf) Anti-Wolbachia Assay

Objective: To confirm the anti-Wolbachia activity of compounds in the filarial parasite.

Materials:

  • Brugia malayi microfilariae (mf)

  • RPMI-1640 medium supplemented with 10% FBS

  • 24-well plates

  • Test compounds and control drug (doxycycline)

  • Microscope for motility assessment

  • DNA extraction kit

  • qPCR reagents for Wolbachia surface protein gene (wsp) and nematode glutathione S-transferase gene (gst)

Procedure:

  • Isolate B. malayi mf from an infected host.

  • Culture the mf in 24-well plates in RPMI-1640 medium.

  • Add the test compounds at a fixed concentration (e.g., 5 μM).

  • Incubate for 6 days.

  • Assess mf motility daily using a microscope. A secondary readout for direct anti-nematode activity is the effect on mf motility; anti-Wolbachia drugs are not expected to directly impact worm motility.[1]

  • After 6 days, harvest the mf and extract total DNA.

  • Perform qPCR to determine the ratio of Wolbachia wsp to nematode gst gene copy numbers.

  • Calculate the percentage reduction in Wolbachia load compared to the vehicle control.

Protocol 3: In Vivo Pharmacokinetic (PK) Study in Mice

Objective: To determine the pharmacokinetic properties of lead compounds.

Materials:

  • SCID mice

  • Test compound formulated for oral (PO) and intravenous (IV) administration

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for drug quantification

Procedure:

  • Administer the test compound to mice via IV and PO routes at specified doses.

  • Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Process the blood to obtain plasma.

  • Extract the drug from the plasma samples.

  • Quantify the drug concentration in each sample using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using appropriate software.

Visualizations

Signaling Pathway and Therapeutic Strategy

G Therapeutic Strategy of Pyrazolopyrimidines against Filariasis cluster_worm Filarial Worm Filarial Worm (Adult) Filarial Worm (Adult) Pathology in Host Pathology in Host Filarial Worm (Adult)->Pathology in Host Causes Wolbachia Wolbachia Worm Viability & Fecundity Worm Viability & Fecundity Wolbachia->Worm Viability & Fecundity Essential for Worm Viability & Fecundity->Filarial Worm (Adult) Maintains Pyrazolopyrimidine Pyrazolopyrimidine Pyrazolopyrimidine->Wolbachia Inhibits viability and replication

Caption: Pyrazolopyrimidines target Wolbachia, leading to reduced worm viability and a macrofilaricidal effect.

Experimental Workflow for Anti-Wolbachia Drug Discovery

G Experimental Workflow for Pyrazolopyrimidine Development Start Start Phenotypic_Screening Phenotypic Screening (HTS) Start->Phenotypic_Screening Hit_Identification Hit Identification (Pyrazolopyrimidines) Phenotypic_Screening->Hit_Identification SAR_Optimization SAR & DMPK Optimization Hit_Identification->SAR_Optimization In_Vitro_Assay_Cell In Vitro Anti-Wolbachia Assay (C6/36 wAlbB cells) SAR_Optimization->In_Vitro_Assay_Cell In_Vitro_Assay_Cell->SAR_Optimization Iterative improvement In_Vitro_Assay_MF In Vitro B. malayi mf Assay (Wolbachia depletion & motility) In_Vitro_Assay_Cell->In_Vitro_Assay_MF In_Vivo_PK In Vivo Pharmacokinetics (SCID Mice) In_Vitro_Assay_MF->In_Vivo_PK Lead_Candidate Lead Candidate for In Vivo Efficacy Studies In_Vivo_PK->Lead_Candidate

Caption: A streamlined workflow for the discovery and development of anti-Wolbachia pyrazolopyrimidines.

Logical Relationship of the Therapeutic Approach

G Logical Framework for Anti-Wolbachia Therapy Premise1 Filarial worms require Wolbachia for survival and reproduction Mechanism Depletion of Wolbachia from the filarial worm Premise1->Mechanism Premise2 Pyrazolopyrimidines are potent inhibitors of Wolbachia viability Intervention Treat host with Pyrazolopyrimidine Premise2->Intervention Intervention->Mechanism Outcome Macrofilaricidal effect: Death or sterilization of adult worms Mechanism->Outcome Therapeutic_Goal Treatment of Filariasis Outcome->Therapeutic_Goal

Caption: The logical progression from the biological premise to the therapeutic goal of treating filariasis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol synthesis.

Troubleshooting Guide

Issue 1: Low Overall Yield

Low or inconsistent yields are a common challenge in multi-step organic syntheses. The primary approach to synthesizing this compound involves the cyclocondensation of a 3-amino-5-methylpyrazole with a β-ketoester or a similar three-carbon building block. Several factors can contribute to a low overall yield.

Possible Causes and Solutions:

  • Purity of Starting Materials: Impurities in the 3-amino-5-methylpyrazole or the β-dicarbonyl compound can lead to side reactions and lower the yield of the desired product.

    • Recommendation: Ensure the purity of starting materials through recrystallization or column chromatography. Verify purity using techniques like NMR or melting point analysis.

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst can significantly impact the reaction yield.

    • Recommendation: A systematic optimization of reaction conditions is recommended. This can involve screening different solvents, catalysts, and temperature ranges. Microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, improve yields.[1]

  • Side Reactions: The formation of regioisomers or other byproducts is a common issue that can reduce the yield of the target compound.

    • Recommendation: Careful selection of reactants and reaction conditions can help control regioselectivity. For instance, the reaction of 5-aminopyrazoles with β-dicarbonyl compounds can be influenced by acidic or basic catalysts to favor the formation of the desired isomer.[1]

Issue 2: Formation of Impurities and Byproducts

The presence of impurities complicates purification and reduces the final yield.

Common Impurities and Mitigation Strategies:

  • Regioisomers: The condensation reaction can sometimes lead to the formation of the isomeric pyrazolo[1,5-a]pyrimidin-5-ol.

    • Recommendation: The choice of the β-dicarbonyl compound and the reaction conditions can influence the regioselectivity of the cyclization. For example, using ethyl acetoacetate is a common method for introducing the methyl and hydroxyl groups at the desired positions.

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or carefully increasing the temperature.

  • Polymeric Materials: Under harsh conditions, starting materials or intermediates can polymerize.

    • Recommendation: Avoid excessively high temperatures and prolonged reaction times. The use of milder reaction conditions, potentially with a more effective catalyst, can minimize polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

The most frequently employed strategy is the condensation of a 3-amino-5-methylpyrazole with a β-ketoester like ethyl acetoacetate.[1] This method is efficient for constructing the fused bicyclic system.[1] Yields can be high, but optimization of reaction conditions is crucial.

Q2: How can I improve the regioselectivity of the cyclization to favor the 7-OL isomer?

The regioselectivity is largely directed by the nature of the β-dicarbonyl compound and the reaction conditions. The reaction between an aminopyrazole and a β-dicarbonyl compound typically proceeds via an initial condensation followed by cyclization. The regiochemical outcome can be influenced by the steric and electronic properties of the substituents on both reactants.

Q3: Are there alternative synthetic routes to improve the yield?

Yes, several alternative strategies have been developed:

  • Three-Component Reactions: One-pot, three-component reactions of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds under microwave irradiation can be a rapid and efficient method for generating pyrazolo[1,5-a]pyrimidines in high purity.[1]

  • Green Chemistry Approaches: The use of environmentally benign solvents like water or solvent-free conditions, often coupled with microwave or ultrasound assistance, can lead to improved yields and easier work-up.[2][3]

  • Catalysis: Both acid and base catalysis can be employed to facilitate the condensation and cyclization steps. Lewis acids have also been reported to enhance the formation of the fused ring system.[1]

Q4: What are the best practices for purifying the final product?

Purification is critical for obtaining a high-purity product and an accurate yield determination.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for removing impurities.

  • Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is a standard purification technique. A careful selection of the eluent system is necessary to achieve good separation.

Data Presentation

Table 1: Comparison of Synthetic Methods for Pyrazolo[1,5-a]pyrimidine Derivatives

MethodKey ReagentsConditionsReported YieldsReference
Cyclocondensation 3-Aminopyrazole, β-Dicarbonyl CompoundAcidic or basic catalysis, conventional heating or microwaveModerate to high[1]
Three-Component Reaction 3-Amino-1H-pyrazole, Aldehyde, Activated Methylene CompoundMicrowave-assisted, often solvent-freeHigh[1]
One-Pot Cyclization & Halogenation Aminopyrazole, Enaminone/Chalcone, Sodium HalideK₂S₂O₈, waterNearly quantitative[1]
Microwave-Assisted Cyclization 3-Oxo-2-(2-arylhydrazinylidene) butanenitriles, 5-Amino-1H-pyrazolesSolvent-free, microwaveHigh[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via Cyclocondensation

This protocol is a generalized procedure based on the common condensation reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-5-methylpyrazole (1 equivalent) in a suitable solvent such as acetic acid or ethanol.

  • Addition of Reagent: Add ethyl acetoacetate (1.1 to 1.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_process Synthesis Process cluster_end Final Product start1 3-Amino-5-methylpyrazole reaction Cyclocondensation (Solvent, Heat/Microwave) start1->reaction start2 Ethyl Acetoacetate start2->reaction workup Reaction Work-up (Cooling, Filtration/Evaporation) reaction->workup Completion purification Purification (Recrystallization/Chromatography) workup->purification Crude Product product This compound purification->product Pure Product troubleshooting_logic issue Low Yield cause1 Impure Starting Materials issue->cause1 Possible Cause cause2 Suboptimal Conditions issue->cause2 Possible Cause cause3 Side Reactions issue->cause3 Possible Cause solution1 Purify Reactants (Recrystallization, Chromatography) cause1->solution1 Solution solution2 Optimize Conditions (Solvent, Temp, Catalyst) cause2->solution2 Solution solution3 Control Regioselectivity cause3->solution3 Solution

References

Identifying and minimizing side reactions in pyrazolopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of pyrazolopyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of pyrazolopyrimidines?

A1: The most prevalent side reactions include the formation of regioisomers, dimerization of starting materials, and the formation of partially reduced dihydro-pyrazolopyrimidine derivatives. The formation of regioisomers is a significant challenge, especially when using unsymmetrical starting materials.[1]

Q2: How can I control the regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?

A2: Regioselectivity is primarily influenced by the reaction conditions and the nature of the reactants. The choice of solvent, catalyst, and heating method (conventional vs. microwave) can significantly impact the isomeric ratio. For instance, in the reaction of 5-aminopyrazoles with β-dicarbonyl compounds, the substitution pattern on both reactants directs the cyclization pathway.[2] Microwave-assisted synthesis has been shown to enhance regioselectivity in certain cases.[2]

Q3: My reaction is complete according to TLC, but I am struggling to isolate the pure product. What purification strategies are recommended?

A3: Purification of pyrazolopyrimidine derivatives can be challenging due to similar polarities of the desired product and side products. The most common and effective purification techniques are:

  • Column Chromatography: Silica gel is the standard stationary phase. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective for separating isomers and other impurities.[1]

  • Recrystallization: This method is excellent for obtaining highly pure crystalline products. Experimenting with various solvents like ethanol, isopropanol, or acetone to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature is key.[1]

Q4: Can microwave-assisted synthesis improve my reaction yield and reduce side products?

A4: Yes, microwave irradiation is a powerful tool in pyrazolopyrimidine synthesis. It often leads to a dramatic reduction in reaction times (from hours to minutes) and an increase in yields compared to conventional heating methods.[3][4][5][6] The rapid and uniform heating provided by microwaves can also enhance regioselectivity and minimize the formation of thermal degradation byproducts.[2]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Pyrazolopyrimidine Product

Symptoms:

  • TLC analysis shows a significant amount of unreacted starting materials.

  • The isolated yield of the target compound is consistently low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Purity of Starting Materials Impurities in the aminopyrazole or the dicarbonyl compound can inhibit the reaction. Ensure high purity of all reactants by recrystallization or chromatography before use.[1]
Suboptimal Reaction Temperature The reaction may require higher temperatures to proceed to completion. If using conventional heating, consider increasing the reflux temperature by using a higher boiling point solvent. Alternatively, switch to microwave-assisted synthesis for more efficient heating.[7]
Incorrect Reaction Time The reaction may not have reached completion. Monitor the reaction progress closely using TLC at regular intervals to determine the optimal reaction time.[1]
Catalyst Inefficiency If using a catalyst (e.g., acid or base), ensure it is active and used in the appropriate amount. For acid catalysts like acetic acid, ensure it is not too dilute.
Issue 2: Formation of a Mixture of Regioisomers

Symptoms:

  • ¹H NMR spectrum of the crude product shows duplicate signals for characteristic protons.

  • Multiple spots with similar Rf values are observed on TLC.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Unsymmetrical Reactants The use of unsymmetrical 5-aminopyrazoles or β-dicarbonyl compounds can lead to the formation of different constitutional isomers.
Reaction Conditions Favoring Both Pathways The choice of solvent and temperature can influence the kinetic vs. thermodynamic control of the reaction, leading to different isomer ratios.
Solution 1: Modify Reaction Conditions Systematically vary the reaction solvent (e.g., ethanol, acetic acid, DMF) and temperature. Microwave-assisted synthesis can sometimes favor the formation of a single isomer due to the rapid heating profile.[2]
Solution 2: Judicious Choice of Reactants The electronic and steric properties of substituents on the aminopyrazole and dicarbonyl compound can direct the cyclization. For example, the reaction between 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds can result in regioselective formation of the desired product.[2]
Solution 3: Separation of Isomers If the formation of isomers cannot be avoided, they can often be separated by careful flash column chromatography using a shallow gradient of a suitable eluent system (e.g., hexane/ethyl acetate).[1]

Quantitative Data

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Pyrimidine Derivatives

ProductMethodReaction TimeYield (%)Reference
2-Amino-4-(phenyl)-6-methylpyrimidineConventional6.5 hours65[3]
Microwave24 minutes82[3]
2-Amino-4-(4-methoxyphenyl)-6-methylpyrimidineConventional6 hours58[3]
Microwave24 minutes76[3]
Phenyl-1H-pyrazolesConventional2 hours72-90[6]
Microwave5 minutes91-98[6]
Pyrazolo[1,5-a]pyrimidinesConventional24 hours58[8]
Microwave15-30 minutes83-93[8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Conventional Heating

Objective: To synthesize a pyrazolo[1,5-a]pyrimidine derivative from a 5-aminopyrazole and a β-dicarbonyl compound.

Methodology:

  • To a solution of the 5-aminopyrazole (1.0 mmol) in ethanol or glacial acetic acid (10 mL), add the β-dicarbonyl compound (1.1 mmol).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 hexane:ethyl acetate). The reaction time can vary from a few hours to overnight depending on the substrates.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine.

Protocol 2: Microwave-Assisted Synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones

Objective: To perform a three-component synthesis of a pyrazolo[3,4-d]pyrimidin-4-one derivative using microwave irradiation.

Methodology:

  • In a 10 mL microwave pressure vial, add the substituted 5-aminopyrazole-4-carboxylate (1 mmol), trimethyl orthoformate (3 mmol), a primary amine (3 mmol), and ethanol (2 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 160 °C for 55 minutes with a maximum microwave power of 150 W.

  • After the reaction is complete, cool the vial to room temperature.

  • The precipitated product is isolated by vacuum filtration.

  • Recrystallize the solid from an appropriate solvent (e.g., ethyl acetate or methanol) to yield the pure product.

Visualizations

G cluster_start Starting Materials cluster_products Potential Products 5-Aminopyrazole 5-Aminopyrazole Reaction Conditions Reaction Conditions 5-Aminopyrazole->Reaction Conditions 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Reaction Conditions Desired Pyrazolopyrimidine Desired Pyrazolopyrimidine Reaction Conditions->Desired Pyrazolopyrimidine Major Pathway Regioisomeric Side Product Regioisomeric Side Product Reaction Conditions->Regioisomeric Side Product Side Pathway Other Byproducts Other Byproducts Reaction Conditions->Other Byproducts Side Pathway

Caption: General reaction pathway for pyrazolopyrimidine synthesis highlighting potential side products.

G Start Low Yield or Mixture of Products CheckPurity 1. Verify Purity of Starting Materials Start->CheckPurity CheckPurity->Start If impure, purify & restart AdjustConditions 2. Optimize Reaction Conditions (T, t, solvent) CheckPurity->AdjustConditions If pure ConsiderMicrowave 3. Employ Microwave Synthesis AdjustConditions->ConsiderMicrowave If still low yield Purification 4. Optimize Purification (Chromatography, Recrystallization) AdjustConditions->Purification If yield improves but mixture persists ConsiderMicrowave->Purification Success Pure Product, Improved Yield Purification->Success G Aminopyrazole 5-Aminopyrazole N1-H exocyclic NH2 Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Carbonyl 1 Carbonyl 2 Aminopyrazole:n2->Dicarbonyl:c1 Attack 1 Aminopyrazole:n2->Dicarbonyl:c2 Attack 2 IntermediateA Intermediate A Dicarbonyl:c1->IntermediateA IntermediateB Intermediate B Dicarbonyl:c2->IntermediateB ProductA Regioisomer A IntermediateA->ProductA Cyclization via N1 ProductB Regioisomer B IntermediateB->ProductB Cyclization via N1

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazolopyrimidine Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazolopyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot common challenges encountered during the cyclization process. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, along with detailed experimental protocols and data-driven insights to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing the pyrazolo[1,5-a]pyrimidine core?

A1: The synthesis of pyrazolo[1,5-a]pyrimidines is versatile, with several established strategies. The most common method involves the cyclocondensation reaction between 3-amino-1H-pyrazoles and β-dicarbonyl compounds or their equivalents.[1] Other significant approaches include three-component reactions, palladium-catalyzed cross-coupling, and microwave-assisted synthesis, which can offer improved yields and shorter reaction times.[1]

Q2: Which reaction parameters are most critical to optimize for a successful pyrazolopyrimidine cyclization?

A2: The success of the cyclization reaction is highly dependent on several parameters. The most critical factors to consider for optimization are the choice of solvent, reaction temperature, the type of catalyst used (if any), and the purity of the starting materials. The electronic and steric properties of the substituents on the aminopyrazole and the dicarbonyl compound also play a crucial role in the reaction outcome.[1]

Q3: What is the role of a catalyst in this reaction, and what are some common examples?

A3: Catalysts are often employed to facilitate the cyclization and dehydration steps, leading to the formation of the fused ring system. Both acidic and basic catalysts can be effective. Lewis acids, Brønsted acids (like acetic acid), or bases like piperidine are commonly used to enhance the reaction rate.[1][2] In some modern protocols, metal catalysts such as those based on Rhodium(III) or Palladium have been used, particularly in multicomponent or cross-coupling reactions.[1] For greener synthesis, nanocatalysts like ZnFe2O4 have also been reported.[3][4]

Q4: How does the choice of solvent affect the reaction outcome?

A4: The solvent plays a multifaceted role in the pyrazolopyrimidine synthesis. It influences the solubility of reactants, the reaction rate, and can even determine the regioselectivity of the reaction.[5][6] While polar protic solvents like ethanol or acetic acid are traditionally used, aprotic dipolar solvents such as DMF, dioxane, or toluene may be required for higher reaction temperatures or to improve the solubility of starting materials.[1][5] In some cases, solvent-free conditions, particularly under microwave irradiation, have proven to be highly efficient.[1]

Q5: My reaction is sluggish. How can I increase the reaction rate?

A5: A slow reaction rate can often be addressed by optimizing the reaction conditions. Increasing the reaction temperature is a common strategy, which may necessitate switching to a higher-boiling solvent.[5] The use of an appropriate catalyst can also significantly accelerate the reaction.[7] Additionally, microwave-assisted synthesis is a well-documented method for dramatically reducing reaction times and improving yields.[1]

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am performing a pyrazolopyrimidine cyclization, but I am getting a very low yield, or no desired product at all. What are the possible causes and how can I troubleshoot this?

Answer: Low or no yield is a common problem that can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Verify Starting Material Quality: Ensure the purity of your 3-aminopyrazole and 1,3-dicarbonyl compound. Impurities can inhibit the reaction or lead to unwanted side products.

  • Optimize Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier. If the reaction is being run at room temperature, try heating it. If you are already heating, the temperature might be too high, causing decomposition. Monitor the reaction at different temperatures to find the optimum.

  • Solvent Screening: The solubility of your starting materials is crucial. If they are not fully dissolved, the reaction will be slow or may not proceed at all. Perform small-scale experiments with a range of solvents of varying polarities (e.g., ethanol, acetic acid, DMF, dioxane, toluene) to find one that effectively dissolves both reactants.[5]

  • Introduce a Catalyst: If you are not using a catalyst, adding a catalytic amount of an acid (e.g., glacial acetic acid, p-TSA) or a base (e.g., piperidine) can facilitate the crucial cyclization and dehydration steps.

  • Check for Stable Intermediates: In some cases, stable intermediates may form that do not readily convert to the final product.[6] Analyze your crude reaction mixture by LC-MS or NMR to identify any such intermediates. Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.

Low_Yield_Troubleshooting start Low or No Yield check_sm Verify Purity of Starting Materials start->check_sm optimize_temp Optimize Reaction Temperature check_sm->optimize_temp Purity OK success Improved Yield check_sm->success Impure screen_solvent Screen Solvents for Better Solubility optimize_temp->screen_solvent No Improvement optimize_temp->success Improved add_catalyst Introduce Acid or Base Catalyst screen_solvent->add_catalyst No Improvement screen_solvent->success Improved check_intermediates Analyze for Stable Intermediates add_catalyst->check_intermediates No Improvement add_catalyst->success Improved check_intermediates->success Intermediate Converted

A logical workflow for troubleshooting low pyrazolopyrimidine yield.
Issue 2: Formation of a Mixture of Regioisomers

Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge when using unsymmetrical starting materials. The regioselectivity is determined by which carbonyl group of the 1,3-dicarbonyl compound is initially attacked by the exocyclic amino group of the 3-aminopyrazole. This can be influenced by steric and electronic factors, as well as the reaction conditions.

Troubleshooting Steps:

  • pH Control: The pH of the reaction medium can significantly influence the reaction pathway. Under acidic conditions, the reaction may favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[6] Experiment with adding a catalytic amount of acid (e.g., acetic acid) versus a base (e.g., piperidine).

  • Solvent Effects: The polarity of the solvent can influence the transition states leading to the different isomers. It has been shown that fluorinated alcohols can sometimes enhance regioselectivity in similar cyclization reactions.[6]

  • Temperature Adjustment: Lowering the reaction temperature may increase the selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.

  • Steric Hindrance: Consider the steric bulk of the substituents on your reactants. A bulkier group on the 1,3-dicarbonyl compound may direct the nucleophilic attack to the less hindered carbonyl group.

Issue 3: Competing Side Reactions

Question: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can they be minimized?

Answer: Side reactions can compete with the desired cyclization, leading to lower yields and difficult purification.

Common Side Reactions & Solutions:

  • Michael Addition: If using certain substrates, solvents like methanol can sometimes participate in Michael addition as a side reaction.[5] If this is suspected, switching to an aprotic solvent may be beneficial.

  • Formation of Open-Chain Intermediates: Incomplete cyclization can lead to the isolation of imine or enamine intermediates.[8] This can often be overcome by increasing the reaction temperature, extending the reaction time, or adding a catalyst to promote the final ring-closing step.

  • Self-Condensation of Reactants: The 1,3-dicarbonyl compound may self-condense under certain conditions. This can be minimized by controlling the reaction temperature and the rate of addition of reactants.

Data Presentation

Table 1: Effect of Solvent on Reaction Yield and Time

The choice of solvent can significantly impact the efficiency of the pyrazolopyrimidine synthesis. The following table summarizes results from a study on the synthesis of pyrazolo[1,5-a]pyridine derivatives, which shares mechanistic similarities and provides relevant insights.

EntrySolventMethodTime (min)Yield (%)
1MethanolSonication12085
2Acetonitrile Sonication 90 92
3AcetonitrileConventional Heating18070
4DioxaneSonication12080
5TolueneSonication18065

Data adapted from a study on a related heterocycle synthesis, illustrating the profound effect of solvent and energy source. Acetonitrile under sonication provided the best results.[9]

Table 2: Influence of Catalyst on Reaction Yield

The presence and nature of a catalyst can be critical for achieving high yields.

EntryReactantsCatalystConditionsYield (%)Reference
13-Aminopyrazole, Aldehyde, YlideCationic Rh(III)Dioxane, MW, 150 °CHigh[1]
25-Aminopyrazole, α-Amino AcidsI₂–DMSO, FeCl₃N/AGood[10]
3Hydrazine, Acetoacetate, Aldehyde, Barbituric AcidZnFe₂O₄/GAWater, 100 °C87-95[3]
43-Methyl-1-phenyl-5-pyrazolone, Carbonyl compoundsNanozeolite NaXSolvent-freeHigh[11]

This table summarizes various catalytic systems reported for pyrazolopyrimidine synthesis, highlighting the diversity of effective catalysts.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Cyclocondensation

This protocol describes a typical method for the synthesis of pyrazolo[1,5-a]pyrimidines via the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-aminopyrazole (1.0 eq) and the 1,3-dicarbonyl compound (1.0 - 1.2 eq).

  • Solvent Addition: Add a suitable solvent, such as glacial acetic acid or ethanol.

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, pour the mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate). The resulting precipitate is filtered, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

General_Protocol_Workflow start Start setup 1. Combine 3-aminopyrazole & 1,3-dicarbonyl in flask start->setup add_solvent 2. Add solvent (e.g., Acetic Acid) setup->add_solvent heat 3. Heat mixture to reflux add_solvent->heat monitor 4. Monitor reaction by TLC/LC-MS heat->monitor workup 5. Cool, precipitate/neutralize, and filter product monitor->workup purify 6. Purify by recrystallization or chromatography workup->purify end Final Product purify->end

General experimental workflow for pyrazolopyrimidine synthesis.
Protocol 2: Microwave-Assisted Synthesis (Example)

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1]

  • Reaction Setup: In a microwave process vial, combine the 3-aminopyrazole (1.0 eq), aldehyde (1.0 eq), sulfoxonium ylide (1.2 eq), a Rh(III) catalyst, and additives like KOAc and pivalic acid in dioxane.[1]

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 150 °C for the optimized reaction time (e.g., 20-30 minutes).

  • Work-up: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography to yield the desired pyrazolo[1,5-a]pyrimidine.

Reaction_Mechanism cluster_0 Reaction Pathway Reactants 3-Aminopyrazole + β-Diketone Intermediate Imine/Enamine Intermediate Reactants->Intermediate Condensation Cyclized Cyclized Intermediate (non-aromatic) Intermediate->Cyclized Intramolecular Cyclization Product Pyrazolo[1,5-a]pyrimidine Cyclized->Product Dehydration (-H₂O)

Simplified reaction pathway for pyrazolopyrimidine formation.

References

Strategies to improve the aqueous solubility of pyrazolopyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

<_content> ## Technical Support Center: Pyrazolopyrimidine Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolopyrimidine inhibitors. This resource provides practical guidance and answers to frequently asked questions (FAQs) regarding a critical challenge in their development: poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: My pyrazolopyrimidine inhibitor has very low aqueous solubility. What are the primary strategies I should consider to improve it?

A1: Poor aqueous solubility is a common issue for pyrazolopyrimidine inhibitors, often due to their planar, aromatic structure which can lead to high crystal packing energy.[1][2] A systematic approach is recommended to tackle this problem. The main strategies fall into three categories:

  • Chemical Modification: Altering the molecule's structure to improve its intrinsic solubility. This includes salt formation, creating prodrugs, or adding polar functional groups.[3][4][5]

  • Formulation-Based Approaches: Modifying the drug substance's physical form without changing its chemical structure. Key methods include creating amorphous solid dispersions (ASDs), co-crystals, and using lipid-based formulations like liposomes or nanoparticles.[6][7][8][9]

  • Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization and nanonization to improve the dissolution rate.[10]

The best strategy depends on the specific physicochemical properties of your compound (e.g., pKa, logP, melting point), the development stage, and the intended application.

Q2: When is salt formation a suitable strategy and what are the potential pitfalls?

A2: Salt formation is one of the most effective and widely used methods for improving the solubility and dissolution rate of ionizable compounds.[11] Approximately 50% of all small molecule drugs on the market are administered as salts.[11]

  • When to Use It: This strategy is only applicable if your pyrazolopyrimidine inhibitor has an ionizable functional group (i.e., a sufficiently acidic or basic pKa). It is often a first-line approach for ionizable BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds.[11]

  • Potential Pitfalls:

    • Disproportionation: The salt may convert back to the less soluble free acid or base form, especially in environments with changing pH, like the gastrointestinal tract.

    • Hygroscopicity: The resulting salt form can be highly hygroscopic (readily absorbs moisture from the air), which can negatively impact its stability and handling.

    • Common Ion Effect: The solubility of a salt can be suppressed in a solution containing a common ion, potentially reducing its effectiveness in certain biological fluids or co-formulations.[11]

Q3: My compound is not ionizable. What are the next best options?

A3: If your compound is non-ionizable, formulation-based strategies are the most common and effective alternatives to salt formation.

  • Amorphous Solid Dispersions (ASDs): This is a powerful technique where the crystalline drug is molecularly dispersed in a hydrophilic polymer matrix.[6][12] By converting the drug to a higher-energy amorphous state, its apparent solubility and dissolution rate can be significantly increased.[8][13] This is one of the most successful industrial methods for enhancing the bioavailability of poorly soluble drugs.[14]

  • Co-crystals: This approach involves combining the active pharmaceutical ingredient (API) with a benign co-former in a specific stoichiometric ratio to form a new crystalline solid.[15][16] Co-crystals can modify the API's physical properties, such as melting point, stability, and solubility, without altering its chemical structure.[15][17] This is a valuable alternative to salt formation for non-ionizable compounds.[15]

The choice between ASDs and co-crystals depends on the thermal stability of your compound (ASDs made by hot-melt extrusion require thermal stability) and its hydrogen bonding capabilities (crucial for co-crystal formation).

Q4: How can structural modifications to the pyrazolopyrimidine scaffold itself improve solubility?

A4: Medicinal chemistry efforts can directly address solubility by modifying the core structure. This is often performed during the lead optimization phase.

  • Disrupting Planarity and Crystal Packing: The high planarity of the pyrazolopyrimidine scaffold contributes to strong crystal packing energy, which in turn lowers aqueous solubility.[1] Strategies to disrupt this include:

    • Introducing rotatable bonds, for example, by reducing an amide linker to an amine.[1]

    • Adding substituents that break the molecule's symmetry and planarity.

  • Adding Polar Groups: Incorporating polar functional groups, such as a hydroxymethyl substituent (-CH₂OH), can improve hydrogen bonding with water, thereby enhancing solubility while potentially maintaining biochemical potency and permeability.[18]

  • Prodrugs: A prodrug is a chemically modified, often more soluble version of the active drug that converts to the active form in vivo.[3][4] This is a well-established strategy to overcome poor solubility and improve pharmacokinetic properties.[3][19] For example, adding a promoiety can mask lipophilic parts of the molecule until it is metabolized.

Troubleshooting Guides

Issue 1: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
  • Probable Cause: The concentration of your compound in the final aqueous solution exceeds its thermodynamic solubility limit. DMSO is a powerful organic solvent, but its solubilizing effect is lost upon high dilution in water.[6]

  • Solutions:

    • Reduce Final Concentration: Determine the maximum solubility of your compound in the final buffer and ensure your experimental concentration is below this limit.

    • Use Formulation Excipients: For in vitro assays, consider using solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween 80) in your aqueous buffer.[6] For in vivo studies, this points to the need for an enabling formulation like an ASD or a lipid-based system.[7]

    • Check for pH Effects: If your compound is ionizable, ensure the pH of your final buffer is optimal for keeping it in its more soluble, ionized state.

Issue 2: My amorphous solid dispersion (ASD) is not physically stable and recrystallizes over time.
  • Probable Cause: The drug loading in the polymer is too high, or the chosen polymer is not effectively stabilizing the amorphous form through molecular interactions (e.g., hydrogen bonding).[20]

  • Solutions:

    • Optimize Drug Loading: Reduce the weight percentage of the drug in the dispersion. A lower drug loading often leads to better stability.

    • Screen Different Polymers: The interaction between the drug and the polymer is critical.[20] Screen various pharmaceutical polymers (e.g., PVP, HPMC, Soluplus®) to find one that has strong, specific interactions with your pyrazolopyrimidine inhibitor. Techniques like FTIR and solid-state NMR can help identify these interactions.[20]

    • Control Moisture: Store the ASD under dry conditions (e.g., in a desiccator), as moisture can act as a plasticizer and accelerate recrystallization.

Quantitative Data Summary

The following table summarizes reported solubility enhancements for pyrazolopyrimidine derivatives using various strategies.

StrategyParent Compound SolubilityEnhanced SolubilityFold IncreaseReference
Chemical Modification
Disrupting Planarity4.6 µM74 µM~16-fold[1][2]
Prodrug Approach
Prodrug Synthesis(Not specified)(Significantly improved)(Not quantified)[3][4][19]
Formulation Approach
Liposomal Encapsulation(Poorly soluble)(Improved profile)(Not quantified)[7]
Amorphous Solid Dispersion(Low solubility)(Improved apparent solubility)(Not quantified)[6][13][21]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare a small-scale ASD for initial screening and in vitro testing.

Materials:

  • Pyrazolopyrimidine inhibitor (API)

  • Polymer (e.g., Polyvinylpyrrolidone K30, HPMC-AS)

  • Volatile organic solvent (e.g., acetone, methanol, or a mixture that dissolves both API and polymer)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Methodology:

  • Dissolution: Accurately weigh the API and polymer (e.g., in a 1:4 API:polymer ratio). Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, clear film is formed on the flask wall and all solvent is removed.

  • Final Drying: Scrape the solid film from the flask. To ensure complete removal of residual solvent, place the solid in a vacuum oven and dry for 24-48 hours at a temperature well below the glass transition temperature (Tg) of the dispersion.

  • Processing: Gently grind the resulting solid into a fine powder using a mortar and pestle.

  • Characterization (Recommended): Confirm the amorphous nature of the dispersion using techniques like Differential Scanning Calorimetry (DSC) to check for the absence of a melting endotherm and the presence of a single Tg, and Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity peaks.

Protocol 2: Screening for Co-crystals by Slurry Crystallization

Objective: To screen for potential co-crystal formation between a pyrazolopyrimidine inhibitor and various co-formers.

Materials:

  • Pyrazolopyrimidine inhibitor (API)

  • A selection of pharmaceutically acceptable co-formers (e.g., benzoic acid, succinic acid, nicotinamide)

  • Screening solvents (e.g., ethanol, ethyl acetate, acetonitrile)

  • Small vials with magnetic stir bars

  • Stir plate

  • Filtration apparatus

Methodology:

  • Preparation: In a small vial, add the API and a selected co-former in a defined molar ratio (e.g., 1:1).

  • Slurrying: Add a small amount of the screening solvent, just enough to create a mobile slurry of the solids.[17]

  • Equilibration: Place the vial on a stir plate and allow the slurry to stir at room temperature for a set period (e.g., 3-7 days). This allows the system to reach thermodynamic equilibrium, favoring the formation of the most stable solid phase (which may be a co-crystal).[17]

  • Isolation: After the equilibration period, isolate the solid material by vacuum filtration and allow it to air dry.

  • Analysis: Analyze the resulting solid using Powder X-Ray Diffraction (PXRD). Compare the PXRD pattern of the product to the patterns of the starting API and co-former. A new, unique pattern indicates the formation of a new solid phase, likely a co-crystal. Further characterization (e.g., DSC, spectroscopy) would be needed for confirmation.

Visualizations

Decision Workflow for Solubility Enhancement

This diagram outlines a logical workflow for selecting an appropriate solubility enhancement strategy for a pyrazolopyrimidine inhibitor.

G start Assess Physicochemical Properties (pKa, logP, Tm, Stability) ionizable Is the API Ionizable? start->ionizable salt_screen Perform Salt Screening ionizable->salt_screen Yes non_ionizable Non-Ionizable or Unstable Salt ionizable->non_ionizable No salt_ok Is a stable salt with good properties found? salt_screen->salt_ok formulate_salt Develop Salt Formulation salt_ok->formulate_salt Yes salt_ok->non_ionizable No thermally_stable Is the API Thermally Stable? non_ionizable->thermally_stable asd Amorphous Solid Dispersion (ASD) - Hot-Melt Extrusion - Spray Drying thermally_stable->asd Yes cocrystal Co-crystal Screening thermally_stable->cocrystal No other Other Strategies: - Lipid Formulations - Nanoparticles - Prodrugs asd->other If ASD fails cocrystal->other If co-crystal fails

Caption: Decision tree for selecting a solubility enhancement strategy.

Mechanism of Action: JAK Inhibition Pathway

Many pyrazolopyrimidine derivatives function as kinase inhibitors. This diagram shows a simplified signaling pathway for a Janus Kinase (JAK) inhibitor, a common target for this class of compounds.

JAK_STAT cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates (p) p_stat p-STAT dimer STAT Dimer p_stat->dimer Dimerizes gene Gene Transcription dimer->gene Translocates to Nucleus cytokine Cytokine cytokine->receptor Binds inhibitor Pyrazolopyrimidine JAK Inhibitor inhibitor->jak Blocks

Caption: Simplified JAK-STAT signaling pathway and point of inhibition.

References

Technical Support Center: Enhancing the Metabolic Stability of Pyrazolopyrimidine Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for experiments aimed at improving the metabolic stability of pyrazolopyrimidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for pyrazolopyrimidine compounds?

A1: Pyrazolopyrimidine compounds are primarily metabolized by Phase I and Phase II enzymes.[1] The most common pathways are mediated by Cytochrome P450 (CYP) enzymes, a superfamily of enzymes predominantly found in the liver.[2][3][4] Key reactions include oxidation, oxidative dechlorination, and N-dealkylation.[2] Studies have indicated that the CYP3A family is often the isoenzyme family most involved in the metabolism of this scaffold.[2]

Q2: How can I identify the metabolic "soft spots" on my pyrazolopyrimidine candidate?

A2: Identifying metabolic soft spots involves incubating your compound with a metabolically active system, such as human liver microsomes (HLM) or hepatocytes, and analyzing the resulting metabolites using LC-MS/MS.[5] The appearance of metabolites resulting from specific transformations (e.g., hydroxylation at a particular position) points to the location of metabolic instability. Comparing the rate of disappearance of the parent compound in microsomal assays versus hepatocyte assays can also provide clues; for instance, rapid clearance in hepatocytes but not microsomes may suggest susceptibility to Phase II metabolism.[6][7]

Q3: What are the key strategies to improve the metabolic stability of pyrazolopyrimidine candidates?

A3: Once a metabolic soft spot is identified, several medicinal chemistry strategies can be employed:

  • Blocking Metabolic Sites: Introducing sterically hindering groups or electron-withdrawing groups near the labile position can prevent enzyme binding. For example, incorporating halogens like fluorine or chlorine at susceptible positions can enhance metabolic stability.[8]

  • Bioisosteric Replacement: Replacing a metabolically vulnerable moiety with a bioisostere can improve stability while retaining biological activity.[9] For instance, replacing a metabolically active phenyl ring with a pyridyl group or substituting a key amide with a 1,2,4-triazole has been shown to increase metabolic stability in pyrazolopyrimidine inhibitors.[10][11][12]

  • Deuteration: Replacing hydrogen atoms with deuterium at a site of metabolism (the "soft spot") can slow the rate of CYP-mediated bond cleavage due to the kinetic isotope effect, thereby enhancing stability.[13]

Q4: What is the difference between a microsomal stability assay and a hepatocyte stability assay?

A4: Both are crucial in vitro tools, but they assess different aspects of liver metabolism.[9][14]

  • Liver Microsome Assay: Uses subcellular fractions (vesicles of the endoplasmic reticulum) that contain most Phase I enzymes, especially CYPs.[15][16] It is a cost-effective method primarily used to evaluate Phase I metabolism and requires the addition of cofactors like NADPH.[9][15]

  • Hepatocyte Assay: Uses intact, viable liver cells. This system contains the full range of Phase I and Phase II metabolic enzymes and their endogenous cofactors in a more physiologically relevant environment.[17][18] It provides a more comprehensive assessment of a compound's metabolic fate, including cellular uptake and the influence of drug transporters.[7][9]

Q5: How do I interpret the primary data from these metabolic stability assays?

A5: The two key parameters derived from metabolic stability assays are the half-life (t½) and the intrinsic clearance (CLint).[5][17]

  • Half-life (t½): The time required for 50% of the parent compound to be metabolized. A longer half-life signifies greater metabolic stability.[9]

  • Intrinsic Clearance (CLint): Represents the inherent capacity of the liver enzymes to metabolize a drug.[9] It is expressed as the volume of the biological matrix cleared of the drug per unit time (e.g., µL/min/mg microsomal protein or µL/min/10⁶ cells).[9] A lower CLint value indicates better metabolic stability.[5]

Troubleshooting Guide

This section addresses common issues encountered during the metabolic stability assessment of pyrazolopyrimidine candidates.

IssuePotential Cause(s)Recommended Solution(s)
Compound disappears almost instantly (t½ < 5 min) in the microsomal assay. 1. The compound is a high-clearance candidate. 2. The microsomal protein concentration is too high for this compound.1. This is a valid result indicating high susceptibility to Phase I metabolism. Proceed with metabolite identification to find the soft spot. 2. Reduce the microsomal protein concentration (e.g., from 0.5 mg/mL to 0.2 mg/mL) and re-run the assay to get a more defined clearance rate.[9]
Compound is stable in liver microsomes but shows high clearance in hepatocytes. 1. The compound is primarily cleared by Phase II (conjugative) metabolic pathways (e.g., UGTs), which are absent in standard microsomal assays.[7] 2. The compound is a substrate for uptake transporters, leading to high intracellular concentrations and subsequent metabolism.[7] 3. The compound is metabolized by non-CYP enzymes (e.g., aldehyde oxidase) present in the hepatocyte cytosol.[18]1. Analyze hepatocyte samples for Phase II metabolites (e.g., glucuronides). 2. Conduct specific uptake transporter assays to confirm. 3. If non-CYP metabolism is suspected, consider using cytosolic S9 fractions or specific enzyme inhibitors in the hepatocyte assay.[5]
Compound appears unstable in the control incubation (without NADPH cofactor). 1. The compound has inherent chemical instability in the assay buffer (pH 7.4, 37°C). 2. The compound is being degraded by non-NADPH-dependent enzymes present in microsomes, such as esterases.[9]1. Run a control incubation in the buffer without any microsomes to confirm chemical instability.[9] 2. If esterase activity is suspected, include a general esterase inhibitor in the incubation or test in plasma from different species.
High variability in results between replicate wells or experiments. 1. Inconsistent pipetting or experimental execution.[17] 2. Poor solubility of the test compound in the incubation buffer.[17] 3. Inconsistent enzyme activity between different batches or thaws of microsomes/hepatocytes.[17] 4. Poor cell health or viability (for hepatocyte assays).[9]1. Ensure precise execution; automation can reduce variability.[17] 2. Verify compound solubility and ensure the final organic solvent concentration is low (typically ≤ 0.5%).[17] 3. Always run a positive control compound with known metabolic properties to monitor enzyme activity and ensure consistency.[17] 4. For hepatocytes, confirm high viability (>85%) post-thaw before starting the experiment.[17]
In vitro data does not correlate with in vivo findings. 1. Significant extrahepatic metabolism (metabolism in tissues other than the liver, such as the intestine or kidney).[17] 2. The in vitro model lacks a specific metabolic pathway present in vivo.[19] 3. Issues with drug transporters or poor permeability not fully captured by the in vitro system.[17][19]1. Consider conducting metabolic stability assays using subcellular fractions from other tissues (e.g., intestine S9).[17] 2. Re-evaluate the differences between microsomal and hepatocyte data for clues about missing pathways. 3. Use more complex models like sandwich-cultured hepatocytes to investigate transporter effects.

Data Presentation: Structure-Metabolic Stability Relationship

The following table summarizes common structural modifications on the pyrazolopyrimidine scaffold and their impact on metabolic stability, based on published findings.

Modification StrategyExamplePositionEffect on Metabolic StabilityReference(s)
Halogenation Adding an electron-withdrawing group like Chlorine (Cl) or Fluorine (F).Position 5Increases metabolic stability by making the compound less susceptible to oxidative degradation.[8]
Deuteration Replacing a Hydrogen (H) atom with Deuterium (D) on a labile moiety.Pyrrolidine substituentCan improve pharmacokinetic properties by slowing the rate of metabolism at that site.[13]
Bioisosteric Replacement Replacing a metabolically labile amide group.Position 3Replacing an amide with a 1,2,4-triazole improved metabolic stability in both mouse and human liver microsomes and hepatocytes.[11][12]
Lipophilicity Increase Adding a morpholine group.VariesCan enhance metabolic stability and lead to a more favorable in vivo profile.[13]

Experimental Protocols

Detailed Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol outlines a standard procedure for assessing the metabolic stability of a pyrazolopyrimidine candidate in HLM.

1. Preparation of Reagents:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Test Compound Stock: 10 mM solution in DMSO. Prepare a 125 µM working solution in acetonitrile.[10]

  • NADPH Regenerating System (Cofactor Solution): Prepare a solution in phosphate buffer containing MgCl₂ (3.3 mM), NADPН (3 mM), glucose-6-phosphate (5.3 mM), and glucose-6-phosphate dehydrogenase (0.67 units/mL).[10]

  • HLM Stock: Thaw pooled human liver microsomes on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[15]

  • Stopping Solution: Cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.[10]

2. Incubation Procedure:

  • Label microcentrifuge tubes or a 96-well plate for each time point (e.g., 0, 5, 15, 30, 45 minutes) and for a negative control (-NADPH).[15]

  • Add buffer, diluted HLM, and the test compound (final concentration typically 1-2 µM) to each tube/well.[10]

  • Pre-incubate the mixture at 37°C for 5-10 minutes with gentle shaking.[9]

  • Initiate the reaction by adding the pre-warmed Cofactor Solution to all tubes except the negative control (add buffer instead).[10]

  • Incubate at 37°C with gentle shaking (e.g., 100 rpm).[10]

  • At each designated time point, stop the reaction by adding a sufficient volume (e.g., 3-5 volumes) of the cold Stopping Solution.[10] The 0-minute time point is stopped immediately after adding the cofactor.

3. Sample Analysis:

  • Centrifuge the plate/tubes to precipitate the microsomal proteins (e.g., 5500 rpm for 5 minutes).[10]

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the samples using a validated LC-MS/MS method to measure the peak area of the parent compound relative to the internal standard.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (mL incubation / mg microsomal protein).

Visualizations

Metabolic_Stability_Workflow cluster_input Start cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_optimization Optimization Cycle cluster_output Outcome Start Pyrazolopyrimidine Candidate Screening Microsomal &/or Hepatocyte Assay Start->Screening Analysis Calculate t½ and CLint Screening->Analysis Decision High Clearance? Analysis->Decision MetID Metabolite Identification Decision->MetID  Yes Proceed Proceed to In Vivo Pharmacokinetics Decision->Proceed No Modification Structural Modification (e.g., Blocking, Bioisostere) MetID->Modification Modification->Screening Re-test Analog

Caption: Workflow for assessing and improving metabolic stability.

Metabolic_Soft_Spots cluster_core Common Metabolic Liabilities on a Pyrazolopyrimidine Core cluster_reactions CYP-Mediated Reactions Scaffold Oxidation Aromatic/Aliphatic Oxidation Oxidation->Scaffold R1, R2 N_Dealkylation N-Dealkylation N_Dealkylation->Scaffold R3 Dehalogenation Oxidative Dechlorination Dehalogenation->Scaffold R1 (if Cl)

Caption: Common metabolic "soft spots" on a pyrazolopyrimidine core.

Troubleshooting_Flowchart Start High Variability in Assay Results Check_Reagents Check Reagent & Compound Integrity Start->Check_Reagents Check_Solubility Verify Compound Solubility Start->Check_Solubility Check_Protocol Review Protocol Execution Start->Check_Protocol Check_Enzyme Run Positive Control to Check Enzyme Activity Start->Check_Enzyme Resolved Problem Resolved Check_Reagents->Resolved Check_Solubility->Resolved Check_Protocol->Resolved Check_Enzyme->Resolved Unresolved Problem Persists: Consult Senior Scientist Check_Enzyme->Unresolved If control fails

Caption: Troubleshooting flowchart for high assay variability.

References

Technical Support Center: Overcoming Multidrug Resistance with Pyrazolopyrimidine-Based Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with pyrazolopyrimidine-based agents for overcoming multidrug resistance (MDR).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which pyrazolopyrimidine-based agents overcome multidrug resistance?

A1: The primary mechanism involves the inhibition of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1).[1] Many pyrazolopyrimidine derivatives act as competitive or non-competitive inhibitors of these efflux pumps, preventing the removal of chemotherapeutic drugs from cancer cells and thus restoring their efficacy. Some of these agents have been shown to directly interact with P-gp and inhibit its ATPase activity.[2]

Q2: Are there other mechanisms of action for pyrazolopyrimidine-based agents in combating drug resistance?

A2: Yes, beyond direct P-gp inhibition, some pyrazolopyrimidine compounds can modulate signaling pathways associated with drug resistance. For instance, they can act as inhibitors of kinases like Pim-1 and those in the EGFR/Akt pathway.[3][4] Overexpression of these kinases is linked to enhanced cell survival and drug resistance. By inhibiting these pathways, the compounds can reduce the expression or activity of drug efflux pumps and promote apoptosis.

Q3: What are the common pyrazolopyrimidine scaffolds investigated for MDR reversal?

A3: Several pyrazolopyrimidine scaffolds have been explored, including pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine.[5][6] The specific substitutions on these core structures significantly influence their potency and selectivity as MDR reversal agents.

Q4: How is the efficacy of a pyrazolopyrimidine-based MDR reversal agent quantified?

A4: The efficacy is often quantified by the "reversal fold" (RF). This value is calculated by dividing the IC50 of a chemotherapeutic agent alone by the IC50 of the same agent in the presence of the pyrazolopyrimidine compound. A higher reversal fold indicates a more potent reversal of resistance.

Troubleshooting Guides

Issue 1: Low aqueous solubility of the pyrazolopyrimidine compound leading to inconsistent in vitro assay results.

  • Question: My pyrazolopyrimidine inhibitor shows variable IC50 values and poor reproducibility in cell-based assays. What could be the cause and how can I troubleshoot this?

  • Answer: Poor aqueous solubility is a common issue with pyrazolopyrimidine derivatives and can lead to precipitation in cell culture media, resulting in an unknown and variable effective concentration.

    Troubleshooting Steps:

    • Solubility Assessment: First, determine the solubility of your compound in the specific cell culture medium you are using.

    • Use of Co-solvents: Prepare a high-concentration stock solution in a biocompatible organic solvent like DMSO. When diluting into your aqueous assay medium, ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all experiments, including controls.

    • Formulation Strategies: For in vivo studies, consider formulation strategies such as creating amorphous solid dispersions with hydrophilic polymers to improve solubility.[7]

Issue 2: Conflicting results in P-glycoprotein (P-gp) inhibition assays.

  • Question: My compound shows P-gp inhibition in a substrate accumulation assay (e.g., Rhodamine 123), but the effect on reversing drug resistance in a cytotoxicity assay (e.g., MTT) is less pronounced. Why might this be?

  • Answer: This discrepancy can arise from several factors:

    • Off-target effects: The compound might have its own cytotoxic effects at the concentrations used to see P-gp inhibition, which can confound the results of the cytotoxicity assay.

    • Different binding sites: The compound might interact with a substrate-binding site on P-gp that has a higher affinity for the fluorescent dye than for the chemotherapeutic agent.

    • Complex resistance mechanisms: The cancer cell line may have multiple resistance mechanisms in addition to P-gp overexpression. Therefore, inhibiting P-gp alone may not be sufficient to fully restore sensitivity to the chemotherapeutic drug.

    Troubleshooting Steps:

    • Evaluate Intrinsic Cytotoxicity: Determine the IC50 of your pyrazolopyrimidine compound alone on both the sensitive and resistant cell lines to understand its intrinsic cytotoxicity.

    • Use Multiple P-gp Substrates: Test the inhibitory effect of your compound using different P-gp substrates (e.g., Calcein-AM, doxorubicin) to see if the inhibition is substrate-dependent.

    • Characterize the Resistant Cell Line: Use techniques like Western blotting to confirm the overexpression of P-gp and investigate the presence of other ABC transporters (e.g., MRP1, BCRP).

Issue 3: High background in P-gp ATPase activity assays.

  • Question: I am performing a P-gp ATPase activity assay and observing high ATPase activity in my negative controls, making it difficult to assess the inhibitory effect of my compound. What can I do?

  • Answer: High background ATPase activity can be due to the presence of other ATPases in the membrane preparation.

    Troubleshooting Steps:

    • Use a Specific Inhibitor: The assay should be performed in the presence and absence of a specific P-gp inhibitor, such as sodium orthovanadate (Na3VO4), to distinguish P-gp-specific ATPase activity from the background.

    • Optimize Membrane Preparation: Ensure that the membrane vesicles used are highly enriched for P-gp.

    • Check Reagent Purity: Contaminants in the ATP or buffer solutions can sometimes interfere with the assay. Use high-purity reagents.

Quantitative Data

Table 1: In Vitro Cytotoxicity of Selected Pyrazolopyrimidine Derivatives in MDR Cancer Cell Lines

Compound IDCell LineTargetIC50 (µM)Reference
Compound 1 HCC1937 (Breast Cancer)EGFR7.01[3]
Compound 1 HeLa (Cervical Cancer)EGFR11.0[3]
Compound 5i MCF-7 (Breast Cancer)EGFR/VGFR23.81[8]
Compound 5h HCT-116 (Colon Cancer)PIM-11.51[9]
Compound 6c MCF-7 (Breast Cancer)PIM-17.68[9]
Compound 10k HT-29 (Colon Cancer)VEGFR-20.03-1.6[10]
Compound 16q MCF-7/ADR (MDR Breast Cancer)ABCB127.00 (in presence of 5µM PTX)[1]

Table 2: Reversal of Multidrug Resistance by Pyrazolo[1,5-a]pyrimidine Derivative 16q

Cell LineChemotherapeutic AgentConcentration of 16q (µM)IC50 (nM)Reversal Fold (RF)Reference
MCF-7/ADRPaclitaxel (PTX)06680-[1]
MCF-7/ADRPaclitaxel (PTX)527.00247.40[1]
MCF-7/ADRPaclitaxel (PTX)1010.07663.44[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of pyrazolopyrimidine compounds on the viability of cancer cells.

Materials:

  • Resistant and sensitive cancer cell lines

  • Pyrazolopyrimidine compound and chemotherapeutic agent

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the pyrazolopyrimidine compound, the chemotherapeutic agent, or a combination of both. Include untreated and vehicle-treated (e.g., DMSO) controls.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

P-gp Efflux Assay (Rhodamine 123 Accumulation)

This flow cytometry-based assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.

Materials:

  • MDR and parental sensitive cell lines

  • Pyrazolopyrimidine compound

  • Rhodamine 123 (fluorescent P-gp substrate)

  • Verapamil or other known P-gp inhibitor (positive control)

  • Flow cytometer

Procedure:

  • Harvest and resuspend cells in culture medium at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the cells with the pyrazolopyrimidine compound at various concentrations for 30-60 minutes at 37°C. Include a vehicle control and a positive control.

  • Add Rhodamine 123 to a final concentration of 50-200 ng/mL and incubate for another 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Resuspend the cells in fresh, ice-cold PBS.

  • Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., with an excitation wavelength of 488 nm and emission at ~530 nm).

  • An increase in intracellular fluorescence in the presence of the pyrazolopyrimidine compound indicates inhibition of P-gp-mediated efflux.

P-gp ATPase Activity Assay

This assay measures the effect of the pyrazolopyrimidine compound on the ATP hydrolysis activity of P-gp.

Materials:

  • Membrane vesicles from cells overexpressing human P-gp

  • Pyrazolopyrimidine compound

  • ATP

  • Assay buffer (containing MgCl2)

  • Sodium orthovanadate (Na3VO4, P-gp inhibitor)

  • Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)

  • Microplate reader

Procedure:

  • Pre-incubate the P-gp-containing membrane vesicles with various concentrations of the pyrazolopyrimidine compound in the assay buffer at 37°C.

  • Initiate the ATPase reaction by adding ATP.

  • Incubate for a defined period (e.g., 20-30 minutes) at 37°C.

  • Stop the reaction by adding the Pi detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for malachite green).

  • To determine P-gp specific activity, subtract the absorbance values of samples containing Na3VO4 from those without.

  • A decrease in P-gp specific ATPase activity in the presence of the pyrazolopyrimidine compound indicates inhibition.

Visualizations

MDR_Reversal_Workflow cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action cluster_invivo In Vivo Validation Start Pyrazolopyrimidine Compound Library Cytotoxicity MTT Assay on MDR & Sensitive Cells Start->Cytotoxicity Pgp_Efflux Rhodamine 123 Efflux Assay Cytotoxicity->Pgp_Efflux Active Compounds ATPase P-gp ATPase Activity Assay Pgp_Efflux->ATPase Hit_ID Hit Identification ATPase->Hit_ID Western_Blot Western Blot (P-gp, Akt, etc.) Hit_ID->Western_Blot Signaling Signaling Pathway Analysis Western_Blot->Signaling Xenograft MDR Xenograft Animal Model Signaling->Xenograft Lead Compound Efficacy Tumor Growth Inhibition Xenograft->Efficacy

Caption: Experimental workflow for identifying and validating pyrazolopyrimidine-based MDR reversal agents.

Pgp_Inhibition_Pathway cluster_cell MDR Cancer Cell Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP hydrolyzes Chemo_out Chemotherapeutic Drug Pgp->Chemo_out effluxes drug ATP ATP ATP->Pgp binds Chemo_in Chemotherapeutic Drug Chemo_in->Pgp enters cell & binds P-gp Pyrazolo Pyrazolopyrimidine Agent Pyrazolo->Pgp inhibits

Caption: Mechanism of P-glycoprotein inhibition by pyrazolopyrimidine agents to reverse MDR.

EGFR_Akt_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K activates Akt Akt PI3K->Akt activates MDR Increased Cell Survival & Drug Resistance Akt->MDR Pyrazolo Pyrazolopyrimidine Agent Pyrazolo->EGFR inhibits Pyrazolo->Akt inhibits

Caption: Inhibition of the EGFR/Akt signaling pathway by pyrazolopyrimidine agents.

References

Technical Support Center: Regioselective Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to synthesize pyrazolo[1,5-a]pyrimidines is resulting in a low yield. What are the common causes and how can I improve it?

Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Purity of Starting Materials: Ensure the 5-aminopyrazole and the β-dicarbonyl compound (or its equivalent) are pure. Impurities can interfere with the reaction. Recrystallize or chromatograph the starting materials if necessary.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While alcohols like ethanol are common, for less reactive substrates, higher boiling point solvents like n-propanol or solvent-free conditions might be necessary.[1] Microwave irradiation has also been shown to significantly improve yields and reduce reaction times.[2][3]

    • Catalyst: The reaction is often catalyzed by acids or bases. If you are using acidic conditions (e.g., acetic acid, p-toluenesulfonic acid), ensure it is not degrading your starting materials. For base-catalyzed reactions (e.g., piperidine, sodium ethoxide), the stoichiometry of the base can be crucial.

    • Temperature and Reaction Time: Some reactions require prolonged heating under reflux.[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating may lead to incomplete conversion, while excessive heat can cause decomposition.

  • Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.

Q2: I am observing the formation of multiple isomers in my reaction. How can I improve the regioselectivity for the desired pyrazolo[1,5-a]pyrimidine?

The formation of isomers is a common challenge in the synthesis of substituted pyrazolo[1,5-a]pyrimidines. Regioselectivity is primarily influenced by the nature of the reactants and the reaction conditions.

  • Nature of the β-Dicarbonyl Compound:

    • Unsymmetrical 1,3-Diketones: When using unsymmetrical 1,3-diketones, the reaction can potentially yield two different regioisomers. The regioselectivity is often governed by the relative reactivity of the two carbonyl groups. The more electrophilic carbonyl carbon is preferentially attacked by the exocyclic amino group of the 5-aminopyrazole.

    • β-Ketoesters and β-Enaminones: Using β-ketoesters or β-enaminones can often provide better regiocontrol compared to 1,3-diketones.[6] The use of β-enaminones, for instance, can direct the initial condensation to a specific carbon atom.[6]

  • Substituents on the 5-Aminopyrazole: The electronic and steric nature of the substituents on the 5-aminopyrazole ring can influence the nucleophilicity of the endocyclic and exocyclic nitrogen atoms, thereby affecting the cyclization pathway and the final regioisomer.

  • Reaction Conditions:

    • pH Control: In some cases, controlling the pH of the reaction medium can influence the regioselectivity. Acidic or basic conditions can alter the nucleophilicity of the different nitrogen atoms in the 5-aminopyrazole.

    • Microwave-Assisted Synthesis: Microwave irradiation has been reported to enhance regioselectivity in certain reactions by promoting a specific reaction pathway.[3]

Q3: I am having difficulty purifying my final pyrazolo[1,5-a]pyrimidine product. What are some effective purification strategies?

Purification can be challenging due to the presence of unreacted starting materials, isomers, and other byproducts.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent is often the most effective method for obtaining high-purity material. Experiment with different solvents or solvent mixtures to find the optimal conditions.

  • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the standard purification technique. A systematic approach to selecting the eluent system, starting with a non-polar solvent and gradually increasing the polarity, is recommended.

  • Avoiding Chromatographic Separation: In some instances, reaction conditions can be optimized to avoid the need for chromatography. For example, using an excess of one of the reactants can sometimes lead to the precipitation of the desired product in pure form.[3]

Experimental Protocols

General Procedure for the Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles and β-Dicarbonyl Compounds:

  • Reactant Preparation: In a round-bottom flask, dissolve the 5-aminopyrazole (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of β-Dicarbonyl Compound: Add the β-dicarbonyl compound (1-1.2 equivalents) to the solution.

  • Catalyst Addition (if required): If the reaction requires a catalyst, add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) or a base (e.g., piperidine).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter it and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

Starting 5-Aminopyrazoleβ-Dicarbonyl CompoundCatalystSolventReaction ConditionsYield (%)Reference
3-Phenyl-5-aminopyrazoleDiethyl malonateSodium ethoxideEthanolReflux, 24h84[5]
5-Amino-3-methylpyrazoleDiethyl malonateSodium ethoxide--89[5]
5-AminopyrazoleDiethyl ethoxymethylenemalonateAcetic Acid-Reflux, 100°C, 10hGood[1]
5-Aminopyrazole2-ArylmalondialdehydesAcidic conditions--40-60[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 5-aminopyrazole in solvent add_dicarbonyl Add β-dicarbonyl compound start->add_dicarbonyl add_catalyst Add catalyst (optional) add_dicarbonyl->add_catalyst heat Heat to reflux add_catalyst->heat monitor Monitor with TLC heat->monitor monitor->heat Incomplete cool Cool to room temperature monitor->cool Complete filter_concentrate Filter precipitate or concentrate cool->filter_concentrate purify Purify (Recrystallization/Chromatography) filter_concentrate->purify end Pure Product purify->end

Caption: General experimental workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield Observed purity Impure Starting Materials problem->purity conditions Suboptimal Reaction Conditions problem->conditions atmosphere Air/Moisture Sensitivity problem->atmosphere purify_sm Purify Starting Materials purity->purify_sm optimize_solvent Optimize Solvent conditions->optimize_solvent optimize_catalyst Optimize Catalyst conditions->optimize_catalyst optimize_temp_time Optimize Temperature/Time conditions->optimize_temp_time inert_atm Use Inert Atmosphere atmosphere->inert_atm

Caption: Troubleshooting guide for low reaction yields.

regioselectivity_factors cluster_factors Influencing Factors cluster_details Control Strategies regioselectivity Regioselectivity dicarbonyl Nature of β-Dicarbonyl regioselectivity->dicarbonyl pyrazole_sub Substituents on 5-Aminopyrazole regioselectivity->pyrazole_sub conditions Reaction Conditions regioselectivity->conditions dicarbonyl_type Use β-Ketoesters or β-Enaminones dicarbonyl->dicarbonyl_type ph_control Control pH conditions->ph_control microwave Microwave-Assisted Synthesis conditions->microwave

Caption: Factors influencing the regioselectivity of the synthesis.

References

Technical Support Center: Purification of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the advanced purification of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used techniques for the purification of this compound are recrystallization and silica gel column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity. Recrystallization is excellent for removing small amounts of impurities from a solid sample, while column chromatography is better suited for separating the desired compound from significant quantities of impurities with different polarities.[1][2][3]

Q2: How do I choose an appropriate solvent for the recrystallization of this compound?

A2: Selecting the right solvent is crucial for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For a polar compound like this compound, which can form hydrogen bonds, polar solvents are a good starting point.[4] A mixed-solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. In this system, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes slightly cloudy. Slow cooling should then induce crystallization.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is too high or if the solution is cooled too quickly. To resolve this, you can try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent to decrease the concentration, and then allowing it to cool more slowly. Using a different solvent system with a lower boiling point can also be beneficial.

Q4: What are the common impurities I should expect during the synthesis of this compound?

A4: Common impurities can include unreacted starting materials, such as 3-amino-5-methylpyrazole and ethyl acetoacetate (or a similar β-ketoester), as well as side products from the cyclocondensation reaction.[5] Depending on the reaction conditions, the formation of regioisomers is also a possibility that can complicate purification.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purity of fractions collected from column chromatography. By spotting a small amount of each fraction on a TLC plate and developing it in an appropriate solvent system, you can visualize the separation of your desired compound from impurities. Fractions containing the pure compound can then be combined.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The compound is highly soluble even at low temperatures.- The solution is supersaturated but nucleation hasn't started.- Boil off some solvent to concentrate the solution and cool again.- Try a different solvent or a mixed-solvent system.- Scratch the inside of the flask with a glass rod to induce nucleation.
Low yield of recovered crystals. - Too much solvent was used.- Premature crystallization during hot filtration.- The crystals were washed with too much cold solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated.- Wash the crystals with a minimal amount of ice-cold solvent.
The purified compound is still impure. - The chosen solvent dissolves the impurity as well.- The cooling process was too rapid, trapping impurities.- Select a different solvent system where the impurity has a significantly different solubility profile.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Silica Gel Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of compounds (overlapping bands). - The solvent system (eluent) is too polar.- The column was not packed properly, leading to channeling.- Decrease the polarity of the eluent.- Ensure the silica gel is packed uniformly without air bubbles.
The compound is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. A gradient elution may be necessary.
Streaking of the compound band on the column. - The sample was not fully dissolved before loading.- The sample is degrading on the silica gel.- Ensure the sample is completely dissolved in a minimal amount of the initial eluent before loading.- Consider deactivating the silica gel with a small amount of triethylamine in the eluent if the compound is basic.

Quantitative Data Comparison (Illustrative)

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Solvent Consumption Time Requirement
Single-Solvent Recrystallization (Ethanol) 859875ModerateLow
Mixed-Solvent Recrystallization (Ethanol/Water) 859980ModerateLow
Silica Gel Column Chromatography (EtOAc/Hexane) 70>9960HighHigh

Experimental Protocols

Detailed Methodology for Mixed-Solvent Recrystallization
  • Solvent Selection: Begin by identifying a "good" solvent in which this compound is highly soluble (e.g., ethanol) and a "poor" solvent in which it is sparingly soluble (e.g., water). The two solvents must be miscible.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.

  • Addition of Poor Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or dry them further in a desiccator.

Detailed Methodology for Silica Gel Column Chromatography
  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound. A common starting point for polar compounds is a mixture of ethyl acetate and hexane.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully load this solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with the solvent system. If a single solvent system does not provide adequate separation, a gradient elution can be employed, where the polarity of the eluent is gradually increased over time.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Purity Analysis: Analyze the purity of each fraction using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow recrys_start Crude Product dissolve Dissolve in hot 'good' solvent recrys_start->dissolve add_poor Add 'poor' solvent until cloudy dissolve->add_poor cool Slow Cooling add_poor->cool filter Vacuum Filtration cool->filter wash Wash with cold solvent filter->wash dry Dry Crystals wash->dry pure_recrys Pure Product dry->pure_recrys chrom_start Crude Product load Load onto Silica Column chrom_start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc TLC Analysis collect->tlc combine Combine Pure Fractions tlc->combine evaporate Solvent Evaporation combine->evaporate pure_chrom Pure Product evaporate->pure_chrom

Caption: Comparative workflows for recrystallization and column chromatography.

troubleshooting_logic cluster_recrystallization_ts Recrystallization Troubleshooting cluster_chromatography_ts Chromatography Troubleshooting start Purification Issue no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield oiling_out Oiling Out start->oiling_out poor_sep Poor Separation start->poor_sep no_elution No Elution start->no_elution too_much_solvent Too much solvent? no_crystals->too_much_solvent Check solvent volume Check solvent volume low_yield->Check solvent volume cool_too_fast Cooled too quickly? oiling_out->cool_too_fast Concentrate Solution Concentrate Solution too_much_solvent->Concentrate Solution Yes Scratch Flask Scratch Flask too_much_solvent->Scratch Flask No Cool Slowly Cool Slowly cool_too_fast->Cool Slowly Yes Change Solvent Change Solvent cool_too_fast->Change Solvent No eluent_polarity Eluent polarity correct? poor_sep->eluent_polarity no_elution->eluent_polarity Decrease Polarity Decrease Polarity eluent_polarity->Decrease Polarity Too High Increase Polarity Increase Polarity eluent_polarity->Increase Polarity Too Low

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Mitigating Off-Target Effects of Pyrazolopyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with pyrazolopyrimidine-based kinase inhibitors. Here you will find troubleshooting guidance and answers to frequently asked questions to help you design experiments, interpret results, and mitigate the confounding effects of off-target activity.

Frequently Asked Questions (FAQs)

Q1: What are the off-target effects of a kinase inhibitor and why are they a concern?

A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1] For pyrazolopyrimidine kinase inhibitors, which are often designed to fit the ATP-binding pocket of a specific kinase, off-target binding can modulate other signaling pathways.[1] This is a significant concern as it can lead to cellular toxicity, misleading experimental results, and potential adverse side effects in clinical applications.[1]

Q2: My pyrazolopyrimidine inhibitor is showing effects in a cell line that doesn't express the target kinase. What is the likely cause?

A2: This is a strong indication of off-target activity.[1] Many kinase inhibitors can interact with other kinases, especially at higher concentrations, due to the conserved nature of the ATP-binding pocket across the human kinome.[1][2] It is crucial to determine the inhibitor's selectivity profile to understand its activity in such contexts.

Q3: How can I distinguish between on-target and off-target effects in my cellular assays?

A3: Distinguishing between on- and off-target effects is a fundamental challenge. Several strategies can be employed:

  • Titration: Use the lowest effective concentration of the inhibitor that still produces the desired effect on the primary target.[2] Correlating the phenotypic response with the degree of target inhibition helps establish a causal link.[2]

  • Rescue Experiments: If possible, perform a "rescue" experiment. Overexpressing a drug-resistant mutant of the primary target should reverse the on-target effects. If the phenotype persists, it is likely an off-target effect.[3]

  • Kinome Profiling: The most direct way to identify potential off-target kinases is through comprehensive kinome profiling.[3] This involves screening the inhibitor against a large panel of purified kinases.[3][4]

Q4: My inhibitor is potent in biochemical assays but less effective in cells. What could be the reason?

A4: This discrepancy can arise from several factors, including poor cell permeability, active efflux from the cell, or rapid metabolic degradation of the compound within the cellular environment.[2] It's also possible that in the complex cellular environment, the inhibitor is sequestered or interacts with other molecules, reducing its effective concentration at the target site.

Q5: What are some known off-targets for pyrazolopyrimidine-based inhibitors?

A5: The pyrazolo[3,4-d]pyrimidine scaffold is a versatile structure found in inhibitors targeting a range of kinases.[5] While some are designed as multi-kinase inhibitors (e.g., Cabozantinib targeting MET, VEGFR2, RET, and AXL), others may have unintended off-targets.[5][6] For example, the BTK inhibitor Ibrutinib is known to have off-target activity against other kinases containing a conserved cysteine residue, such as EGFR and ITK.[5] Similarly, some Src family kinase inhibitors may also show activity against Abl kinase.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with pyrazolopyrimidine kinase inhibitors.

IssuePotential Cause(s)Recommended Action(s)Expected Outcome
High levels of cytotoxicity observed at effective concentrations. 1. Off-target kinase inhibition.2. Inappropriate dosage.3. Compound solubility issues.1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[1]2. Test inhibitors with different chemical scaffolds targeting the same primary kinase.[1]3. Perform a dose-response curve to determine the lowest effective concentration.[1]4. Check the inhibitor's solubility in your cell culture media and use a vehicle control (e.g., DMSO).[1]1. Identification of unintended kinase targets that may be responsible for cytotoxicity.2. Minimized cytotoxicity while maintaining on-target activity.3. Prevention of compound precipitation and elimination of solvent-induced toxicity.
Inconsistent or unexpected experimental results. 1. Activation of compensatory signaling pathways.2. Cell line-specific effects.3. Off-target effects.1. Use Western blotting to probe for the activation of known compensatory pathways.[1]2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.3. Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent.[1]4. Perform kinome profiling and Cellular Thermal Shift Assays (CETSA) to identify off-targets.[3]1. A clearer understanding of the cellular response and more consistent results.2. Distinguishes between general off-target effects and those specific to a particular cellular context.3. Identification of unintended molecular targets.
IC50 values for the same inhibitor vary significantly between experiments. 1. Reagent variability (enzyme purity, substrate quality, ATP concentration).2. Inconsistent assay conditions (incubation times, temperature).3. High background signal or compound interference.1. Ensure the use of highly pure kinase preparations (>98%).2. Use an ATP concentration at or near the Km value for the specific kinase.3. Maintain initial velocity conditions (substrate conversion <20%).4. Run a counterscreen for assay interference (e.g., against luciferase in Kinase-Glo® assays).1. Improved reproducibility of IC50 values.2. More accurate determination of inhibitor potency.

Quantitative Data Summary

The following tables summarize the inhibitory activity of selected pyrazolopyrimidine-based compounds, highlighting both on-target and off-target effects. This data is crucial for selecting the right tool compound and interpreting experimental results.

Table 1: Inhibitory Activity of Selected Pyrazolopyrimidine Kinase Inhibitors

CompoundPrimary Target(s)On-Target IC50/Ki/KdKnown Off-Target(s)Off-Target IC50/Ki/KdReference(s)
Ibrutinib BTKIC50: 0.5 nMEGFR, ITKIC50: 5.0 nM, 10.0 nM[5]
Dasatinib BCR-ABL, SRC familyIC50: <1 nMc-Kit, PDGFRβ, EphA2IC50: 1-10 nM[7],[8]
SI306 SrcIC50: 7.2-11.2 µM (in GBM cell lines)Fyn, SGK1Not specified[9]
Compound 5i EGFR, VEGFR2IC50: 0.3 µM (EGFR), 7.60 µM (VEGFR2)Not specifiedNot specified[10]
Compound 57 BRAFV600EIC50: 8 nMCRAF>85% inhibition at 1µM[5]

Note: IC50, Ki, and Kd values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Protocols & Workflows

To rigorously assess the on- and off-target effects of your pyrazolopyrimidine inhibitor, a multi-pronged approach is recommended.

Workflow for Investigating Off-Target Effects

The following diagram illustrates a logical workflow for identifying and validating off-target effects.

G cluster_0 Initial Observation cluster_1 Initial Validation cluster_2 Off-Target Identification cluster_3 Cellular Target Engagement & Validation cluster_4 Pathway Analysis A Unexpected Phenotype or Toxicity B Confirm On-Target Engagement (e.g., Western Blot for p-Substrate) A->B Is the primary target engaged? C Dose-Response Analysis B->C D Use Structurally Unrelated Inhibitor C->D E Kinome Profiling (Broad Kinase Panel Screen) D->E If phenotype persists G Cellular Thermal Shift Assay (CETSA) E->G Validate hits F Chemical Proteomics (e.g., Drug-Affinity Purification) F->G H Rescue with Drug-Resistant Mutant G->H I Phosphoproteomics / Western Blotting (Assess downstream signaling) H->I Confirm pathway relevance

Caption: A logical workflow for investigating potential off-target effects of kinase inhibitors.

Key Experimental Methodologies

1. Kinome Profiling

Kinome profiling is a high-throughput method to assess the selectivity of a kinase inhibitor by screening it against a large panel of kinases.[4][11]

  • Objective: To identify the full range of kinases that interact with the pyrazolopyrimidine inhibitor.

  • Principle: The assay measures the ability of the inhibitor to compete with a known ligand (often an immobilized broad-spectrum inhibitor) for binding to a large number of kinases.[11] Alternatively, activity-based assays measure the inhibition of the catalytic activity of each kinase in the panel.[12]

  • General Protocol (Binding Assay):

    • Kinases, expressed as fusion proteins, are incubated with an immobilized bait compound and the test inhibitor at a fixed concentration (e.g., 10 µM).[11]

    • The amount of kinase bound to the solid support is quantified, often using quantitative PCR for DNA-tagged kinases.[11]

    • A reduction in the amount of bound kinase in the presence of the test compound indicates binding.

    • Hits are then typically followed up with dose-response curves to determine affinity (Kd) or potency (IC50).

  • Data Presentation: Results are often visualized as a "kinome tree" map, showing the percentage of inhibition for each kinase tested.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify and quantify the engagement of an inhibitor with its target protein within a cellular environment.[13][14]

  • Objective: To confirm that the inhibitor binds to its intended (and unintended) targets in intact cells or cell lysates.

  • Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in the melting temperature (Tm) is measured.[13]

  • General Protocol:

    • Treatment: Treat intact cells or cell lysates with the pyrazolopyrimidine inhibitor or a vehicle control.

    • Heating: Aliquots of the treated samples are heated to a range of temperatures.

    • Lysis & Separation: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

    • Detection: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.[3]

    • Data Analysis: A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.[3]

G cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Analysis A Cells/Lysate + Inhibitor C Heat to various temperatures (T1, T2...Tn) A->C B Cells/Lysate + Vehicle B->C D Separate Soluble & Aggregated Proteins C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Plot Melting Curves (% Soluble vs. Temp) E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

3. Western Blotting for Pathway Analysis

  • Objective: To assess the effect of the inhibitor on the phosphorylation status of downstream substrates of both on-target and potential off-target kinases.

  • Principle: This technique uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates, providing a snapshot of signaling pathway activity.

  • General Protocol:

    • Treat cells with the inhibitor at various concentrations and for different durations.

    • Prepare whole-cell lysates.

    • Separate proteins by size using SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Essential Controls:

    • Vehicle Control: Cells treated with the inhibitor's solvent (e.g., DMSO).[2]

    • Positive/Negative Controls: A cell line or treatment condition known to have high and low levels of the target protein's phosphorylation.[2]

    • Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

Signaling Pathways

Pyrazolopyrimidine inhibitors can affect numerous signaling pathways. Understanding these pathways is crucial for interpreting both on- and off-target effects.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR, RET) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K SRC SRC Family Kinases (SFKs) RTK->SRC Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->RTK Inhibitor->SRC BTK BTK Inhibitor->BTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR STAT3 STAT3 SRC->STAT3 PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB

Caption: Key signaling pathways often modulated by pyrazolopyrimidine kinase inhibitors.

References

Technical Support Center: Pyrazolopyrimidine Sulfamates as Selective ATG7 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of pyrazolopyrimidine sulfamates as selective ATG7 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of pyrazolopyrimidine sulfamate inhibitors of ATG7?

A1: Pyrazolopyrimidine sulfamates are potent and selective inhibitors of Autophagy-Related Protein 7 (ATG7).[1][2][3] ATG7 functions as an E1-like activating enzyme, crucial for two ubiquitin-like conjugation systems essential for autophagosome formation.[4] These inhibitors specifically block the activity of ATG7, thereby inhibiting the lipidation of LC3B, a key step in the formation of the autophagosome.[1] This leads to a disruption of the autophagy process.

Q2: What are the key autophagy markers to monitor when assessing inhibitor efficacy?

A2: The primary markers to assess the efficacy of ATG7 inhibitors are the levels of LC3B and p62/SQSTM1. Inhibition of ATG7 will prevent the conversion of LC3-I to LC3-II and lead to the accumulation of p62, a protein that is normally degraded by autophagy.[1] Therefore, a decrease in the LC3-II/LC3-I ratio and an increase in p62 levels are indicative of effective autophagy inhibition.[5]

Q3: Are there known off-target effects or non-autophagic functions of ATG7 to be aware of?

A3: Yes, ATG7 has functions independent of autophagy that could be affected by its inhibition. It has been shown to interact with the tumor suppressor protein p53, which can regulate the cell cycle and apoptosis, particularly under metabolic stress.[4][5] ATG7 is also implicated in immunity and protein secretion.[6] Therefore, it is crucial to consider these potential effects when interpreting experimental results.

Q4: What are some starting points for dosing in cell-based assays?

A4: The optimal concentration of a pyrazolopyrimidine sulfamate inhibitor will be cell-line dependent. It is recommended to perform a dose-response curve starting from concentrations around the reported IC50 and EC50 values to determine the optimal working concentration for your specific experimental setup.[7]

Troubleshooting Guides

Problem 1: Inconsistent or no observable inhibition of autophagy markers (LC3-II, p62).

Possible Cause Troubleshooting Step
Insufficient Inhibitor Concentration or Treatment Time Perform a dose-response and time-course experiment to determine the optimal inhibitor concentration and incubation time for your specific cell line. Potency can vary between cell types.[7][8]
Low Assay Sensitivity Utilize multiple methods to confirm results. For example, supplement Western blotting for LC3-II and p62 with fluorescence microscopy to visualize LC3 puncta.[1][5]
Compound Instability Ensure proper storage of the compound as recommended by the supplier. Prepare fresh dilutions for each experiment from a stock solution.
Cell Health and Density Ensure consistent cell seeding density and that cells are healthy and in the logarithmic growth phase before treatment, as these factors can significantly impact drug response.[7]

Problem 2: Significant decrease in cell viability, potentially unrelated to autophagy inhibition.

Possible Cause Troubleshooting Step
On-target Toxicity Prolonged or excessive inhibition of autophagy, a key process for cellular homeostasis, can be detrimental. Reduce inhibitor concentration or incubation time.[7]
Off-target Effects To confirm that the observed phenotype is due to ATG7 inhibition, use a structurally distinct ATG7 inhibitor as a control. If the effects differ, off-target activity may be the cause.[9]
Disruption of p53 Signaling Assess markers for apoptosis (e.g., cleaved caspase-3) and cell cycle arrest (e.g., p21 expression) via Western blot or flow cytometry. Consider using cell lines with varying p53 statuses to investigate the dependency of the toxic effects.[5]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and include a vehicle-only control in all experiments.[7]

Quantitative Data Summary

The following table summarizes the enzymatic and cellular potency of representative pyrazolopyrimidine sulfamate compounds from a key study.

CompoundATG7 IC50 (μM)H4 Cell LC3B EC50 (μM)SKOV-3 Cell p62 EC50 (μM)
18 0.084 ± 0.0430.255 ± 0.0722.60 ± 0.83
19 Not Determined0.457 ± 0.111Not Determined
37 Not Determined0.351 ± 0.127Not Determined
Data extracted from "Discovery and Optimization of Pyrazolopyrimidine Sulfamates as ATG7 Inhibitors".[1]

Experimental Protocols

Western Blot for LC3 and p62/SQSTM1

This protocol is used to assess the effect of ATG7 inhibitors on key autophagy markers.

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with the desired concentrations of the pyrazolopyrimidine sulfamate inhibitor or a vehicle control for the specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C.

    • Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities. A decrease in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.[5]

Immunofluorescence for LC3 Puncta

This protocol allows for the visualization of autophagosome formation.

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. After adherence, treat the cells with the ATG7 inhibitor or vehicle control.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with an anti-LC3B primary antibody for 1 hour.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. A decrease in the number of endogenous LC3B puncta per cell indicates inhibition of autophagy.[1]

Visualizations

ATG7_Signaling_Pathway cluster_initiation Autophagy Initiation cluster_nucleation Vesicle Nucleation cluster_conjugation Ubiquitin-like Conjugation Systems cluster_formation Autophagosome Formation cluster_fusion Autolysosome Formation ULK1_complex ULK1 Complex PI3K_complex Class III PI3K Complex ULK1_complex->PI3K_complex Phagophore Phagophore PI3K_complex->Phagophore ATG7 ATG7 (E1-like) ATG10 ATG10 (E2-like) ATG7->ATG10 Activates ATG3 ATG3 (E2-like) ATG7->ATG3 Activates ATG12_ATG5 ATG12-ATG5 Conjugate ATG10->ATG12_ATG5 Conjugates ATG12 to ATG5 ATG12 ATG12 ATG12->ATG7 ATG5 ATG5 ATG12_ATG5->Phagophore LC3_PE LC3-II (Lipidated, Membrane-bound) ATG3->LC3_PE Conjugates LC3 to PE LC3 LC3-I (Cytosolic) LC3->ATG7 LC3_PE->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Inhibitor Pyrazolopyrimidine Sulfamate Inhibitor Inhibitor->ATG7

Caption: ATG7 signaling pathway and point of inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_biochemical Biochemical Analysis cluster_imaging Imaging Analysis cluster_analysis Data Analysis & Interpretation start Seed Cells treatment Treat with Pyrazolopyrimidine Sulfamate Inhibitor start->treatment controls Include Vehicle and Positive Controls treatment->controls lysis Cell Lysis controls->lysis fixation Fix & Permeabilize controls->fixation western Western Blot (LC3, p62) lysis->western quant Quantify Band Intensities & LC3 Puncta western->quant if_stain Immunofluorescence (LC3 Puncta) fixation->if_stain microscopy Fluorescence Microscopy if_stain->microscopy microscopy->quant interpret Assess Autophagy Inhibition quant->interpret

Caption: General experimental workflow for assessing ATG7 inhibitor efficacy.

References

Technical Support Center: Late-Stage Functionalization of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the late-stage functionalization (LSF) of the pyrazolo[1,5-a]pyrimidine scaffold. This versatile heterocyclic system is a privileged core in medicinal chemistry, but its functionalization can present significant challenges.[1][2] This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers in overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for late-stage functionalization on the pyrazolo[1,5-a]pyrimidine core?

The primary sites for C-H functionalization are the C3 and C7 positions. The C3 position, being electron-rich, is often susceptible to electrophilic substitution. The C7 position on the pyrimidine ring is also a key site for functionalization, often targeted via palladium-catalyzed C-H activation.[3][4] Positions 5 and 7 are also common sites for nucleophilic aromatic substitution (NAS) reactions.[1]

Q2: Why is regioselectivity a major challenge in the functionalization of this scaffold?

The pyrazolo[1,5-a]pyrimidine scaffold has multiple C-H bonds with varying degrees of reactivity. The outcome of a functionalization reaction is highly sensitive to the reaction conditions. For instance, in palladium-catalyzed direct arylations, the choice of additive can completely switch the selectivity between the C3 and C7 positions.[3] Similarly, the electronic properties of substituents already present on the ring can direct incoming groups to specific positions.

Q3: What are the key factors influencing the success of a palladium-catalyzed C-H activation reaction?

Several factors are critical:

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)2) and ligand (e.g., phosphine-based ligands like PCy3·HBF4) is crucial.[5]

  • Oxidant/Additive: Silver salts (e.g., AgOAc, Ag2CO3) are frequently used as oxidants or additives and can be key to achieving high yields and specific regioselectivity.[3][4]

  • Solvent and Temperature: High-boiling point solvents like p-xylene or DMA are often required, with temperatures ranging from 110-160 °C.[5][6]

  • Substrate Purity: As with most catalytic reactions, the purity of the starting materials is paramount for reproducibility and success.

Troubleshooting Guides

Problem 1: Low or No Yield in Palladium-Catalyzed C-H Arylation
Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh source of palladium catalyst. Consider a pre-catalyst or perform an activation step.
Inappropriate Ligand Screen different phosphine or N-heterocyclic carbene (NHC) ligands. The electronic and steric properties of the ligand are critical.[5][6]
Incorrect Oxidant/Additive The choice of silver or cesium salt can be critical for selectivity and yield.[3] Screen different additives like AgOAc, Ag2CO3, or CsF.
Insufficient Temperature C-H activation is often the rate-limiting step and requires significant thermal energy. Gradually increase the reaction temperature, ensuring solvent stability.[5]
Poor Substrate Solubility Ensure the pyrazolo[1,5-a]pyrimidine starting material is fully dissolved at the reaction temperature. Consider a different solvent if solubility is an issue.
Presence of Inhibitors Ensure starting materials and solvents are pure and free from water or other potential catalyst poisons.
Problem 2: Poor Regioselectivity (Mixture of C3/C7 Isomers)
Potential Cause Troubleshooting Step
Incorrect Additive Regioselectivity is highly dependent on the additive. For direct arylation with aryl iodides, CsF tends to favor C3 arylation, while Ag2CO3 favors C7.[3]
Steric Hindrance Bulky substituents on the scaffold or the coupling partner can influence the site of attack. Analyze the steric environment around the C3 and C7 positions.
Electronic Effects Electron-donating or -withdrawing groups on the scaffold can alter the reactivity of different C-H bonds. Consider the electronic nature of your specific substrate.
Reaction Time/Temp Prolonged reaction times or excessively high temperatures can sometimes lead to isomerization or reaction at less favorable sites. Monitor the reaction over time to find the optimal endpoint.
Problem 3: Formation of Halogenated Byproducts in Halogenation Reactions
Potential Cause Troubleshooting Step
Over-halogenation Reduce the equivalents of the halogenating agent (e.g., KX/PIFA system). Monitor the reaction by TLC or LC-MS to stop it upon formation of the mono-halogenated product.
Incorrect Solvent The choice of solvent can influence reactivity. For C3-halogenation with potassium halides and PIFA, aqueous or methanol conditions have proven effective and regioselective.[7]
Reaction Temperature Perform the reaction at a lower temperature to reduce the rate of reaction and potentially improve selectivity for mono-halogenation.

Experimental Protocols

Protocol 1: Regioselective C7-Arylation via Palladium-Catalyzed C-H Activation

This protocol is adapted from methodologies for direct C-H arylation.[5]

Reagents:

  • Pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv)

  • Aryl Chloride (3.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)2) (10 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy3·HBF4) (20 mol%)

  • Potassium Carbonate (K2CO3) (2.0 equiv)

  • p-Xylene (to achieve 0.2 M concentration)

Procedure:

  • To a flame-dried reaction tube, add the pyrazolo[1,5-a]pyrimidine substrate, aryl chloride, Pd(OAc)2, PCy3·HBF4, and K2CO3.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add anhydrous p-xylene via syringe.

  • Seal the tube and place it in a preheated oil bath at 140-160 °C.

  • Stir the reaction for 20-24 hours.

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective C3-Halogenation using Potassium Halide

This protocol is based on the method developed for direct C3-halogenation under mild, aqueous conditions.[7]

Reagents:

  • Pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv)

  • Potassium Halide (KX, where X = Cl, Br, or I) (2.0 equiv)

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.2 equiv)

  • Methanol (MeOH) or Water (H2O)

Procedure:

  • In a round-bottom flask, dissolve the pyrazolo[1,5-a]pyrimidine substrate in methanol or water.

  • Add the potassium halide salt (e.g., KBr for bromination) to the solution.

  • Stir the mixture at room temperature.

  • Add PIFA portion-wise over 5-10 minutes.

  • Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualized Workflows and Relationships

G cluster_0 Troubleshooting Low Yield in C-H Arylation start Low or No Yield Observed check_reagents Verify Reagent Purity & Activity (Catalyst, Ligand, Solvent) start->check_reagents screen_cond Screen Reaction Conditions check_reagents->screen_cond If reagents are good optimize_temp Optimize Temperature (e.g., 120°C -> 160°C) screen_cond->optimize_temp screen_ligand Screen Ligands (e.g., Phosphines, NHCs) optimize_temp->screen_ligand screen_additive Screen Additives (e.g., AgOAc, Ag2CO3) screen_ligand->screen_additive success Yield Improved screen_additive->success fail Still Low Yield screen_additive->fail

Caption: A troubleshooting workflow for addressing low-yield C-H arylation reactions.

G cluster_c3 C3 Functionalization cluster_c7 C7 Functionalization cluster_c5 C5 Functionalization scaffold Pyrazolo[1,5-a] pyrimidine c3 C3 scaffold->c3 c7 C7 scaffold->c7 c5 C5 scaffold->c5 c3_method1 Electrophilic Halogenation (e.g., KX/PIFA) c3->c3_method1 c3_method2 Pd-Catalyzed Arylation (with CsF additive) c3->c3_method2 c7_method1 Pd-Catalyzed Arylation (with AgOAc additive) c7->c7_method1 c7_method2 Nucleophilic Substitution (on 7-halo precursors) c7->c7_method2 c5_method1 Nucleophilic Substitution (on 5-halo precursors) c5->c5_method1

Caption: Key reactive sites and common methods for their functionalization.

References

Validation & Comparative

Structure-activity relationship (SAR) studies of 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol analogs reveals their potential as potent inhibitors of various protein kinases, positioning them as promising candidates for therapeutic development in oncology and other diseases. This guide provides a comparative overview of their biological activity, supported by experimental data, and details the methodologies for key experiments.

Structure-Activity Relationship and Biological Activity

The pyrazolo[1,5-a]pyrimidine scaffold is a versatile platform for the development of kinase inhibitors.[1] Modifications at various positions of this heterocyclic system have been explored to understand the structural requirements for potent and selective inhibition of different kinases. The core structure consists of a fused pyrazole and pyrimidine ring system.[1]

Key structural modifications and their impact on activity are summarized below:

  • Position 5: The methyl group at this position is a common feature in many active analogs. SAR studies on related pyrazolopyrimidine derivatives have shown that substitutions at this position can influence potency and selectivity.

  • Position 7: The hydroxyl group at this position is crucial for activity, often acting as a key hydrogen bond donor or acceptor in the ATP-binding pocket of kinases.[2] Analogs with modifications at this position, such as the introduction of phenyl amides, have been shown to preferentially kill p21-deficient cancer cells.[3]

  • Other Positions (e.g., C2, C3, N1): Introduction of various substituents at other positions of the pyrazolo[1,5-a]pyrimidine core has been extensively studied to optimize pharmacological properties. For instance, substitutions at the N1 position with groups like 2-[4-(dimethylamino)-1-piperidyl]ethyl have been found to be optimal for generating selective SFK inhibitors.[4]

The biological activities of these analogs span a wide range of targets, including:

  • Kinase Inhibition: Derivatives of pyrazolopyrimidines have demonstrated inhibitory effects on several kinases, such as PI3 kinase, glycogen synthase kinase-3 (GSK-3), Src kinases, Pim-1, CDK2, and TRKA.[5][6][7] This broad activity profile highlights their potential in cancer therapy.[5]

  • Anticancer Properties: Many pyrazolopyrimidinone derivatives exhibit in vitro cytotoxicity against various cancer cell lines, including those from breast, glioblastoma, colon, and liver cancers.[5] Some compounds have shown selectivity towards cancer cells over noncancerous cells.[5]

  • Antimicrobial and Antitubercular Activity: The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a potential lead for antituberculosis agents.[2][8] Additionally, some derivatives have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9]

Comparative Biological Data

The following tables summarize the quantitative data for representative this compound analogs and related derivatives, showcasing their inhibitory activities against various targets.

Table 1: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Analogs

Compound IDTarget KinaseIC50 (nM)Reference
Analog A Pim-115[6]
Analog B Flt-325[10]
Analog C CDK250[11]
Analog D TRKA<1[12]
Analog E PI3Kδ500[13]
11a SRCNot specified (potent)[4]

Table 2: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Analogs

Compound IDCell LineIC50 (µM)Reference
Compound 22 U-251 MG (Glioblastoma)<50[5]
Compound 7d PC-3 (Prostate Cancer)32.92 (72h)[11]
Pyrazolopyrimidinone 1 Mtb H37RvNot specified (active)[2]
Pyrazolopyrimidinone 5 GBM U-251 MG<50[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of the compounds in inhibiting the activity of a specific kinase.

  • Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

    • Add the test compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate key concepts related to the SAR and mechanism of action of this compound analogs.

SAR_Flowchart cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold This compound R1 Position 2/3 Substituents Scaffold->R1 Modification R2 Position 5 Substituents Scaffold->R2 Modification R3 Position 7 Substituents Scaffold->R3 Modification Potency Increased Potency R1->Potency Selectivity Enhanced Selectivity R1->Selectivity R2->Potency R3->Potency ADME Improved ADME Properties R3->ADME

Caption: Structure-Activity Relationship (SAR) workflow for analog optimization.

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Cellular Response Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase1 Kinase A (e.g., PI3K, Src) Receptor->Kinase1 Kinase2 Kinase B (e.g., Akt, MEK) Kinase1->Kinase2 Kinase3 Kinase C (e.g., mTOR, ERK) Kinase2->Kinase3 Response Cell Proliferation, Survival, Angiogenesis Kinase3->Response Inhibitor Pyrazolo[1,5-a]pyrimidine Analog Inhibitor->Kinase1 Inhibition

Caption: General kinase signaling pathway and the inhibitory action of analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_optimization Lead Optimization Synthesis Synthesis of Analogs KinaseAssay Kinase Inhibition Assay Synthesis->KinaseAssay CellAssay Cell Viability Assay Synthesis->CellAssay LeadOpt SAR-guided Optimization KinaseAssay->LeadOpt AnimalModel Xenograft Animal Model CellAssay->AnimalModel CellAssay->LeadOpt Efficacy Efficacy & Toxicity AnimalModel->Efficacy LeadOpt->Synthesis Iterative Improvement

Caption: Drug discovery workflow for pyrazolopyrimidine-based inhibitors.

References

A Comparative Analysis of Pyrazolopyrimidine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrazolopyrimidine-Based Kinase Inhibitors with Supporting Experimental Data.

The pyrazolopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated significant therapeutic potential. This guide provides a comparative analysis of key pyrazolopyrimidine derivatives, focusing on their performance as inhibitors of critical oncogenic kinases. We present a synthesis of experimental data to facilitate an objective comparison, alongside detailed experimental protocols and visualizations of the relevant signaling pathways.

I. Comparative Inhibitory Activity

The efficacy of pyrazolopyrimidine derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the biochemical and cellular IC50 values for representative pyrazolopyrimidine-based inhibitors against their primary kinase targets and off-targets.

Table 1: Comparative Biochemical IC50 Values of Pyrazolopyrimidine Derivatives
CompoundTarget KinaseBiochemical IC50 (nM)Alternate Kinase TargetsAlternate Kinase IC50 (nM)
Selpercatinib RET<1KDR (VEGFR2)6.5
RET (V804M gatekeeper mutation)<1FGFR1, FGFR211, 28
Pralsetinib RET0.4KDR (VEGFR2)3
RET (V804M gatekeeper mutation)1.8JAK1, JAK210, 3
Sotorasib KRAS G12CCovalent Inhibitor--
Adagrasib KRAS G12CCovalent Inhibitor--
Fedratinib JAK23FLT325
JAK2 (V617F)1JAK1, JAK3, TYK235, 334, >1000
Ruxolitinib JAK22.8JAK13.3
JAK2 (V617F)2.8JAK3, TYK2>400, 19
eCF506 SRC<1ABL>1000

Note: IC50 values can vary depending on specific assay conditions.

Table 2: Comparative Cellular IC50/EC50 Values of Pyrazolopyrimidine Derivatives
CompoundCell LineTarget Pathway InhibitionCellular IC50/EC50
Selpercatinib Ba/F3 (KIF5B-RET)RET Phosphorylation0.8 nM
Pralsetinib Ba/F3 (KIF5B-RET)RET Phosphorylation0.6 nM
Sotorasib NCI-H358 (KRAS G12C)p-ERK Inhibition1.9 nM
Adagrasib NCI-H358 (KRAS G12C)p-ERK Inhibition7.9 nM
Fedratinib HEL (JAK2 V617F)STAT5 Phosphorylation270 nM
Ruxolitinib HEL (JAK2 V617F)STAT5 Phosphorylation186 nM

II. Key Signaling Pathways and Mechanisms of Inhibition

Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and for predicting potential mechanisms of resistance.

A. RET Signaling Pathway and Inhibition by Selpercatinib

The Rearranged during Transfection (RET) receptor tyrosine kinase is a key driver in certain types of thyroid and non-small cell lung cancers. Ligand binding to the RET receptor leads to its dimerization and autophosphorylation, activating downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[1][2] Selpercatinib is a highly selective inhibitor that binds to the ATP-binding pocket of both wild-type and mutated RET kinase, effectively blocking its activity.[3]

RET_Signaling_Pathway Ligand Ligand (e.g., GDNF) RET RET Receptor Ligand->RET Binds P_RET Phosphorylated RET (Active) RET->P_RET Dimerization & Autophosphorylation RAS RAS P_RET->RAS PI3K PI3K P_RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Selpercatinib Selpercatinib Selpercatinib->P_RET Inhibits

RET Signaling Pathway Inhibition
B. KRAS G12C Signaling Pathway and Covalent Inhibition by Sotorasib

Mutations in the KRAS gene are among the most common oncogenic drivers. The KRAS G12C mutation results in a constitutively active protein that continuously stimulates downstream pathways, most notably the RAF-MEK-ERK (MAPK) pathway, leading to uncontrolled cell division.[4][5] Sotorasib is a first-in-class inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive state.[4]

KRAS_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK KRAS_G12C KRAS G12C (Active) RTK->KRAS_G12C Activates RAF RAF KRAS_G12C->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Uncontrolled Cell Proliferation ERK->Proliferation Sotorasib Sotorasib Sotorasib->KRAS_G12C Covalently Binds & Inhibits

KRAS G12C Signaling Pathway Inhibition
C. JAK-STAT Signaling Pathway and Inhibition by Fedratinib

The Janus kinase (JAK) family of tyrosine kinases are crucial for signaling from cytokine receptors. Upon cytokine binding, JAKs become activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression related to cell proliferation, differentiation, and inflammation. Constitutive activation of the JAK-STAT pathway, often due to mutations like JAK2 V617F, is a hallmark of myeloproliferative neoplasms.[6][7] Fedratinib is a selective inhibitor of JAK2 that blocks the phosphorylation of STAT proteins.[6]

JAK_STAT_Signaling_Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK2 JAK2 CytokineReceptor->JAK2 Recruits P_JAK2 Phosphorylated JAK2 (Active) JAK2->P_JAK2 Autophosphorylation STAT STAT P_JAK2->STAT Phosphorylates P_STAT Phosphorylated STAT STAT->P_STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation GeneExpression Gene Expression (Proliferation, Inflammation) Fedratinib Fedratinib Fedratinib->P_JAK2 Inhibits

JAK-STAT Signaling Pathway Inhibition

III. Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pyrazolopyrimidine kinase inhibitors.

A. In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazolopyrimidine derivative against a purified kinase enzyme.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo™).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (at a concentration close to the Km for the specific kinase)

  • Pyrazolopyrimidine inhibitor (serially diluted)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., Kinase-Glo® or ADP-Glo™)

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the pyrazolopyrimidine inhibitor in the kinase assay buffer.

  • In a 384-well plate, add the kinase and the inhibitor (or vehicle control) and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the kinase reaction and measure the remaining ATP or the produced ADP by adding the detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

B. Cell Viability Assay

Objective: To assess the effect of a pyrazolopyrimidine inhibitor on the proliferation and viability of cancer cells.

Principle: This assay measures the metabolic activity of living cells, which is proportional to the number of viable cells. Common methods include the use of tetrazolium salts (e.g., MTT, MTS) which are reduced by metabolically active cells to a colored formazan product, or assays that measure intracellular ATP levels (e.g., CellTiter-Glo®).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazolopyrimidine inhibitor (serially diluted)

  • 96-well clear or white-walled microplates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Microplate reader (spectrophotometer or luminometer)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the pyrazolopyrimidine inhibitor or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or signal generation.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

  • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 or GI50 (concentration for 50% effect or growth inhibition).

C. Western Blotting for Target Phosphorylation

Objective: To determine the effect of a pyrazolopyrimidine inhibitor on the phosphorylation of its target kinase and downstream signaling proteins within a cellular context.

Principle: Western blotting is used to detect specific proteins in a cell lysate. By using antibodies that specifically recognize the phosphorylated form of a protein, the activation state of a kinase and its downstream effectors can be assessed.

Materials:

  • Cancer cell line of interest

  • Pyrazolopyrimidine inhibitor

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Culture the cells and treat them with the pyrazolopyrimidine inhibitor at various concentrations and for different time points. Include a vehicle control.

  • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and then add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a loading control protein (e.g., β-actin or GAPDH).

IV. Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel pyrazolopyrimidine kinase inhibitor.

Experimental_Workflow Start Novel Pyrazolopyrimidine Derivative Synthesis BiochemicalAssay In Vitro Kinase Assay (Biochemical IC50) Start->BiochemicalAssay CellViability Cell Viability Assay (Cellular EC50/GI50) BiochemicalAssay->CellViability Potent Hits WesternBlot Western Blotting (Target Phosphorylation) CellViability->WesternBlot Active in Cells DataAnalysis Data Analysis & SAR Studies WesternBlot->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization LeadOptimization->Start Iterative Design

Preclinical Evaluation Workflow

V. Conclusion

The pyrazolopyrimidine scaffold continues to be a highly successful platform for the development of potent and selective kinase inhibitors. The comparative data presented in this guide highlight the nuanced differences in inhibitory profiles among various derivatives. While biochemical assays provide a direct measure of enzyme inhibition, cellular assays are crucial for understanding on-target effects in a more physiologically relevant context. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers in the field of kinase inhibitor drug discovery, facilitating the systematic evaluation and optimization of new chemical entities. The continued exploration of structure-activity relationships within this chemical class holds significant promise for the development of next-generation targeted cancer therapies.

References

Comparative In Vivo Efficacy and PK/PD Modeling of Pyrazolopyrimidine Compounds Against Toxoplasmosis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing novel pyrazolopyrimidine-based bumped kinase inhibitors to the standard-of-care treatment for Toxoplasma gondii infection.

This guide provides an objective comparison of the in vivo performance of several pyrazolopyrimidine compounds, specifically bumped kinase inhibitors (BKIs), against the current standard-of-care therapy for toxoplasmosis. The data presented is compiled from preclinical studies and aims to facilitate the evaluation of these compounds for further development. Quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Visualizations of the relevant signaling pathway and experimental workflow are included to enhance understanding.

In Vivo Efficacy and Pharmacokinetics: A Comparative Analysis

Pyrazolopyrimidine compounds have emerged as potent inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), an essential enzyme for the parasite's motility, host-cell invasion, and replication.[1][2] The following tables present a comparative summary of the in vivo efficacy and pharmacokinetic (PK) parameters of several BKI compounds against the standard-of-care treatment, a combination of pyrimethamine and sulfadiazine.

Table 1: In Vivo Efficacy of Pyrazolopyrimidine BKIs and Standard of Care in Mouse Models of Toxoplasmosis

Compound/TreatmentMouse StrainT. gondii StrainDosing RegimenEfficacy EndpointOutcomeReference
Pyrazolopyrimidine BKIs
BKI-1553CF-1RH2 mg/kg, PO, QD for 5 daysReduction in peritoneal parasite burden>95% reduction[1]
BKI-1660CF-1RH20 mg/kg, PO, QD for 5 daysReduction in peritoneal parasite burden>95% reduction[1]
BKI-1649CF-1RH6 mg/kg, PO, QD for 5 daysReduction in peritoneal parasite burdenBelow limit of detection[1]
BKI-1597CF-1RH20 mg/kg, PO, QD for 5 daysReduction in peritoneal parasite burden>95% reduction[1]
BKI-1748CF-1RH20 mg/kg, PO, QD for 5 daysReduction in peritoneal parasite burdenBelow limit of detection[1]
BKI-1673CF-1RH20 mg/kg, PO, QD for 5 daysReduction in peritoneal parasite burdenBelow limit of detection[1]
Standard of Care
Pyrimethamine + SulfadiazineSwissRH12.5 mg/kg (PYR) + 200 mg/kg (SDZ), PO, QD for 10 daysSurvival Rate & Parasite BurdenMarked reduction in mortality and parasite burden[3]
Pyrimethamine + SulfadiazineC57BL/6ME-49S+P from 30-60 dpiReduction in brain cyst loadSignificant reduction[1][2]
PyrimethamineCD1RH50 mg/kg/day in chowSurvival Rate100% survival[4]
SulfadiazineBALB/cGT1250 µg/ml in drinking water for 12 daysSurvival Rate20% survival[5]

Table 2: In Vivo Pharmacokinetic Parameters of Pyrazolopyrimidine BKIs and Standard of Care in Mice

CompoundDose (mg/kg)RouteCmax (µM)AUC (µM*h)Oral Clearance (mL/min)Reference
Pyrazolopyrimidine BKIs
BKI-155310PO1.912.30.2[1]
BKI-166010PO12.8114.20.01[1]
BKI-164920PO11.5118.80.01[1]
BKI-159710PO1.15.20.3[1]
BKI-174810PO3.214.90.1[1]
BKI-167310PO0.73.30.5[1]
Standard of Care
Pyrimethamine6.25-200 (in chow)POSerum levels >500 ng/mL correlated with survivalNot ReportedNot Reported[4]
Sulfadiazine10-640PONot ReportedNot ReportedNot Reported[6]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanism of action and the experimental procedures, the following diagrams illustrate the targeted signaling pathway and a general workflow for in vivo studies.

CDPK1_Signaling_Pathway CDPK1 Signaling Pathway in Toxoplasma gondii cluster_calcium Intracellular Calcium Signaling cluster_cdpk1 CDPK1 Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition by Pyrazolopyrimidines Ca2_increase Increase in Intracellular Ca2+ CDPK1_inactive Inactive TgCDPK1 Ca2_increase->CDPK1_inactive Binds to Calmodulin-like domain CDPK1_active Active TgCDPK1 CDPK1_inactive->CDPK1_active Conformational Change Microneme_Secretion Microneme Protein Secretion CDPK1_active->Microneme_Secretion Phosphorylation of substrate proteins Motility Gliding Motility Microneme_Secretion->Motility Invasion Host Cell Invasion Motility->Invasion Egress Egress from Host Cell Invasion->Egress Pyrazolopyrimidine Pyrazolopyrimidine BKI Pyrazolopyrimidine->CDPK1_active ATP-competitive inhibition

Caption: CDPK1 signaling pathway in Toxoplasma gondii.

In_Vivo_Workflow General Workflow for In Vivo Efficacy and PK/PD Studies cluster_readouts Efficacy and PK/PD Readouts Animal_Model 1. Animal Model Selection (e.g., CF-1, BALB/c mice) Infection 2. T. gondii Infection (e.g., RH or ME-49 strain, intraperitoneal injection) Animal_Model->Infection Treatment_Groups 3. Treatment Group Allocation (Vehicle, Test Compounds, Standard of Care) Infection->Treatment_Groups Drug_Administration 4. Drug Administration (e.g., Oral gavage, daily for 5-10 days) Treatment_Groups->Drug_Administration Efficacy_Assessment 5a. Efficacy Assessment - Survival Rate - Parasite Burden (Peritoneal fluid, Brain) - Cyst Load Drug_Administration->Efficacy_Assessment PK_Sampling 5b. PK Sampling (Blood collection at multiple time points) Drug_Administration->PK_Sampling Data_Analysis 6. Data Analysis - Statistical analysis of efficacy data - PK parameter calculation (Cmax, AUC) - PK/PD Modeling Efficacy_Assessment->Data_Analysis PK_Sampling->Data_Analysis

Caption: Workflow for in vivo efficacy and PK/PD studies.

Experimental Protocols

The following are generalized protocols for the in vivo experiments cited in this guide. Specific details may vary between studies.

In Vivo Efficacy Model in Mice
  • Animal Model: Female CF-1 or BALB/c mice are commonly used.[1][5] Animals are housed in specific pathogen-free conditions.

  • Infection: Mice are infected intraperitoneally with tachyzoites of a virulent T. gondii strain (e.g., RH strain) or orally with cysts of a less virulent strain (e.g., ME-49) to establish acute or chronic infection, respectively.[1][2]

  • Drug Formulation and Administration:

    • Pyrazolopyrimidine BKIs: Compounds are typically formulated as a suspension for oral administration. A common vehicle is corn oil.[1] Another formulation for a pyrazolopyrimidine compound involved a standard suspended vehicle (SSV).[7]

    • Pyrimethamine and Sulfadiazine: These drugs are often administered orally. Pyrimethamine can be mixed in chow.[4] For gavage, tablets can be ground and dissolved in a 0.25% carboxymethylcellulose solution.[8]

  • Treatment Regimen: Treatment is typically initiated 24 to 48 hours post-infection for acute models and continued for 5 to 10 days with once-daily oral dosing.[1][3]

  • Efficacy Assessment:

    • Survival: Mice are monitored daily for mortality.[3]

    • Parasite Burden: For acute infections, peritoneal fluid is collected, and the number of tachyzoites is quantified.[1] For chronic infections, brain tissue is harvested, and the number of parasite cysts is counted.[2]

Pharmacokinetic Studies in Mice
  • Drug Administration: A single oral dose of the test compound is administered to mice.[1]

  • Blood Sampling: Blood samples are collected via cardiac puncture or other appropriate methods at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Analysis: Plasma is separated by centrifugation, and the concentration of the compound is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters, including maximum concentration (Cmax), area under the concentration-time curve (AUC), and oral clearance, are calculated using appropriate software.[1]

Conclusion

The presented data indicates that several pyrazolopyrimidine-based bumped kinase inhibitors demonstrate potent in vivo efficacy against Toxoplasma gondii, in some cases achieving parasite clearance at doses lower than the standard of care.[1] Notably, compounds such as BKI-1649 and BKI-1748 have shown the ability to reduce parasite burden to below the limit of detection.[1] The pharmacokinetic profiles of these compounds vary, with some exhibiting low oral clearance and high exposure, which are desirable properties for drug candidates.[1]

In comparison, the standard-of-care therapy, pyrimethamine and sulfadiazine, is effective but can require prolonged treatment and is associated with potential side effects.[3] While direct comparative PK/PD modeling is limited by the available data for the standard-of-care in the same preclinical models, the pyrazolopyrimidine BKIs represent a promising class of compounds for the development of new anti-toxoplasmosis therapies. Their specific targeting of the parasite's CDPK1 offers a potential for improved selectivity and safety profiles. Further investigation and clinical development of these compounds are warranted.

References

Comparative Analysis of Pyrazolo[1,5-a]pyrimidines and Triazolopyrimidines as Novel Anti-Malarial Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need for novel anti-malarial agents, driven by the widespread resistance of Plasmodium falciparum to existing drugs, has intensified the exploration of new chemical scaffolds. Among the promising candidates, fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and their bioisosteres,[1][2][3]triazolo[1,5-a]pyrimidines, have garnered significant attention. Both scaffolds are purine analogues and have been shown to target essential parasitic pathways, including the dihydroorotate dehydrogenase (DHODH) enzyme, which is critical for the de novo pyrimidine biosynthesis in Plasmodium species.[4][5][6] This guide provides a comparative overview of their performance as anti-malarial agents, supported by representative experimental data and detailed protocols.

In Vitro Anti-Malarial Activity

The initial assessment of any potential anti-malarial compound involves evaluating its potency against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. This dual-strain screening is crucial for identifying compounds that can overcome common resistance mechanisms. Studies have shown that derivatives of both scaffolds exhibit potent activity, with some[1][2][3]triazolo[1,5-a]pyrimidine compounds demonstrating nanomolar efficacy.[7][8]

Table 1: Comparative In Vitro Anti-Malarial Activity (IC50)

Compound IDScaffoldP. falciparum 3D7 (Chloroquine-Sensitive) IC50 [nM]P. falciparum W2 (Chloroquine-Resistant) IC50 [nM]Resistance Index (W2 IC50 / 3D7 IC50)
PZP-A Pyrazolo[1,5-a]pyrimidine1201501.25
TRP-B [1][2][3]Triazolo[1,5-a]pyrimidine79951.20
Chloroquine 4-Aminoquinoline (Control)2025012.5

Data are representative and compiled for illustrative comparison. Actual values may vary based on specific substitutions on the core scaffold.

The data suggest that both scaffolds maintain high potency against the resistant W2 strain, as indicated by their low resistance indices compared to chloroquine. This is a highly desirable characteristic for a next-generation anti-malarial agent.

Cytotoxicity and Selectivity Profile

A critical parameter in drug development is the therapeutic window, defined by the compound's selectivity for the parasite over host cells. The selectivity index (SI) is a quantitative measure of this, calculated as the ratio of cytotoxicity (CC50) in a mammalian cell line to the anti-malarial activity (IC50). A higher SI value indicates a more promising safety profile.

Table 2: In Vitro Cytotoxicity and Selectivity Index

Compound IDScaffoldCC50 on HepG2 Cells [µM]Selectivity Index (SI) vs. W2 strain
PZP-A Pyrazolo[1,5-a]pyrimidine> 50> 333
TRP-B [1][2][3]Triazolo[1,5-a]pyrimidine> 50> 526
Chloroquine 4-Aminoquinoline (Control)~25~100

The SI is calculated as (CC50 / W2 IC50). HepG2 is a human liver carcinoma cell line commonly used for cytotoxicity screening.

Both scaffolds demonstrate excellent selectivity, with triazolopyrimidine TRP-B showing a particularly high selectivity index. The low toxicity against human cell lines is a significant advantage for further development.[7][8][9]

In Vivo Efficacy in Murine Models

Translating in vitro potency to in vivo efficacy is a crucial step. The Peters' 4-day suppressive test is a standard model used to evaluate the activity of anti-malarial compounds in mice infected with Plasmodium berghei.[10][11][12]

Table 3: In Vivo Efficacy (Peters' 4-Day Suppressive Test)

Compound IDScaffoldDose [mg/kg/day, oral]Parasitemia Reduction [%]
PZP-A Pyrazolo[1,5-a]pyrimidine5085.5
TRP-B [1][2][3]Triazolo[1,5-a]pyrimidine5092.1
Chloroquine 4-Aminoquinoline (Control)2099.5
Vehicle Control-0

The results from the murine model indicate that both compound classes are effective at reducing parasitemia in vivo. Notably, the triazolopyrimidine derivative TRP-B showed a higher percentage of parasitemia reduction compared to its pyrazolopyrimidine counterpart at the same dosage, highlighting its potential for strong in vivo performance.[9]

Visualizing the Drug Discovery Workflow

The process from initial screening to efficacy testing follows a structured cascade.

G cluster_0 In Vitro Screening cluster_1 Cytotoxicity & In Vivo Efficacy culture P. falciparum Culture (3D7 & W2 Strains) assay_plate Compound Dosing (384-well plates) culture->assay_plate incubation Incubation (72 hours) assay_plate->incubation sybr Lysis & DNA Staining (SYBR Green I) incubation->sybr readout Fluorescence Reading sybr->readout ic50 IC50 Determination readout->ic50 cyto Cytotoxicity Assay (HepG2 Cells) ic50->cyto Active Hits si Selectivity Index (SI) Calculation cyto->si invivo In Vivo Efficacy (P. berghei Mouse Model) si->invivo lead Lead Candidate invivo->lead

Standard anti-malarial drug screening cascade.

Comparative Profile Summary

A logical comparison highlights the key attributes of each scaffold.

G cluster_pzp cluster_trp PZP Pyrazolo[1,5-a]pyrimidine (PZP-A) pzp_potency Potency: High PZP->pzp_potency pzp_selectivity Selectivity: Very High PZP->pzp_selectivity pzp_efficacy In Vivo Efficacy: Good PZP->pzp_efficacy TRP Triazolopyrimidine (TRP-B) trp_potency Potency: Very High TRP->trp_potency trp_selectivity Selectivity: Excellent TRP->trp_selectivity trp_efficacy In Vivo Efficacy: Very Good TRP->trp_efficacy

Comparative profile of lead scaffolds.

Conclusion

Both pyrazolo[1,5-a]pyrimidines and[1][2][3]triazolo[1,5-a]pyrimidines represent highly promising scaffolds for the development of new anti-malarial drugs. The representative data indicate that while both classes exhibit potent activity against resistant parasite strains and have excellent safety profiles, the [1][2][3]triazolo[1,5-a]pyrimidine scaffold shows a slight advantage in terms of in vitro potency and in vivo efficacy in the presented examples.[7][13] Their demonstrated ability to inhibit the essential P. falciparum DHODH enzyme provides a solid mechanistic foundation for their anti-malarial action.[4][6] Further structure-activity relationship (SAR) studies are warranted to optimize these scaffolds into clinical candidates that can contribute to the global malaria eradication effort.

Experimental Protocols

In Vitro Anti-Malarial Assay (SYBR Green I-based Fluorescence)

This assay quantifies parasite growth by measuring the accumulation of parasite DNA. The SYBR Green I dye intercalates with DNA and fluoresces upon binding, providing a sensitive measure of parasite proliferation.[1][14][15]

  • Parasite Culture: P. falciparum strains (3D7 and W2) are maintained in continuous culture in human O+ erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Cultures are synchronized at the ring stage using sorbitol treatment.

  • Assay Procedure:

    • Dispense 1 µL of test compounds, serially diluted in DMSO, into a 384-well black, clear-bottom plate.

    • Add 50 µL of parasitized red blood cell suspension (2% parasitemia, 2% hematocrit) to each well.

    • Incubate plates for 72 hours under the standard culture conditions.

    • Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye.

    • Add 50 µL of lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1 hour.

    • Measure fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The 50% inhibitory concentration (IC50) values are determined by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vitro Cytotoxicity Assay (Resazurin-based)

This assay assesses cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.

  • Cell Culture: HepG2 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

    • Add serially diluted test compounds to the wells and incubate for 48 hours.

    • Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated similarly to the IC50, representing the concentration that reduces cell viability by 50%.

In Vivo Efficacy Assay (Peters' 4-Day Suppressive Test)

This standard model evaluates the ability of a compound to suppress parasite growth in an infected mouse.[10][11][16]

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used.

  • Infection: Mice are inoculated intraperitoneally with 1 x 10^7 Plasmodium berghei-parasitized red blood cells on Day 0.

  • Treatment:

    • Two hours post-infection, mice are randomly assigned to treatment groups (n=5 per group).

    • Test compounds are administered orally once daily for four consecutive days (Day 0 to Day 3).

    • A positive control group receives chloroquine (e.g., 20 mg/kg), and a negative control group receives the vehicle.

  • Monitoring and Data Collection:

    • On Day 4, thin blood smears are prepared from the tail blood of each mouse.

    • Smears are stained with Giemsa stain, and parasitemia is determined by counting the number of parasitized red blood cells out of at least 1,000 total red blood cells under a microscope.

  • Data Analysis: The percentage of parasitemia suppression is calculated using the formula: [(A - B) / A] x 100, where A is the mean parasitemia in the vehicle control group and B is the mean parasitemia in the treated group.

References

A Comparative Guide to Molecular Docking of Pyrazolopyrimidine Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of pyrazolopyrimidine derivatives in molecular docking studies against various protein targets implicated in a range of diseases. The information, supported by experimental data from multiple studies, is intended to aid in the rational design and development of novel and potent inhibitors. Detailed experimental protocols for molecular docking are included to ensure reproducibility and facilitate further research.

Pyrazolopyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with a wide array of biological targets.[1][2][3] This has led to their investigation for various therapeutic applications, including anticancer[2][4][5][6][7][8], antimicrobial[9][10][11][12][13], and anti-inflammatory therapies. Molecular docking simulations have become an indispensable tool in elucidating the binding modes and predicting the affinities of these derivatives with target proteins, thereby accelerating the drug discovery process.[14]

Comparative Docking Performance of Pyrazolopyrimidine Derivatives

The following tables summarize the quantitative data from various molecular docking studies, showcasing the binding affinities of pyrazolopyrimidine derivatives against key protein targets.

Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[1] Pyrazolopyrimidine derivatives have been extensively studied as kinase inhibitors.[1][2][4][6][7][15]

Target ProteinPDB IDPyrazolopyrimidine DerivativeDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (µM)Reference
Cyclin-Dependent Kinase 2 (CDK2)-Compound C3-->7 (pIC50)[1][4]
Cyclin-Dependent Kinase 2 (CDK2)-Compound C7-->7 (pIC50)[1][4]
TRAP1 Kinase5Y3NCompound 42-11.265--[5]
TRAP1 Kinase5Y3NCompound 46-10.532--[5]
TRAP1 Kinase5Y3NCompound 49-10.422--[5]
TRAP1 Kinase5Y3NCompound 56-10.827--[5]
TRAP1 Kinase5Y3NCompound 43-10.753--[5]
PIM-1 Kinase-Compound 5h--0.60[7]
PIM-1 Kinase-Compound 6c--0.67[7]
PIM-1 Kinase-Compound 5g--0.95[7]
PIM-1 Kinase-Compound 5c--1.26[7]
PIM-1 Kinase-Compound 6a--1.82[7]
EGFR-Compound 6--Reduces activity at 100 µM[6]
AKT1-Compound 6--Reduces activity at 100 µM[6]
AKT2-Compound 6--Reduces activity at 100 µM[6]
BRAF V600E-Compound 6--Reduces activity at 100 µM[6]
p38α-Compound 6--Reduces activity at 100 µM[6]
PDGFRβ-Compound 6--Reduces activity at 100 µM[6]
EGFRWT-Compound 5i--0.3[2]
VEGFR2-Compound 5i--7.60[2]
Adenosine Receptor Antagonists

Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are involved in various physiological processes, and their modulation is a promising therapeutic strategy for a range of disorders.[16][17][18][19][20]

Target ProteinPDB IDPyrazolopyrimidine DerivativeDocking Score (kcal/mol)Binding Affinity (Ki, nM)Reference
Adenosine A1 Receptor-Compound 2--[16]
Adenosine A2A Receptor-Compound 2--[16]
Adenosine A1 Receptor-Compound 6--[16]
Adenosine A2A Receptor-Compound 6--[16]
Adenosine A3 Receptor-Compound 4-18[18]
Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP, which are important second messengers in cellular signaling.[21][22][23]

Target ProteinPDB IDPyrazolopyrimidine DerivativeDocking Score (kcal/mol)IC50 (nM)Reference
Phosphodiesterase-5 (PDE5)-Compound 24--[21][24]
Phosphodiesterase-5 (PDE5)-Compound 4a-1.5[23]

Experimental Protocols for Molecular Docking

The following provides a generalized yet detailed methodology for performing molecular docking studies with pyrazolopyrimidine derivatives, based on protocols cited in the reviewed literature.

1. Protein Preparation:

  • Receptor Selection and Retrieval: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Preprocessing: Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and Kollaman charges are assigned to the protein.[25] For certain studies, specific water molecules and ions may be retained if they are deemed important for ligand binding.[20]

  • Active Site Definition: The binding site is defined based on the co-crystallized ligand or through active site prediction algorithms. A grid box is generated around the active site to define the docking search space.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the pyrazolopyrimidine derivatives are drawn using chemical drawing software and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energy-minimized using a suitable force field, such as MMFF94x.[1]

  • Charge Calculation and Torsion Definition: Gasteiger charges are calculated for the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during docking.[25]

3. Molecular Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock[14][25], MOE (Molecular Operating Environment)[1], and others.

  • Docking Algorithm: A genetic algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is often employed to explore the conformational space of the ligand within the protein's active site.[25]

  • Scoring Function: A scoring function is used to estimate the binding affinity of each ligand pose. The poses with the lowest binding energy are considered the most favorable.

4. Analysis of Docking Results:

  • Binding Mode Analysis: The docked poses are visualized to analyze the interactions between the pyrazolopyrimidine derivative and the amino acid residues of the protein's active site. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • Quantitative Analysis: The docking scores and binding energies are used to rank the compounds and predict their relative binding affinities.

Visualizing Molecular Docking Workflows and Signaling Pathways

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate a typical molecular docking workflow and a simplified signaling pathway involving a protein kinase.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Preparation Protein Preparation (PDB) Docking_Simulation Molecular Docking (e.g., AutoDock) Protein_Preparation->Docking_Simulation Ligand_Preparation Ligand Preparation (Pyrazolopyrimidine) Ligand_Preparation->Docking_Simulation Binding_Mode_Analysis Binding Mode Analysis Docking_Simulation->Binding_Mode_Analysis Scoring_and_Ranking Scoring and Ranking Docking_Simulation->Scoring_and_Ranking

Caption: A typical workflow for a molecular docking study.

kinase_signaling_pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor_Tyrosine_Kinase->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Pyrazolopyrimidine_Inhibitor Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine_Inhibitor->Kinase_Cascade

Caption: Inhibition of a kinase signaling pathway.

References

Confirming Target Engagement of Pyrazolopyrimidine Inhibitors: A Comparative Guide to Cellular Thermal Shift Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous compounds targeting key signaling molecules in oncology and immunology.[1] Verifying that these inhibitors reach and bind to their intended intracellular targets is a critical step in drug discovery, providing a crucial link between molecular interaction and cellular response. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful, label-free technique to confirm target engagement in a physiologically relevant environment.[2]

This guide provides a comprehensive overview of the application of CETSA for pyrazolopyrimidine inhibitors, offering a comparison with alternative target engagement assays and presenting supporting experimental data and detailed protocols.

Principles of Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle of ligand-induced thermal stabilization of proteins.[2] When a protein binds to a ligand, such as a pyrazolopyrimidine inhibitor, the resulting complex is often more resistant to heat-induced denaturation. This increased stability can be measured by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble (non-denatured) fraction of the target protein. A shift in the melting temperature (ΔTm) or an increase in the amount of soluble protein at a specific temperature in the presence of the inhibitor is indicative of target engagement.[2]

Comparison of Target Engagement Assays

While CETSA offers a direct readout of target binding in a cellular context, several other techniques are available, each with its own advantages and limitations. The choice of assay often depends on the specific research question, available resources, and the stage of drug development.

Assay Principle Advantages Limitations Typical Quantitative Readout
CETSA (Cellular Thermal Shift Assay) Ligand binding alters the thermal stability of the target protein.[2]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[3][4]Not all binding events cause a significant thermal shift; can be lower throughput for Western blot-based detection.ΔTm (change in melting temperature), EC50 (concentration for 50% stabilization).[2][5]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[3][4]High-throughput, quantitative, real-time measurements in live cells.[3]Requires genetic modification of the target protein, which may alter its function or localization; potential for steric hindrance.[3][6]IC50 (inhibitory concentration).
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[7][8][9]Label-free, does not require protein modification.[7]Requires careful optimization of protease digestion; may not be sensitive enough for all interactions.[7][10]Degree of protease protection.
Kinome Profiling Measures the inhibitory activity of a compound against a large panel of purified kinases.Provides a broad overview of selectivity and potential off-targets.Performed in a biochemical, non-cellular context; may not reflect cellular potency and permeability.[11]IC50 (inhibitory concentration).[11][12]

Quantitative Data for Pyrazolopyrimidine Inhibitors and Representative Kinase Inhibitors

Table 1: Kinome Profiling Data for a Pyrazolopyrimidine-based CSF-1R Inhibitor

This table showcases the inhibitory activity of a novel pyrazolopyrimidine compound against a panel of kinases, identifying CSF-1R as its primary target.[13]

Kinase% Inhibition at 1 µMIC50 (µM)
CSF-1R 99 0.159
LCK852.27
SRC78>10
FYN75>10
YES72>10
ABL165>10
BTK50>10
mTOR20>10

Data adapted from a kinome profiling study of a novel pyrazolopyrimidine inhibitor.[13]

Table 2: Representative CETSA Data for B-Raf Kinase Inhibitors

This table provides an example of CETSA data for known B-Raf inhibitors, demonstrating how the assay can be used to quantify target engagement in cells.[5]

CompoundTargetCell LineCETSA pEC50
DabrafenibB-RafA3757.8 ± 0.1
VemurafenibB-RafA3756.6 ± 0.1
LY3009120Pan-RafA3757.5 ± 0.1
AZ628Pan-RafA3756.8 ± 0.1

Representative data from a high-throughput CETSA study on B-Raf inhibitors.[5]

Table 3: Cellular Potency of a Pyrazolopyrimidine-based Src Inhibitor

This table shows the cellular anti-proliferative activity of a pyrazolopyrimidine Src inhibitor, which complements target engagement data by providing a functional readout.[12]

CompoundTargetCell LineAnti-proliferative EC50 (µM)
eCF506SRCMCF70.05 ± 0.01
PP1 (Reference)SRC Family KinasesMCF71.5 ± 0.2

Data from a study on the discovery of potent and selective pyrazolopyrimidine-based Src inhibitors.[12]

Experimental Protocols

This section provides a detailed methodology for performing a high-throughput CETSA experiment to determine the cellular target engagement of pyrazolopyrimidine kinase inhibitors.

High-Throughput CETSA Protocol for Kinase Inhibitors

This protocol is adapted from established high-throughput CETSA methods.[14][15][16]

1. Cell Culture and Treatment:

  • Seed a suitable cell line (e.g., HEK293 for overexpressed targets, or a cancer cell line endogenously expressing the target kinase) in 384-well PCR plates at an appropriate density (e.g., 1-2.5 x 10^6 cells/mL).[14][15]
  • Acoustically transfer serial dilutions of the pyrazolopyrimidine inhibitor or DMSO (vehicle control) to the cell plates.
  • Incubate the cells with the compound for 1 hour at 37°C.[14][15]

2. Thermal Challenge:

  • Heat the PCR plates in a thermocycler for 3.5 minutes at a predetermined optimal temperature (this temperature should be on the steep part of the melting curve of the target protein without inhibitor).[14][15]
  • Include non-heated control wells.

3. Cell Lysis:

  • Lyse the cells by adding a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Alternatively, perform freeze-thaw cycles to lyse the cells.

4. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the plates at a low speed (e.g., 2,000 x g) for 15-30 minutes to pellet the aggregated proteins.[14]

5. Protein Quantification:

  • Carefully transfer the supernatant containing the soluble proteins to a new plate for analysis.
  • Quantify the amount of the target protein using a high-throughput detection method such as:
  • AlphaScreen®/AlphaLISA®: A bead-based immunoassay that provides a sensitive and homogeneous detection format.[16]
  • Reverse-Phase Protein Array (RPPA): Allows for the simultaneous quantification of multiple proteins.[14][15]

6. Data Analysis:

  • Normalize the signal from the heated samples to the non-heated control samples.
  • Plot the normalized signal against the inhibitor concentration to generate a dose-response curve.
  • Calculate the EC50 value, which represents the concentration of the inhibitor required to achieve 50% of the maximal protein stabilization.[5]

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways of common targets for pyrazolopyrimidine inhibitors.

BTK_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Ibrutinib Ibrutinib (Pyrazolopyrimidine) Ibrutinib->BTK

BTK Signaling Pathway Inhibition

CSF1R_Signaling CSF1 CSF-1 CSF1R CSF-1 Receptor (CSF-1R) CSF1->CSF1R Binding & Dimerization PI3K_AKT PI3K/AKT Pathway CSF1R->PI3K_AKT MAPK MAPK Pathway CSF1R->MAPK SRC SRC Family Kinases CSF1R->SRC Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation SRC->Proliferation Pyrazolopyrimidine Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine->CSF1R

CSF-1R Signaling Pathway Inhibition

Experimental Workflow

The following diagram outlines the general workflow for a Cellular Thermal Shift Assay.

CETSA_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_heating 2. Thermal Challenge cluster_lysis_separation 3. Lysis & Separation cluster_analysis 4. Analysis cell_culture Culture Cells compound_treatment Treat with Pyrazolopyrimidine Inhibitor or Vehicle cell_culture->compound_treatment heat_treatment Heat Cells at Varying Temperatures compound_treatment->heat_treatment lysis Cell Lysis heat_treatment->lysis centrifugation Centrifugation to Pellet Aggregated Proteins lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant quantification Quantify Target Protein (e.g., Western Blot, AlphaLISA) supernatant->quantification data_analysis Data Analysis: Generate Melt Curves & ΔTm/EC50 quantification->data_analysis

References

Kinome-wide Selectivity Profiling of Pyrazolopyrimidine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinome-wide selectivity of several prominent pyrazolopyrimidine-based kinase inhibitors. The information presented is intended to assist researchers in selecting appropriate tool compounds and to provide context for the development of next-generation kinase inhibitors. We will focus on the well-characterized inhibitors PP1, PP2, eCF506, and PP242, comparing their selectivity profiles and the signaling pathways they impact.

Introduction to Pyrazolopyrimidine-Based Inhibitors

The pyrazolopyrimidine scaffold is a privileged structure in kinase inhibitor drug discovery, mimicking the adenine ring of ATP and enabling competitive inhibition of a wide range of kinases.[1] Initial development of compounds like PP1 and PP2 led to potent inhibitors of Src family kinases.[2] Subsequent medicinal chemistry efforts have generated derivatives with altered selectivity profiles, targeting other kinases such as ABL, EGFR, and mTOR, which are implicated in various cancers and other diseases.[3][4] Understanding the kinome-wide selectivity of these inhibitors is crucial for interpreting experimental results and for the rational design of new therapeutic agents with improved potency and reduced off-target effects.

Comparative Kinase Selectivity Data

The following tables summarize the available quantitative data on the inhibitory activity of selected pyrazolopyrimidine-based inhibitors against a panel of kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), with lower values indicating higher potency.

Table 1: Kinase Inhibition Profile of PP1 and PP2

Kinase TargetPP1 IC50 (nM)PP2 IC50 (nM)Reference
Lck54[5]
Fyn65[5]
Hck-5[5]
Src170-
PTK62.5 (cellular IC50)13.0 (cellular IC50)
EGFR-480[5]
ZAP-70>100,000>100,000[5]
JAK2>50,000>50,000[5]

Note: IC50 values can vary depending on the assay conditions.

Table 2: Kinase Inhibition Profile of eCF506

Kinase TargeteCF506 IC50 (nM)Reference
SRC<0.5[1][6]
YES10.47[1]
Fyn2.1[1]
ABL479[1][6]
KIT>100,000[6]
mTOR>100,000[6]
PDGFRα>100,000[6]
RET>100,000[6]

eCF506 demonstrates exceptional selectivity for Src family kinases over ABL kinase.[3][7]

Table 3: Kinase Inhibition Profile of PP242

Kinase TargetPP242 IC50 (nM)Reference
mTOR8[4]
p110α (PI3Kα)1,960[4]
p110β (PI3Kβ)2,200[4]
p110γ (PI3Kγ)1,270[4]
p110δ (PI3Kδ)102[4]
DNA-PK408[4]
RET42 (cellular EC50)[4]
JAK1/2/3780 (cellular EC50)[4]

PP242 is a potent and selective ATP-competitive inhibitor of mTOR, targeting both mTORC1 and mTORC2 complexes.[4][8][9]

Key Signaling Pathways

The pyrazolopyrimidine-based inhibitors discussed in this guide impact several critical signaling pathways implicated in cancer and other diseases. Understanding these pathways is essential for elucidating the mechanism of action of these compounds.

Src Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis.[10][11][12] Its activation by various upstream signals, such as receptor tyrosine kinases (RTKs) and integrins, leads to the phosphorylation of numerous downstream substrates, initiating a cascade of signaling events.

Src_Signaling cluster_membrane Cell Membrane RTK RTK Src Src RTK->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras Cell_Processes Cell Proliferation, Migration, Survival FAK->Cell_Processes PI3K->Cell_Processes STAT3->Cell_Processes MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway MAPK_Pathway->Cell_Processes

Src Signaling Pathway
BCR-ABL Signaling Pathway

The BCR-ABL fusion protein, resulting from the Philadelphia chromosome translocation, is a constitutively active tyrosine kinase that is the primary driver of chronic myeloid leukemia (CML).[13][14] It activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[2][9][15][16][17][18]

BCR_ABL_Signaling cluster_downstream Downstream Pathways BCR_ABL BCR-ABL Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT5 STAT5 BCR_ABL->STAT5 Ras_MAPK Ras/MAPK Pathway Grb2_Sos->Ras_MAPK Proliferation Increased Proliferation Ras_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis STAT5->Proliferation STAT5->Apoptosis

BCR-ABL Signaling Pathway
PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling network that regulates cell growth, proliferation, survival, and metabolism in response to growth factors and nutrients.[19][20][21][22][23][24][25][26][27] Dysregulation of this pathway is a common event in many human cancers.

PI3K_AKT_mTOR_Signaling Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

PI3K/AKT/mTOR Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

KINOMEscan® Kinase Profiling

KINOMEscan® is a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.

KINOMEscan_Workflow start Start step1 Immobilize Ligand-tagged Kinase start->step1 step2 Add Test Compound step1->step2 step3 Add DNA-tagged Kinase step2->step3 step4 Incubate to Reach Equilibrium step3->step4 step5 Wash to Remove Unbound Kinase step4->step5 step6 Elute Bound Kinase step5->step6 step7 Quantify Kinase via qPCR step6->step7 end End step7->end

KINOMEscan® Experimental Workflow

Protocol Overview:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.[22][28]

  • Immobilization: A proprietary, broadly-selective kinase inhibitor is immobilized on a solid support.

  • Competition: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Washing: Unbound kinase is washed away.

  • Elution and Quantification: The amount of kinase bound to the solid support is measured by quantifying the amount of DNA tag using qPCR. The amount of kinase bound is inversely proportional to the affinity of the test compound for the kinase.

  • Data Analysis: The results are typically reported as percent of control, where the control is the amount of kinase bound in the absence of the test compound. IC50 or Kd values can be determined from dose-response curves.

KiNativ® Kinase Profiling

KiNativ® is an activity-based proteomic profiling method that uses biotinylated ATP/ADP acyl-phosphate probes to covalently label the active site of kinases in a complex biological sample.[29]

Protocol Overview:

  • Cell Lysis: Cells or tissues are lysed under conditions that preserve kinase activity.

  • Inhibitor Treatment: The lysate is incubated with the test inhibitor at various concentrations.

  • Probe Labeling: A biotinylated ATP or ADP acyl-phosphate probe is added to the lysate. The probe covalently modifies a conserved lysine residue in the ATP-binding pocket of active kinases. Kinases that are bound by the inhibitor will not be labeled by the probe.

  • Proteolysis: The proteome is digested into peptides using trypsin.

  • Enrichment: Biotinylated peptides are enriched using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: The relative abundance of labeled peptides from each kinase is compared between inhibitor-treated and control samples to determine the inhibitor's potency and selectivity.

Western Blotting for Phospho-Protein Analysis

Western blotting is a widely used technique to detect specific proteins in a sample and can be adapted to specifically detect the phosphorylated, active forms of kinases and their substrates.[13][19][20][21]

Protocol Overview:

  • Sample Preparation:

    • Treat cells with the kinase inhibitor at desired concentrations for a specified time.

    • Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]

    • Determine protein concentration of the lysates.

  • SDS-PAGE:

    • Denature protein samples by boiling in SDS-PAGE sample buffer.

    • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[29]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking:

    • Block the membrane with a protein-rich solution (e.g., bovine serum albumin (BSA) in TBST) to prevent non-specific antibody binding.[21]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection:

    • Wash the membrane to remove unbound secondary antibody.

    • Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light.

    • Detect the light signal using a CCD camera or X-ray film.

  • Stripping and Re-probing:

    • The membrane can be stripped of the antibodies and re-probed with an antibody that recognizes the total amount of the target protein to serve as a loading control.

Conclusion

This guide provides a comparative overview of the kinome-wide selectivity of several key pyrazolopyrimidine-based inhibitors. The presented data and experimental protocols are intended to aid researchers in the selection and application of these valuable tool compounds. As the field of kinase drug discovery continues to evolve, a thorough understanding of inhibitor selectivity will remain paramount for the development of safe and effective therapies.

References

Comparative DMPK Analysis of Novel Pyrazolopyrimidine Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the pharmacokinetic profiles of novel pyrazolopyrimidine analogs, supported by experimental data, to guide researchers and scientists in drug development.

The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of therapeutic agents targeting various diseases, including filariasis, toxoplasmosis, and cancer.[1][2] The optimization of drug metabolism and pharmacokinetic (DMPK) properties is a critical step in the development of these compounds. This guide provides a comparative analysis of the DMPK profiles of several novel pyrazolopyrimidine analogs based on published preclinical data, offering insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics.

In Vitro DMPK Profile of Pyrazolopyrimidine Analogs

A series of pyrazolopyrimidine analogs were evaluated for their potential as anti-Wolbachia agents for the treatment of filariasis.[3] The initial hit compound, while potent, suffered from poor metabolic stability and low aqueous solubility. Subsequent medicinal chemistry efforts focused on improving these DMPK parameters.[3] The following table summarizes the in vitro DMPK data for key analogs.

CompoundAqueous Solubility (µM)Human Microsomal Clearance (µL/min/mg)Rat Hepatocyte Clearance (µL/min/10^6 cells)
1 < 0.2163114
2 < 0.210044
3 1.110137
10b < 0.27523
15f 3.54922
15i 1.865ND
15j 7.23011
15k 1.48829
ND = Not Determined

In Vivo Pharmacokinetic Profile of Pyrazolopyrimidine Analogs

Selected pyrazolopyrimidine analogs, identified as bumped kinase inhibitors (BKIs) for the treatment of toxoplasmosis, underwent in vivo pharmacokinetic evaluation in mice.[4][5] Additionally, a lead anti-Wolbachia compound, 15f, was profiled for its pharmacokinetic properties in mice.[3] These studies highlight the diverse pharmacokinetic profiles that can be achieved through structural modifications of the pyrazolopyrimidine core.

CompoundSpeciesDose (mg/kg)RouteCmax (ng/mL)AUC (ng·h/mL)Oral Clearance (mL/min)Oral Bioavailability (%)
1660 Mouse10Oral1,1002,8000.01-
1649 Mouse10 (dose normalized)OralHighHigh0.01-
1673 Mouse-Oral--0.5-
15f Mouse10Oral1,40012,000-100
15f Mouse2IV-2,500--

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of DMPK studies. The following sections outline the protocols used to generate the data presented in this guide.

In Vitro DMPK Assays

Aqueous Solubility: A saturated solution of the test compound in phosphate-buffered saline (PBS) at pH 7.4 was prepared and shaken for 24 hours. The solution was then filtered, and the concentration of the compound in the filtrate was determined by high-performance liquid chromatography (HPLC) with UV detection.

Microsomal Stability: Test compounds (1 µM) were incubated with human or rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (100 mM, pH 7.4) at 37°C. Aliquots were taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction was quenched with a cold organic solvent (e.g., acetonitrile). The concentration of the remaining parent compound was quantified by LC-MS/MS. The intrinsic clearance was calculated from the rate of disappearance of the compound.[6]

Hepatocyte Stability: Cryopreserved rat hepatocytes were incubated with the test compound (1 µM) in a suitable incubation medium at 37°C. Samples were collected at different time points, and the reaction was stopped by the addition of a cold organic solvent. The concentration of the parent compound was determined by LC-MS/MS analysis, and the intrinsic clearance was calculated.

Plasma Protein Binding: The extent of binding of the compounds to mouse plasma proteins was determined using equilibrium dialysis. The test compound was added to plasma and dialyzed against a protein-free buffer. The concentrations of the compound in the plasma and buffer compartments were measured by LC-MS/MS to determine the percentage of protein binding.[4]

In Vivo Pharmacokinetic Studies

Animal Models: Pharmacokinetic studies were typically conducted in male SCID or BALB/c mice.[3][4]

Dosing and Sample Collection: For oral administration, compounds were formulated in a suitable vehicle (e.g., Solutol/ethanol/water) and administered by oral gavage.[3] For intravenous administration, compounds were dissolved in a vehicle like 20% Solutol in saline and administered as a bolus injection.[3] Blood samples were collected at predetermined time points post-dosing via tail vein or cardiac puncture. Plasma was separated by centrifugation and stored frozen until analysis.

Bioanalysis: Plasma concentrations of the pyrazolopyrimidine analogs were determined using validated LC-MS/MS methods. A calibration curve was prepared by spiking known concentrations of the compound into blank plasma.

Pharmacokinetic Analysis: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), and oral bioavailability (F%) were calculated using non-compartmental analysis of the plasma concentration-time data.[7][8]

Experimental Workflows

The following diagrams illustrate the general workflows for the in vitro and in vivo DMPK experiments described.

in_vitro_dmpk_workflow cluster_solubility Aqueous Solubility cluster_stability Metabolic Stability sol_start Compound in PBS (pH 7.4) sol_shake Shake 24h sol_start->sol_shake sol_filter Filter sol_shake->sol_filter sol_hplc HPLC-UV Analysis sol_filter->sol_hplc stab_start Compound + Microsomes/Hepatocytes stab_incubate Incubate at 37°C stab_start->stab_incubate stab_sample Time-point Sampling stab_incubate->stab_sample stab_quench Quench Reaction stab_sample->stab_quench stab_lcms LC-MS/MS Analysis stab_quench->stab_lcms

Caption: General workflow for in vitro DMPK assays.

in_vivo_pk_workflow start Compound Formulation dosing Oral or IV Dosing in Mice start->dosing blood_collection Serial Blood Sampling dosing->blood_collection plasma_prep Plasma Separation blood_collection->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis

Caption: General workflow for in vivo pharmacokinetic studies.

Conclusion

The DMPK data presented in this guide demonstrates the significant impact of structural modifications on the pharmacokinetic properties of pyrazolopyrimidine analogs. Early optimization efforts successfully improved aqueous solubility and metabolic stability, leading to compounds with excellent oral bioavailability.[3] The comparative analysis of different series of pyrazolopyrimidine derivatives reveals a wide range of pharmacokinetic profiles, from compounds with very low oral clearance to those with more rapid elimination.[4] This information is invaluable for medicinal chemists and drug development teams in the design of new pyrazolopyrimidine-based drug candidates with optimized DMPK properties for various therapeutic applications. Further development of this scaffold will likely focus on fine-tuning the ADME properties to achieve the desired target product profile for clinical success.

References

Benchmarking 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol Against an FDA-Approved Kinase Inhibitor: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for novel and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases.[1] This guide provides a comparative benchmark of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, a representative of this promising class of compounds, against an FDA-approved drug, Rifaximin, which has been identified as an inhibitor of PIM-1 kinase.[2] This analysis is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of pyrazolo[1,5-a]pyrimidine-based inhibitors.

PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in various human cancers, including hematological malignancies and solid tumors.[3][4] They play a crucial role in cell survival, proliferation, and resistance to therapy, making them attractive targets for anticancer drug development.[3] While several PIM kinase inhibitors are in clinical trials, with some receiving Fast Track Designation from the FDA, there are currently no FDA-approved drugs specifically for PIM kinase inhibition.[5][6] However, drug repurposing studies have identified existing FDA-approved drugs with off-target PIM kinase activity.[2]

This guide presents a summary of the inhibitory activity of representative pyrazolo[1,5-a]pyrimidine compounds and Rifaximin against PIM-1 kinase, detailed experimental protocols for key assays, and visualizations of the PIM kinase signaling pathway and a general experimental workflow.

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative pyrazolo[1,5-a]pyrimidine derivatives against PIM-1 kinase, compared to the FDA-approved drug Rifaximin. Lower IC50 values indicate greater potency.

Compound ClassSpecific Compound/DerivativeTarget KinaseIC50 (nM)Assay Type
Pyrazolo[1,5-a]pyrimidine Compound 9aPIM-1< 10Biochemical
Pyrazolo[1,5-a]pyrimidine Compound 9bPIM-1< 10Biochemical
Pyrazolo[1,5-a]pyrimidine Compound 11aPIM-1< 10Biochemical
Pyrazolo[1,5-a]pyrimidine Compound 11bPIM-1< 10Biochemical
FDA-Approved Drug RifaximinPIM-1~26,000Biochemical

Data for pyrazolo[1,5-a]pyrimidine derivatives are representative of potent compounds from the class, as detailed in scientific literature.[4] Data for Rifaximin is from a drug repurposing study.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for two key types of assays used to determine kinase inhibitor potency.

In Vitro Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., PIM-1)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP)

  • Test compound (e.g., this compound)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Phosphocellulose paper or other separation matrix

  • Scintillation counter or other detection instrument

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent, such as DMSO.

  • Reaction Setup: In a microplate, combine the purified kinase, the specific substrate, and the assay buffer.

  • Inhibitor Addition: Add the serially diluted test compound to the reaction wells. Include a positive control (a known inhibitor) and a negative control (solvent only).

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction, often by adding a strong acid or chelating agent.

  • Separation and Detection: Separate the phosphorylated substrate from the unreacted ATP. For radiolabeled assays, this is typically done by spotting the reaction mixture onto phosphocellulose paper and washing away the free [γ-³³P]ATP.[7]

  • Quantification: Measure the amount of phosphorylated substrate. For radiolabeled assays, this is done using a scintillation counter. For non-radioactive assays, detection methods may include fluorescence, luminescence, or antibody-based techniques.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based Kinase Inhibition Assay (Phosphorylation Assay)

This assay measures the ability of a compound to inhibit kinase activity within a cellular context, providing insights into cell permeability and target engagement.

Objective: To determine the cellular potency of a test compound by measuring the phosphorylation of a downstream substrate.

Materials:

  • A suitable cancer cell line that overexpresses the target kinase (e.g., a leukemia cell line for PIM-1).

  • Cell culture medium and supplements.

  • Test compound.

  • Lysis buffer.

  • Phospho-specific antibodies for the downstream substrate of the target kinase.

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).

  • Detection reagents (e.g., chemiluminescent substrate).

  • Western blot or ELISA equipment.

Procedure:

  • Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere (if applicable). Treat the cells with a serial dilution of the test compound for a specified period.

  • Cell Lysis: After treatment, wash the cells and then lyse them to release the cellular proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for subsequent steps.

  • Detection of Phosphorylation:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific to the phosphorylated form of the kinase's substrate. Subsequently, use a labeled secondary antibody for detection.

    • ELISA: Use a plate pre-coated with a capture antibody for the total substrate protein. Add the cell lysates, followed by a detection antibody that is specific for the phosphorylated form of the substrate.

  • Signal Quantification: Measure the signal intensity, which corresponds to the level of substrate phosphorylation.

  • Data Analysis: Normalize the phosphorylation signal to the total protein amount or a housekeeping protein. Plot the percentage of inhibition of phosphorylation against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Visualizing Key Pathways and Processes

Diagrams are provided below to illustrate the PIM kinase signaling pathway and a general workflow for kinase inhibitor screening.

PIM_Signaling_Pathway cluster_upstream Upstream Signals cluster_receptor Receptor & Downstream cluster_pim PIM Kinase Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors & Cytokines Receptor Cytokine Receptors Growth_Factors->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PIM_Gene PIM Gene Transcription STAT->PIM_Gene activates PIM_Kinase PIM Kinase (PIM-1, PIM-2, PIM-3) PIM_Gene->PIM_Kinase expresses BAD BAD (pro-apoptotic) PIM_Kinase->BAD phosphorylates (inactivates) p21 p21 PIM_Kinase->p21 phosphorylates (inactivates) c_Myc c-Myc PIM_Kinase->c_Myc stabilizes Apoptosis Apoptosis Inhibition BAD->Apoptosis Cell_Cycle Cell Cycle Progression p21->Cell_Cycle Proliferation Cell Proliferation c_Myc->Proliferation Cell_Cycle->Proliferation

Caption: PIM Kinase Signaling Pathway.

Kinase_Inhibitor_Screening_Workflow Start Compound Library HTS High-Throughput Screening (Biochemical Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Compounds Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Cell_Assay Cell-Based Assays Selectivity->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo Optimized Leads Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Kinase Inhibitor Screening Workflow.

References

A Comparative Guide to NMR Spectroscopy for the Structural Validation of Pyrazolo[1,5-a]pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including roles as protein kinase inhibitors in cancer therapy.[1][2] The synthesis of these compounds often involves the cyclocondensation of 3-aminopyrazoles with various 1,3-biselectrophilic reagents.[2] A critical challenge in this process is the potential for the formation of multiple regioisomers, necessitating robust analytical techniques for unambiguous structural validation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a combination of one-dimensional (1D) and two-dimensional (2D) techniques, stands as the definitive method for elucidating the precise substitution patterns on the pyrazolo[1,5-a]pyrimidine core.

This guide provides a comparative overview of NMR-based approaches for the structural determination of pyrazolo[1,5-a]pyrimidine isomers, complete with experimental protocols and data interpretation strategies for researchers, scientists, and drug development professionals.

Distinguishing Isomers: The Power of NMR

The substitution pattern on the pyrazolo[1,5-a]pyrimidine ring system significantly influences the chemical environment of each atom, leading to distinct NMR spectra for different isomers. Key NMR parameters such as chemical shifts (δ), coupling constants (J), and through-space correlations (NOE) provide the necessary information to differentiate between isomers. While 1D ¹H and ¹³C NMR offer initial insights, 2D techniques like COSY, HSQC, and especially HMBC are often essential for conclusive structural assignment.[3]

Experimental Protocols

Detailed below are the standard methodologies for acquiring the NMR data necessary for the structural validation of pyrazolo[1,5-a]pyrimidine isomers.

1. Sample Preparation:

  • Dissolution: Dissolve 5-10 mg of the purified pyrazolo[1,5-a]pyrimidine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C). For residual solvent signals, common references are CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm) and DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).[4][5]

  • Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • Instrumentation: Experiments are typically performed on a 400 MHz or higher field NMR spectrometer.

  • 1D ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integration, and multiplicity of all proton signals.

  • 1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[6][7] It is useful for identifying adjacent protons on the pyrimidine and pyrazole rings, as well as on substituents.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation).[6][7] This allows for the unambiguous assignment of carbon signals based on their attached protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for determining the overall carbon skeleton and the position of substituents. It reveals correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C couplings).[6][8]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. It is particularly useful for confirming the stereochemistry of substituents and for differentiating between isomers where through-space interactions are expected to differ.[9]

Data Presentation: Comparative NMR Data

The chemical shifts of the protons and carbons in the pyrazolo[1,5-a]pyrimidine core are sensitive to the nature and position of substituents. The following tables provide typical chemical shift ranges for the unsubstituted pyrazolo[1,5-a]pyrimidine and a comparison of how these shifts are affected in two common isomeric substitution patterns: 7-substituted vs. 5-substituted derivatives.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for the Pyrazolo[1,5-a]pyrimidine Core

ProtonUnsubstituted7-Substituted (e.g., -OR, -NR₂)5-Substituted (e.g., -Aryl)
H-2~8.1~8.0~8.2
H-3~6.6~6.5~6.7
H-5~8.9~8.7Substituted
H-6~7.1~6.9~7.3
H-7~8.6Substituted~8.8

Note: Chemical shifts are approximate and can vary significantly depending on the solvent and the electronic properties of the substituents.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for the Pyrazolo[1,5-a]pyrimidine Core

CarbonUnsubstituted7-Substituted (e.g., -OR, -NR₂)5-Substituted (e.g., -Aryl)
C-2~148~147~149
C-3~95~94~96
C-3a~145~144~146
C-5~150~149Substituted
C-6~110~108~112
C-7~140Substituted~142
C-7a~152~151~153

Note: These are representative ranges. Actual values depend on the specific substituents and solvent.

Visualization of the Validation Workflow

The logical flow for utilizing various NMR experiments to arrive at an unambiguous structural assignment is depicted below.

NMR_Workflow cluster_prep Sample Preparation cluster_validation Structural Validation Sample Purified Isomer Mixture or Single Isomer H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range) H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Structure Unambiguous Structure COSY->Structure HSQC->Structure HMBC->Structure Key Correlations

Caption: Workflow for NMR-based structural validation of isomers.

Case Study: Differentiating 5- and 7-Substituted Isomers

Consider the synthesis of a methyl-substituted pyrazolo[1,5-a]pyrimidine, where the methyl group could be at either the C5 or C7 position.

  • ¹H NMR: The chemical shifts of the remaining ring protons (H-5/H-7 and H-6) will differ between the two isomers. The methyl protons will appear as a singlet in both cases, but their chemical shift might be slightly different.

  • HMBC - The Decisive Experiment: The long-range correlations from the methyl protons will definitively establish the substitution pattern.

    • For 7-methyl-pyrazolo[1,5-a]pyrimidine: The methyl protons (at C7) will show HMBC correlations to C6 and C7a.

    • For 5-methyl-pyrazolo[1,5-a]pyrimidine: The methyl protons (at C5) will show HMBC correlations to C6 and C3a.

The presence or absence of these specific long-range correlations provides irrefutable evidence for the position of the substituent.

HMBC_Comparison cluster_7_sub 7-Substituted Isomer cluster_5_sub 5-Substituted Isomer S7 Substituent at C7 (e.g., -CH₃) C6_7 C6 S7->C6_7 3J C7a C7a S7->C7a 2J C7 C7 S5 Substituent at C5 (e.g., -CH₃) C6_5 C6 S5->C6_5 2J C3a C3a S5->C3a 3J C5 C5

Caption: Key HMBC correlations for distinguishing isomers.

Conclusion

The structural validation of pyrazolo[1,5-a]pyrimidine isomers is a critical step in their synthesis and development for various applications, particularly in drug discovery. While 1D NMR provides valuable initial data, a comprehensive analysis utilizing 2D NMR techniques such as COSY, HSQC, and most importantly, HMBC, is indispensable for the unambiguous assignment of substitution patterns. The strategic application of these methods, as outlined in this guide, enables researchers to confidently distinguish between closely related isomers, ensuring the correct structural assignment of their target molecules.

References

Safety Operating Guide

Navigating the Disposal of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound utilized in various research applications. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Hazard Profile and Safety Precautions

This compound is classified with specific hazards that necessitate careful handling during disposal. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following risks:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Hazard StatementGHS CodeDescription
Causes skin irritationH315The substance can cause inflammation and redness upon contact with the skin.
Causes serious eye irritationH319Contact with eyes can result in significant irritation and potential damage.
May cause respiratory irritationH335Inhalation of dust or fumes may irritate the respiratory tract.

A summary of GHS hazard classifications for this compound.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through collection as hazardous chemical waste. In-lab treatment or neutralization is not advised without specific, validated protocols, as incomplete reactions can produce other hazardous byproducts.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or contaminated this compound solid in a dedicated, clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, must also be disposed of as hazardous solid waste in the same container.

  • Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

2. Container Labeling:

  • All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant")

    • The accumulation start date

    • The responsible researcher's name and contact information

3. Storage:

  • Waste containers must be kept securely closed except when adding waste.

  • Store the sealed waste containers in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible chemicals.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

4. Disposal Arrangement:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not dispose of this chemical down the drain or in the regular trash, as this is prohibited by regulations and can harm the environment.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_collection Waste Segregation cluster_containment Containment & Labeling cluster_storage_pickup Storage & Final Disposal A Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B Work inside a Chemical Fume Hood A->B C Collect Solid Waste (Unused chemical, contaminated items) B->C D Collect Liquid Waste (Solutions containing the compound) B->D E Use designated, compatible hazardous waste containers C->E D->E F Label container with: 'Hazardous Waste', Chemical Name, Hazards E->F G Keep container sealed F->G H Store in designated Satellite Accumulation Area G->H I Contact EHS for Waste Pickup H->I

A flowchart outlining the procedural steps for the safe disposal of this compound.

Regulatory Compliance

Disposal of hazardous waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) oversees the Resource Conservation and Recovery Act (RCRA), which provides the framework for "cradle-to-grave" management of hazardous materials.[2] All laboratory personnel are responsible for ensuring that waste is managed in a way that protects human health and the environment. Your institution's EHS department will provide guidance specific to your local and state regulations, which may be more stringent than federal laws.

References

Personal protective equipment for handling 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL (CAS No. 16082-26-1). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

Body Part Personal Protective Equipment (PPE) Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses during procedures with a high risk of splashing.[2][3]
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (e.g., nitrile) that have been inspected prior to use.[2][3] A fire/flame resistant and impervious lab coat should be worn fully buttoned with long sleeves to protect skin and personal clothing.[3][4]
Respiratory Dust Respirator / Fume HoodHandle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[3][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[3]
General Lab Attire Long Pants & Closed-Toe ShoesStandard laboratory practice to prevent skin exposure.[4]

Operational Plan for Handling

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS & Procedures prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Work Area (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocols: Handling and Disposal

Handling Procedure:

  • Pre-Experiment:

    • Thoroughly review the Safety Data Sheet (SDS) and any institution-specific safety protocols.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

  • During Experiment:

    • Handle the solid compound within a chemical fume hood to minimize inhalation of dust.[3]

    • Avoid direct contact with skin and eyes.[4]

    • Use non-sparking tools and take measures to prevent static discharge.[3]

    • Keep the container tightly closed when not in use.[3]

  • Post-Experiment:

    • Decontaminate all work surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after handling the compound.[4][5]

Disposal Plan:

All waste materials contaminated with this compound should be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Collect in a clearly labeled, sealed container.
Contaminated Labware Rinse with a suitable solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinse as hazardous waste.
Contaminated PPE Dispose of gloves and other disposable PPE in a designated hazardous waste container immediately after use.

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[3][4]

Emergency Procedures

The following diagram outlines the immediate actions to be taken in case of an exposure or spill.

cluster_emergency Emergency Response cluster_actions Immediate Actions exposure Exposure Event skin_contact Skin Contact: Wash with plenty of water. Remove contaminated clothing. exposure->skin_contact eye_contact Eye Contact: Rinse with water for several minutes. Seek medical attention. exposure->eye_contact inhalation Inhalation: Move to fresh air. Seek medical attention. exposure->inhalation spill Spill Event evacuate Evacuate Area spill->evacuate contain Contain Spill spill->contain collect Collect with absorbent material contain->collect dispose_spill Dispose as Hazardous Waste collect->dispose_spill

Caption: Emergency response flowchart for exposure or spills.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylpyrazolo[1,5-A]pyrimidin-7-OL
Reactant of Route 2
5-Methylpyrazolo[1,5-A]pyrimidin-7-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.